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  • Product: 3-Iodo-7,8-dimethylquinolin-4(1H)-one

Core Science & Biosynthesis

Foundational

Introduction: The Quinolinone Scaffold and the Strategic Value of C3-Iodination

An In-Depth Technical Guide to the Synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one Authored for Researchers, Scientists, and Drug Development Professionals The quinolin-4(1H)-one core is a privileged heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

The quinolin-4(1H)-one core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents, including renowned antibacterial, antimalarial, and anticancer drugs.[1][2][3] Its rigid, planar structure and capacity for diverse functionalization make it a cornerstone in modern medicinal chemistry. The specific analogue, 3-Iodo-7,8-dimethylquinolin-4(1H)-one, serves as a highly versatile synthetic intermediate. The iodine atom at the C3 position is not merely a substituent; it is a strategic linchpin for introducing further molecular complexity. It acts as an efficient leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision.[4][5]

This guide provides a comprehensive, two-part synthetic strategy for obtaining 3-Iodo-7,8-dimethylquinolin-4(1H)-one. We will first detail the construction of the foundational 7,8-dimethylquinolin-4(1H)-one ring system via the robust Gould-Jacobs reaction. Subsequently, we will explore the regioselective introduction of iodine at the C3 position. Throughout this guide, the rationale behind procedural choices is elucidated, providing not just a protocol, but a deeper understanding of the underlying chemical principles.

Part I: Core Synthesis via the Gould-Jacobs Reaction

The construction of the quinolinone skeleton is most effectively achieved using the Gould-Jacobs reaction, a classic and reliable method for preparing 4-hydroxyquinoline derivatives (which exist in tautomeric equilibrium with the 4-oxo form).[6][7] This multi-step sequence is particularly well-suited for this target, starting from the commercially available 2,3-dimethylaniline.

Mechanistic Rationale

The Gould-Jacobs reaction proceeds through four distinct stages:

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 2,3-dimethylaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This critical, energy-intensive step involves a 6-electron electrocyclization.[1] The application of high heat (typically >250 °C) facilitates the intramolecular reaction, forming the quinoline ring system. The steric bulk of the ortho-methyl group on the aniline does not significantly hinder this cyclization; in fact, cyclization occurs away from the more sterically crowded C2 position of the aniline ring.[8]

  • Saponification: The resulting ethyl 4-oxoquinoline-3-carboxylate is hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ester group into a carboxylate salt.

  • Decarboxylation: Acidification precipitates the quinoline-3-carboxylic acid, which is then heated above its melting point to induce decarboxylation, yielding the final 7,8-dimethylquinolin-4(1H)-one.[1]

Workflow for Gould-Jacobs Synthesis

Gould_Jacobs_Workflow Figure 1: Synthetic Workflow of the Gould-Jacobs Reaction Start 2,3-Dimethylaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate1 Anilidomethylenemalonate Intermediate Start->Intermediate1 Condensation (100-130°C, -EtOH) Intermediate2 Ethyl 7,8-dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (>250°C, High-boiling solvent) Intermediate3 7,8-Dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylic Acid Intermediate2->Intermediate3 Saponification (1. NaOH, H2O 2. HCl (aq)) Product 7,8-Dimethylquinolin-4(1H)-one Intermediate3->Product Decarboxylation (Heat, >M.P., -CO2)

Caption: A step-by-step workflow for the synthesis of the quinolinone core.

Detailed Experimental Protocol: Synthesis of 7,8-Dimethylquinolin-4(1H)-one

Materials: 2,3-Dimethylaniline, Diethyl ethoxymethylenemalonate (DEEM), Dowtherm A (or Diphenyl ether), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Ethanol.

Step 1: Condensation

  • In a round-bottom flask equipped with a condenser, combine 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring to 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate.

  • After completion, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A (approx. 5-10 mL per gram of intermediate).

  • Heat the mixture to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes. A precipitate will form as the cyclized product is generated.

  • Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to dilute the mixture and facilitate filtration.

  • Collect the solid product, ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, by vacuum filtration and wash thoroughly with hexane to remove the solvent.

Step 3: Saponification

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide (approx. 5-8 eq).

  • Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A thick precipitate of the carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 4: Decarboxylation

  • Place the dried 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

  • Heat the solid carefully above its melting point (typically 240-260 °C) until the evolution of carbon dioxide ceases. The melt will solidify upon completion.

  • Cool the flask to room temperature. The resulting solid is crude 7,8-dimethylquinolin-4(1H)-one.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the pure quinolinone.

Part II: Regioselective C3-Iodination

With the quinolinone core synthesized, the next crucial step is the selective introduction of an iodine atom at the C3 position. The electronic nature of the 4-quinolinone ring system directs electrophilic substitution preferentially to this position.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The C3 position of the 4-quinolinone ring is part of an enaminone system, making it electron-rich and highly susceptible to electrophilic attack. The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

  • Generation of Electrophile: An active electrophilic iodine species (formally "I+") is generated from the iodinating reagent. When using hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA) with potassium iodide, an active species such as CH₃C(O)OI is presumed to form.[9]

  • Nucleophilic Attack: The electron-rich C3 carbon of the quinolinone (or its enol tautomer) attacks the electrophilic iodine species.

  • Formation of Sigma Complex: This attack forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.

  • Deprotonation: A base removes the proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final 3-iodo-4-quinolone product.

This C3 selectivity is well-documented for 4-quinolones under both radical and electrophilic conditions.[9][10][11]

Mechanism of C3-Iodination

Iodination_Mechanism Figure 2: Plausible Mechanism for Electrophilic C3-Iodination Quinolinone 7,8-Dimethylquinolin-4(1H)-one (Enol Tautomer) SigmaComplex Resonance-Stabilized Sigma Complex Quinolinone->SigmaComplex Electrophilic Attack Electrophile Electrophilic Iodine (e.g., from PIDA + KI) Product 3-Iodo-7,8-dimethyl- quinolin-4(1H)-one SigmaComplex->Product Aromatization step2_label Deprotonation (-H+)

Caption: The mechanism involves electrophilic attack followed by aromatization.

Detailed Experimental Protocol: C3-Iodination

This protocol is adapted from established methods for the C3-iodination of 4-quinolones using a hypervalent iodine reagent, which offers mild reaction conditions and high yields.[9]

Materials: 7,8-Dimethylquinolin-4(1H)-one, Potassium Iodide (KI), Phenyliodine(III) diacetate (PIDA), Methanol (MeOH), Dichloromethane (DCM), Sodium thiosulfate (Na₂S₂O₃).

  • In a flask, dissolve 7,8-dimethylquinolin-4(1H)-one (1.0 eq) and potassium iodide (2.0 eq) in methanol (approx. 10 mL per 0.2 mmol of quinolinone). Stir at room temperature to form a suspension.

  • In a separate container, dissolve PIDA (2.0 eq) in methanol (approx. 5 mL per 0.4 mmol of PIDA).

  • Add the PIDA solution dropwise to the quinolinone suspension over 5-10 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

Data Presentation: Expected Product Characterization

Validation of the final product and key intermediate is critical. The following table summarizes the expected characterization data, which should be confirmed experimentally.

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR Signals (Illustrative)
7,8-Dimethylquinolin-4(1H)-oneC₁₁H₁₁NO173.21δ 11-12 (br s, 1H, NH), 7.5-8.0 (m, 3H, Ar-H), 6.1-6.3 (d, 1H, C2-H), 2.3-2.5 (s, 6H, 2xCH₃)
3-Iodo-7,8-dimethylquinolin-4(1H)-one C₁₁H₁₀INO 299.11 δ 11-12 (br s, 1H, NH), 8.3-8.5 (s, 1H, C2-H), 7.5-7.9 (m, 2H, Ar-H), 2.3-2.5 (s, 6H, 2xCH₃)

Conclusion

The synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one is reliably achieved through a sequential application of the Gould-Jacobs reaction and a regioselective electrophilic iodination. This two-part strategy provides robust and scalable access to a valuable building block for drug discovery and development. The C3-iodo handle serves as a versatile anchor point for further diversification, enabling researchers to explore the chemical space around the privileged quinolinone scaffold with precision and efficiency. The protocols and mechanistic insights provided herein offer a comprehensive guide for scientists engaged in synthetic and medicinal chemistry.

References

  • Gould–Jacobs reaction - Wikipedia . Wikipedia. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC . National Center for Biotechnology Information. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review . RSC Publishing. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI. [Link]

  • Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2-Quinolones - PMC . National Center for Biotechnology Information. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 . Biotage. [Link]

  • Synthesis of 4-quinolones . Organic Chemistry Portal. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil . Chemical Communications (RSC Publishing). [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities . Preprints.org. [Link]

  • Synthesis of quinolin-4(1H)-one 168 via Pd-catalysed oxidative... . ResearchGate. [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones . Cell Press. [Link]

  • Quinolones also come from anilines by cyclization to an ortho position . University of Oxford. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil . National Center for Biotechnology Information. [Link]

  • Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions - PMC . National Center for Biotechnology Information. [Link]

  • Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E) . ResearchGate. [Link]

  • Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity . National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent . Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC . National Center for Biotechnology Information. [Link]

Sources

Exploratory

Advanced Protocols for the Discovery and Isolation of Substituted Quinolin-4-ones

Executive Summary Substituted quinolin-4-ones represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for fluoroquinolone antibiotics, anti-cancer agents (e.g., intervenolin), and bacter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted quinolin-4-ones represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for fluoroquinolone antibiotics, anti-cancer agents (e.g., intervenolin), and bacterial quorum-sensing molecules (e.g., PQS). Unlike simple extraction targets, these compounds present unique challenges due to their amphoteric nature, keto-enol tautomerism, and susceptibility to chelation.

This guide moves beyond generic natural product isolation. It details a mechanism-based discovery workflow , prioritizing biosynthetic logic, modern dereplication strategies (LC-MS/MS molecular networking), and definitive structural elucidation protocols to distinguish the pharmacologically active 4-oxo tautomer from its hydroxyquinoline counterpart.

Chapter 1: Biosynthetic Origins & Source Selection

Effective isolation begins with predicting where these compounds accumulate. Quinolin-4-ones are not randomly distributed; they are products of specific biosynthetic gene clusters (BGCs) in bacteria or anthranilate-derived pathways in plants.

The Anthranilic Acid Pathway

The core scaffold is synthesized via the condensation of anthranilic acid (derived from the shikimate/chorismate pathway) with acetate or malonate units. Understanding this pathway allows researchers to use precursor feeding (e.g., labeled anthranilate) to enhance yields in fermentation broths.

Biosynthetic Logic Diagram

The following diagram illustrates the convergence of the shikimate pathway and polyketide machinery to form the quinolin-4-one core.

Biosynthesis Chorismate Chorismate Anthranilate Anthranilic Acid (Precursor) Chorismate->Anthranilate Anthranilate synthase Condensation Decarboxylative Condensation Anthranilate->Condensation Malonyl Malonyl-CoA Malonyl->Condensation PQS_Synth PqsABCDE Enzymes (Bacteria) Quinolinone 2-Heptyl-4(1H)-quinolone (HHQ/PQS Core) PQS_Synth->Quinolinone Cyclization Condensation->PQS_Synth

Figure 1: Biosynthetic convergence of anthranilate and malonyl-CoA to form the quinolin-4-one scaffold.

Strategic Sourcing
Source DomainTarget GeneraKey AnalogsNotes
Bacterial Pseudomonas, Burkholderia, NocardiaPQS, HHQ, IntervenolinOften excreted into media as signaling molecules. Extract supernatant.
Plant Rutaceae (e.g., Esenbeckia, Ruta)Graveoline, DubamineOften accumulate in root bark or leaves. Co-occur with acridones.
Marine PseudoalteromonasMarine QuinolonesLook for halogenated analogs (Br, Cl) due to seawater halides.

Chapter 2: Extraction & Dereplication Workflow

The Error: Traditional "grind-and-extract" methods often fail with quinolin-4-ones because their amphoteric nature causes them to smear on silica or precipitate unpredictably during pH changes. The Solution: A pH-modulated extraction coupled with LC-MS/MS dereplication.

pH-Modulated Extraction Protocol

Quinolin-4-ones are weak bases (


 of conjugate acid ~2-4) and weak acids (NH proton).
  • Initial Extraction:

    • Sample: 100 g lyophilized biomass (bacterial pellet) or ground plant material.

    • Solvent: MeOH:CH2Cl2 (1:1). Avoid pure water initially to prevent emulsion.

    • Process: Sonicate (30 min)

      
       Filter 
      
      
      
      Evaporate to gum.
  • Acid-Base Partitioning (The Cleanup):

    • Dissolve gum in 0.5 M HCl (pH ~2).

    • Partition 1: Wash with Hexanes (removes fats/lipids). Discard organic layer.

    • Partition 2: Basify aqueous layer to pH 9-10 using

      
      .
      
    • Partition 3: Extract with CHCl3 or EtOAc .

    • Result: The quinolin-4-ones (now neutral/deprotonated) migrate to the organic phase, leaving polar salts and quaternary alkaloids in the water.

Dereplication via Molecular Networking

Before preparative isolation, use LC-MS/MS to identify known analogs.

  • Instrument: Q-TOF or Orbitrap MS.

  • Mode: Positive ESI (Quinolin-4-ones protonate readily at the carbonyl oxygen/nitrogen system).

  • Diagnostic Fragmentation: Look for the neutral loss of CO (28 Da) or retro-Diels-Alder (RDA) cleavages characteristic of the quinolone ring.

  • GNPS Workflow: Upload MS/MS data to the Global Natural Products Social Molecular Networking (GNPS) platform to cluster structurally related analogs.

Chapter 3: Targeted Isolation Protocols

Stationary Phase Selection

Standard C18 silica is often insufficient for separating structural isomers (e.g., 2- vs. 4-quinolones).

  • Primary Choice: Phenyl-Hexyl or PFP (Pentafluorophenyl) columns.

    • Reasoning: These phases interact with the

      
      -electron systems of the quinolone rings, offering superior selectivity for aromatic isomers compared to hydrophobic interaction alone (C18).
      
  • Mobile Phase Modifier:

    • Use 0.1% Formic Acid .

    • Critical: Avoid high pH mobile phases on silica-based columns, even though it deprotonates the compound. High pH dissolves silica. For high pH stability, use Polymer-based C18 or Hybrid Silica (e.g., Waters XBridge).

Isolation Workflow Diagram

Isolation Biomass Crude Biomass Extract Acid-Base Partitioning (Target: CHCl3 Fraction) Biomass->Extract Dereplication LC-MS/MS & GNPS (Identify Clusters) Extract->Dereplication Flash Flash Chromatography (C18 or Polyamide) Dereplication->Flash Target Mass Identified Prep Prep-HPLC (Phenyl-Hexyl Column) Flash->Prep Enriched Fractions Pure Isolated Quinolin-4-one Prep->Pure

Figure 2: Targeted isolation workflow emphasizing dereplication and specialized stationary phases.

Chapter 4: Structural Elucidation & Tautomerism

The most common error in quinolone chemistry is misidentifying the tautomeric state. Is it a quinolin-4-one (keto) or a 4-hydroxyquinoline (enol) ?

The Tautomeric Equilibrium

In the solid state and polar solvents (DMSO, MeOH), the 4-oxo (quinolone) tautomer is thermodynamically favored. However, derivatization (e.g., O-methylation vs. N-methylation) fixes these forms.

NMR Diagnostics

Distinguishing the tautomers requires careful analysis of Carbon-13 chemical shifts.

FeatureQuinolin-4-one (Keto)4-Hydroxyquinoline (Enol)
C-4 Shift (

)

175 - 180 ppm
(Carbonyl-like)

160 - 165 ppm
(Ar-C-OH)
C-2/C-3 Coupling Distinct

coupling
Aromatic coupling pattern
N-H Signal (

)
Visible in DMSO-

(

11-13 ppm)
Absent (OH signal instead)
HMBC Correlations Strong

from H-2/H-5 to C-4 (Carbonyl)
Strong correlation to C-4 (Oxygenated Ar)
Tautomerism Logic Diagram

Tautomer Keto Quinolin-4-one (Keto Form) Major in Polar Solvents Enol 4-Hydroxyquinoline (Enol Form) Minor/Aromatic Keto->Enol Tautomerism Diagnostic Diagnostic: C-4 NMR Shift Keto: >175 ppm Enol: <165 ppm Keto->Diagnostic

Figure 3: Tautomeric equilibrium and the NMR diagnostic checkpoint.

References

  • Biosynthesis of Quinolones: Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. Link

  • Isolation Methodology: Tawfike, A. F., et al. (2013). "Metabolomic tools to assess the chemistry of bacterial secondary metabolism." Methods in Molecular Biology. Link

  • Tautomerism & NMR: Nasiri, H. R., et al. (2006). "Tautomerism of 4-Hydroxy-4(1H) quinolon." Heterocyclic Communications. Link

  • GNPS Molecular Networking: Wang, M., et al. (2016). "Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking." Nature Biotechnology. Link

  • Stationary Phase Selectivity: Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] Link

Sources

Foundational

Chemical properties of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

Executive Summary & Significance 3-Iodo-7,8-dimethylquinolin-4(1H)-one represents a specialized, high-value intermediate in the synthesis of fluoroquinolone antibiotics, antitumor agents, and novel tricyclic heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

3-Iodo-7,8-dimethylquinolin-4(1H)-one represents a specialized, high-value intermediate in the synthesis of fluoroquinolone antibiotics, antitumor agents, and novel tricyclic heterocycles. While the 4-quinolone scaffold is ubiquitous in medicinal chemistry (e.g., Ciprofloxacin), the specific 7,8-dimethyl substitution pattern offers unique steric and electronic properties that modulate lipophilicity and metabolic stability.

The 3-iodo moiety serves as a critical "functional handle," enabling palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) to rapidly diversify the C-3 position—a key vector for structure-activity relationship (SAR) optimization in drug discovery.

Core Utility Profile
FeatureTechnical Implication
Scaffold Class 4-Quinolone (4-oxo-1,4-dihydroquinoline)
Functional Handle C-3 Iodine (High reactivity for Pd-oxidative addition)
SAR Element 7,8-Dimethyl (Steric bulk, increased lipophilicity vs. unsubstituted analogs)
Key Application Precursor for type II topoisomerase inhibitors, immunomodulators

Physicochemical Properties & Tautomerism

Understanding the physical state of this molecule is prerequisite to successful reaction planning.

Tautomeric Equilibrium

Like all 4-quinolones, this molecule exists in a tautomeric equilibrium between the 4-oxo (A) and 4-hydroxy (B) forms. In solution and solid state, the 4-oxo form (A) predominates significantly due to the stability of the vinylogous amide resonance.

  • Implication: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by solvent choice and base selection. The 3-iodo substituent exerts an electron-withdrawing effect (inductive), slightly increasing the acidity of the N-H proton compared to the non-iodinated parent.

Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL).

  • Polar Aprotic (DMSO, DMF): Highly soluble (> 50 mg/mL). Recommended for cross-coupling reactions.

  • Chlorinated Solvents (DCM, Chloroform): Moderately soluble.

  • Alcohols (MeOH, EtOH): Sparingly soluble (often requires heating).

Synthetic Pathways[1][2][3][4]

The synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one is best approached via a modular strategy: construction of the quinolone core followed by regioselective iodination.

Pathway Visualization

The following diagram outlines the standard Gould-Jacobs approach adapted for this specific derivative.

SynthesisPath Aniline 3,4-Dimethylaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (110°C) EMME Diethyl ethoxymethylenemalonate EMME->Enamine Cyclized Ethyl 7,8-dimethyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Enamine->Cyclized Thermal Cyclization (Ph2O, 250°C) Acid 7,8-Dimethyl-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Cyclized->Acid Hydrolysis (NaOH/H2O) Decarb 7,8-Dimethylquinolin-4(1H)-one Acid->Decarb Decarboxylation (Quinoline, 240°C) Product 3-Iodo-7,8-dimethylquinolin-4(1H)-one Decarb->Product Iodination (I2, KI, NaOH)

Figure 1: Step-wise synthesis via the Gould-Jacobs protocol. The final iodination step introduces the functional handle.

Key Synthetic Considerations
  • Cyclization (Gould-Jacobs): The thermal cyclization of the enamine requires high temperatures (~250°C). Diphenyl ether is the standard solvent. The 7,8-dimethyl substitution may cause steric hindrance during ring closure, potentially requiring longer reaction times than unsubstituted anilines.

  • Iodination: Direct iodination of the 7,8-dimethylquinolin-4(1H)-one is highly regioselective for the C-3 position because the C-2 position is blocked by the lack of activation and steric constraints, and the benzene ring is less activated than the enaminone system.

Chemical Reactivity & Transformations[2][3][4][5][6][7][8][9]

The utility of 3-Iodo-7,8-dimethylquinolin-4(1H)-one lies in its ability to undergo Palladium-catalyzed cross-coupling. The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for milder reaction conditions.

Reactivity Map

Reactivity Core 3-Iodo-7,8-dimethylquinolin-4(1H)-one Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Core->Sonogashira Heck Heck Reaction (Alkene, Pd(0)) Core->Heck N_Alk N-Alkylation (R-X, K2CO3, DMF) Core->N_Alk Prod_Suzuki 3-Aryl-7,8-dimethylquinolin-4(1H)-ones (Isoflavone analogs) Suzuki->Prod_Suzuki Prod_Sono 3-Alkynyl derivatives Sonogashira->Prod_Sono Prod_Heck 3-Alkenyl derivatives Heck->Prod_Heck Prod_NAlk N-Substituted 3-iodo quinolones N_Alk->Prod_NAlk

Figure 2: Divergent synthesis capabilities starting from the 3-iodo core.

Mechanistic Insight: The Suzuki Coupling

In the Suzuki coupling of this substrate, the oxidative addition of Pd(0) into the C-I bond is fast. However, the free N-H group can poison the catalyst by coordinating to Palladium.

  • Solution: It is often advantageous to perform N-protection (e.g., N-methylation or N-benzyl) before the coupling step, or use a slight excess of base (e.g., 3-4 equiv. of K2CO3) to ensure the quinolone exists as the anion, which is less likely to sequester the catalyst than the neutral species.

Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Regioselective Iodination of 7,8-Dimethylquinolin-4(1H)-one

Objective: Install the iodine atom at C-3.

  • Reagents:

    • 7,8-Dimethylquinolin-4(1H)-one (1.0 equiv)

    • Iodine (

      
      ) (1.2 equiv)
      
    • Potassium Iodide (KI) (1.2 equiv) - Increases solubility of Iodine.

    • Sodium Hydroxide (NaOH) (2M aqueous solution)

    • Solvent: Methanol/Water (1:1 v/v)

  • Procedure:

    • Dissolve 7,8-dimethylquinolin-4(1H)-one in 2M NaOH (3 equiv) and MeOH. Stir until clear.

    • Prepare a solution of

      
       and KI in water.
      
    • Add the iodine solution dropwise to the quinolone solution at room temperature over 30 minutes. Observation: A precipitate will begin to form.

    • Stir the mixture for 2–4 hours at room temperature. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Acidify the mixture with 2M HCl to pH ~4. The product will precipitate fully.

    • Filter the solid, wash copiously with water (to remove inorganic salts) and cold methanol.

    • Drying: Dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Objective: Synthesize 3-phenyl-7,8-dimethylquinolin-4(1H)-one.

  • Reagents:

    • 3-Iodo-7,8-dimethylquinolin-4(1H)-one (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)[1]

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2M aqueous, 3 equiv)
      
    • Solvent: DME (Dimethoxyethane) or Dioxane

  • Procedure:

    • In a reaction vial, combine the iodo-quinolone, boronic acid, and Palladium catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen. Critical: Oxygen degrades the Pd(0) catalyst.

    • Add the degassed solvent and aqueous base.

    • Heat to reflux (approx. 85–100°C) for 4–12 hours.

    • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. Link

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Almond-Thynne, J.; et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017, 8, 40-62. Link

  • Sridharan, V.; et al. "Recent Advances in the Synthesis of Quinolines and Quinolones." The Open Organic Chemistry Journal, 2010. (General context on Quinolone reactivity).
  • ChemicalBook Entry. "3-Iodo-7,8-dimethyl-1H-quinolin-4-one." Link

Sources

Exploratory

CAS number 1330751-09-1 properties and suppliers

Initial searches for the compound associated with CAS number 1330751-09-1 have not yielded any specific results. This suggests that the provided CAS number may be incorrect, is not present in publicly accessible chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Initial searches for the compound associated with CAS number 1330751-09-1 have not yielded any specific results. This suggests that the provided CAS number may be incorrect, is not present in publicly accessible chemical databases, or pertains to a substance that is not widely documented.

To ensure the accuracy of the information and to proceed with generating an in-depth technical guide, it is crucial to first verify the CAS number. An incorrect CAS number can lead to inaccurate and misleading information.

Verifying the CAS Number

For researchers, scientists, and drug development professionals, accurate identification of a chemical compound is the first step in any research endeavor. The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, and several resources are available to verify these numbers.

Below is a list of recommended databases and tools for CAS number verification:

  • CAS Common Chemistry: An open community resource provided by the American Chemical Society, offering information on nearly 500,000 chemical substances.[1]

  • PubChem: A comprehensive and freely accessible chemical information database maintained by the National Center for Biotechnology Information (NCBI).[2]

  • ChemIndex: A free chemical CAS search database that provides information on over 1.8 million distinct chemical substances.[3]

  • NCSU Libraries: Offers a guide to databases that support searching by CAS Registry Number, including SciFinder-n and Reaxys, which are comprehensive resources for chemical information.[4]

  • ChemNet: A chemical CAS database that allows searches by chemical name, alias, or CAS registration number.[5]

Once a valid CAS number is obtained, a comprehensive technical guide can be developed, detailing the compound's properties, suppliers, and relevant applications. We are ready to proceed with generating this guide as soon as a verifiable CAS number is provided.

Sources

Foundational

Introduction: The Versatility of the Iodo-Quinolinone Scaffold

An In-Depth Technical Guide to the Mechanisms of Action of Iodo-Quinolinone Derivatives The quinoline and quinolinone cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanisms of Action of Iodo-Quinolinone Derivatives

The quinoline and quinolinone cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, from antimalarial to anticancer and antimicrobial effects.[1][2] The introduction of a halogen atom, particularly iodine, onto this scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capability, and steric profile. This often translates into enhanced potency, altered selectivity, and novel mechanisms of action. This guide provides a detailed exploration of the diverse mechanisms through which iodo-quinolinone derivatives exert their biological effects, offering insights for researchers, scientists, and drug development professionals. We will delve into their roles as specific enzyme inhibitors, disruptors of microbial processes, and modulators of DNA repair pathways, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Precision Targeting of Protein Kinases: The Case of DYRK1A Inhibition

A prominent mechanism of action for certain iodo-quinolinone derivatives is the selective inhibition of protein kinases, which are crucial regulators of cellular processes. A key example is the class of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, which have been identified as potent and selective inhibitors of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][4] Overexpression of DYRK1A is implicated in the neuropathology of Down syndrome and Alzheimer's disease, making it a significant therapeutic target.[4][5]

Molecular Mechanism: ATP-Competitive Binding

The inhibitory action of these iodo-quinolinone derivatives stems from their ability to bind to the ATP-binding pocket of DYRK1A, thereby preventing the phosphorylation of its downstream substrates. X-ray crystallography studies have confirmed this binding mode, revealing a nonclassical orientation where the 10-iodo substituent is directed toward the hinge region of the kinase.[3][6] This interaction is critical for the high potency and selectivity observed. While derivatives with smaller halogens like chlorine also show activity, the larger iodine atom appears to be crucial for achieving superior selectivity, likely because only the DYRK1A binding pocket can accommodate this bulky substituent compared to closely related kinases like DYRK2 and members of the CLK family.[3][6]

Quantitative Analysis: Potency and Selectivity

The introduction of the 10-iodo substituent leads to compounds with low nanomolar potency against DYRK1A and remarkable selectivity over other kinases.

Compound IDSubstituent (Position 10)DYRK1A IC50 (nM)DYRK2 IC50 (nM)CLK1 IC50 (nM)Selectivity (DYRK2/DYRK1A)
5h Cl31>10,000>10,000>322
5i Br121,100>10,00092
5j I6>10,000>10,000>1667
5o I222,700>10,000123
(Data synthesized from Becker et al., 2015)[3]
Experimental Protocol: In Vitro DYRK1A Kinase Inhibition Assay

This protocol describes a standard method for assessing the inhibitory activity of compounds against DYRK1A.

Objective: To determine the IC50 value of a test compound (e.g., 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid) against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 10 µM to 0.1 nM.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 2.5 µL of a 2x enzyme/substrate mix (containing DYRK1A and DYRKtide substrate in kinase buffer) to all wells except the negative control.

  • Initiate Reaction: Add 2.5 µL of a 2x ATP solution to all wells to start the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (enzyme + ATP, no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Signaling Pathway Visualization

DYRK1A_Pathway cluster_0 Cellular Signaling cluster_1 Inhibition Mechanism GrowthFactors Growth Factors / Neurotrophic Signals Receptor Cell Surface Receptor GrowthFactors->Receptor UpstreamKinase Upstream Kinase Cascade Receptor->UpstreamKinase DYRK1A DYRK1A UpstreamKinase->DYRK1A Activation Substrate Substrate Proteins (e.g., Tau, SF3B1) DYRK1A->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate ADP ADP DYRK1A->ADP CellularResponse Altered Gene Expression, Neuronal Function, Splicing PhosphoSubstrate->CellularResponse IodoQuinolinone Iodo-Quinolinone Derivative IodoQuinolinone->DYRK1A Blocks ATP Binding Site ATP ATP ATP->DYRK1A

Caption: Inhibition of the DYRK1A signaling pathway by an iodo-quinolinone derivative.

Disruption of DNA Repair: PARP-1 Inhibition in Oncology

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs).[7][8] Inhibiting PARP-1 prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), this inhibition leads to the accumulation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[9] Iodo-quinolinone derivatives have been developed as potent PARP-1 inhibitors (PARPi), showing promise for both cancer therapy and diagnostic imaging.[9]

Molecular Mechanism: Targeting the NAD+ Binding Site

Similar to kinase inhibitors, PARP inhibitors function by competing with the enzyme's natural substrate, in this case, nicotinamide adenine dinucleotide (NAD+). The iodo-quinolinone scaffold binds to the catalytic domain of PARP-1, occupying the NAD+ binding site and preventing the synthesis and attachment of poly(ADP-ribose) chains to target proteins. This abrogation of PARylation activity halts the recruitment of downstream DNA repair factors to the site of damage.

Quantitative Analysis: Biophysical and Inhibitory Properties

Effective PARP inhibitors require a combination of high binding affinity and suitable pharmacokinetic properties for in vivo applications.

Compound IDTargetIC50 (nM)logPPlasma Free Fraction (%)
I2-PARPi PARP-19 ± 22.111.5 ± 0.1
(Data synthesized from Tago et al., 2023)[9]
Experimental Protocol: PARP-1 Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to quantify PARP-1 inhibition by measuring the consumption of NAD+.

Objective: To determine the IC50 of an iodo-quinolinone derivative against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (double-stranded with breaks)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound (in DMSO)

  • PARP-Glo™ Assay Kit (Promega) or similar fluorescent detection system

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO and add 1 µL to the wells of a 384-well plate. Include DMSO-only controls.

  • Reaction Mix Preparation: Prepare a PARP-1 reaction mix containing PARP-1 enzyme, activated DNA, and NAD+ in the assay buffer.

  • Reaction Initiation: Add 10 µL of the reaction mix to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Add detection reagents according to the manufacturer's protocol. This typically involves a two-step process where a "developer" reagent stops the reaction and digests NAD+, followed by a "read" reagent that generates a fluorescent signal proportional to the amount of NAD+ consumed.

    • Incubate as required by the kit instructions.

  • Data Acquisition: Measure fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition based on high (no inhibitor) and low (no enzyme) controls. Plot the results and fit to a dose-response curve to determine the IC50 value.

Workflow Visualization

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 Detection Replication DNA Replication DNA_damage->Replication PARylation PARP-1 Activation & PAR Chain Synthesis PARP1->PARylation No_PARylation PARylation Blocked Repair_recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_recruitment SSB_repair SSB Repair Repair_recruitment->SSB_repair SSB_repair->Replication Safe Replication DSB Double-Strand Break (DSB) Replication->DSB Replication Fork Collapse Cell_death Apoptosis / Cell Death DSB->Cell_death In HR-deficient cells Iodo_PARPi Iodo-Quinolinone PARP Inhibitor Iodo_PARPi->PARP1 Inhibition No_repair SSB Repair Failure No_PARylation->No_repair No_repair->DSB leads to

Caption: Mechanism of PARP-1 inhibition by iodo-quinolinone derivatives.

Antimicrobial and Antiparasitic Mechanisms

Iodo-quinolinone derivatives exhibit significant activity against a range of pathogens, including bacteria, fungi, and protozoa, through distinct mechanisms.

Molecular Mechanisms
  • Antibacterial/Antifungal Action: Certain 6-iodo-substituted carboxy-quinolines have demonstrated efficacy against the Gram-positive bacterium Staphylococcus epidermidis and the fungus Candida parapsilosis.[1][10] The primary mechanism appears to be the inhibition of microbial adhesion and subsequent biofilm formation, a critical step in the development of persistent infections.[11] The lack of activity against Gram-negative bacteria like Klebsiella pneumoniae is attributed to the protective outer membrane of these organisms, which prevents the compounds from reaching their target.[11]

  • Amebicidal Action (Iodoquinol): The derivative diiodohydroxyquinoline (iodoquinol) is a luminal amebicide used to treat intestinal amoebiasis. Its mechanism is believed to involve the chelation of essential ferrous ions (Fe2+) that are crucial for the function of parasitic enzymes.[12] This sequestration of vital metal ions disrupts the parasite's metabolic processes, leading to its death. It may also interfere with DNA synthesis.[12]

Quantitative Analysis: Antimicrobial Efficacy

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and the Minimum Inhibitory Concentration for Microbial Adhesion (MICMA).

Compound IDTarget OrganismMIC (µg/mL)MICMA (µg/mL)
4c S. epidermidis6432
4d S. epidermidis12816
4t S. epidermidis12816
4c C. parapsilosis6432
(Data synthesized from Pinteala et al., 2024)[1][11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of a compound.

Objective: To find the lowest concentration of an iodo-quinolinone derivative that visibly inhibits the growth of a target microorganism.

Materials:

  • Test compound stock solution (in DMSO)

  • Microorganism culture (e.g., S. epidermidis ATCC 12228)

  • Appropriate broth medium (e.g., Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for OD measurement)

  • Incubator

Procedure:

  • Inoculum Preparation: Grow the microorganism in broth to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, bringing the final volume to 110 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Workflow Visualization

Antimicrobial_Screening_Workflow start Synthesized Iodo-Quinolinone Derivatives mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay micma_assay Biofilm Adhesion Assay (Determine MICMA) start->micma_assay gram_pos Gram-Positive (e.g., S. epidermidis) mic_assay->gram_pos gram_neg Gram-Negative (e.g., K. pneumoniae) mic_assay->gram_neg fungi Fungi (e.g., C. parapsilosis) mic_assay->fungi results Analyze Results: - Potency (MIC) - Anti-adhesion (MICMA) - Spectrum of Activity micma_assay->results gram_pos->results gram_neg->results fungi->results sar Structure-Activity Relationship (SAR) Analysis results->sar

Caption: Workflow for evaluating the antimicrobial activity of iodo-quinolinone derivatives.

Other Notable Mechanisms of Action

The versatility of the iodo-quinolinone scaffold extends to other therapeutic areas, including antiviral and broader anticancer applications.

  • Topoisomerase Inhibition: Certain quinolone derivatives act as topoisomerase inhibitors.[13][14] These enzymes are vital for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, these compounds lead to irreversible DNA strand breaks, triggering apoptosis in rapidly dividing cancer cells.

  • Antiviral Activity: Derivatives of the related isoquinolone scaffold have been identified as inhibitors of viral polymerases, such as the RNA-dependent RNA polymerase of the influenza virus.[15] This mechanism directly targets viral replication, offering a pathway for developing new antiviral drugs. Other quinoline derivatives have shown broad-spectrum antiviral activity by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis in host cells, thereby starving the virus of necessary building blocks.[16]

Conclusion and Future Perspectives

Iodo-quinolinone derivatives represent a remarkably versatile class of molecules with a wide spectrum of precisely defined mechanisms of action. The iodine substituent is often not merely a placeholder but a key determinant of potency and selectivity, enabling these compounds to function as highly selective kinase inhibitors (e.g., against DYRK1A), potent disruptors of DNA repair through PARP inhibition, and targeted antimicrobial agents. The diverse mechanisms—ranging from competitive enzyme inhibition at ATP/NAD+ binding sites to metal chelation and interference with microbial adhesion—underscore the immense potential of this scaffold in drug discovery.

Future research should focus on leveraging the structure-activity relationships discussed herein to design next-generation derivatives with improved pharmacokinetic profiles, enhanced target specificity, and novel polypharmacological properties to tackle complex diseases like cancer and multidrug-resistant infections.

References

  • Becker, A., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry. Available at: [Link]

  • Figshare. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry. Available at: [Link]

  • Pinteala, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. Available at: [Link]

  • Pharma Tube. (2025). Pharmacology of Diiodohydroxyquinoline; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

  • Pinteala, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. Available at: [Link]

  • ResearchGate. (2015). (PDF) 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Available at: [Link]

  • National Library of Medicine. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed. Available at: [Link]

  • Tago, N., et al. (2023). Biochemical parameters and binding affinity of iodo-PARPi derivatives... ResearchGate. Available at: [Link]

  • American Chemical Society Publications. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • JETIR. (N.D.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • National Library of Medicine. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. Available at: [Link]

  • ResearchGate. (2025). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Available at: [Link]

  • MDPI. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Available at: [Link]

  • National Library of Medicine. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. Available at: [Link]

  • National Library of Medicine. (2020). Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study. PMC. Available at: [Link]

  • Springer. (2022). Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • Taylor & Francis Online. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • National Library of Medicine. (N.D.). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. PMC. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Available at: [Link]

  • National Library of Medicine. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. Available at: [Link]

  • Fullerene Journal of Chemistry. (2023). Synthesis of Iodo Quinolinone. Available at: [Link]

  • National Library of Medicine. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available at: [Link]

  • European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Available at: [Link]

  • National Library of Medicine. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. Available at: [Link]

  • Semantic Scholar. (2022). Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. Available at: [Link]

  • Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available at: [Link]

  • Vipergen. (N.D.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

  • MDPI. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available at: [Link]

Sources

Exploratory

Technical Guide: Biological Potency &amp; Therapeutic Applications of Dimethyl-Substituted Quinolinones

Executive Summary The quinolinone scaffold (specifically quinolin-2-one and quinolin-4-one) represents a privileged structure in medicinal chemistry, historically validated by the clinical success of fluoroquinolone anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolinone scaffold (specifically quinolin-2-one and quinolin-4-one) represents a privileged structure in medicinal chemistry, historically validated by the clinical success of fluoroquinolone antibiotics and recent forays into oncology. However, the dimethyl-substituted variants—specifically those bearing methyl groups at the 2,3-, 4,6-, or 4,8-positions—have emerged as a distinct subclass with unique lipophilic and steric profiles.

This technical guide analyzes the pharmacological divergence of dimethyl-quinolinones, focusing on two primary therapeutic axes: antitubercular activity via DprE1 inhibition and anticancer efficacy via apoptotic induction . Unlike mono-substituted analogs, the dimethyl-substitution pattern often imposes restricted conformational flexibility, enhancing binding specificity in hydrophobic pockets of enzymes like DNA gyrase and tyrosine kinases.

Chemical Space & Structural Activity Relationship (SAR)

The biological activity of dimethyl-quinolinones is governed heavily by the positioning of the methyl groups. The "dimethyl effect" typically increases logP (lipophilicity), facilitating membrane permeability, while simultaneously creating steric bulk that can lock the molecule into a bioactive conformation.

Key SAR Observations
  • 2,3-Dimethyl-4-hydroxyquinolines: These derivatives often serve as precursors for potent antifungal and anticancer agents. The C2-methyl group creates a steric clash that twists the attached phenyl rings (if present), often improving solubility and preventing metabolic oxidation at the alpha-position.

  • 5,8-Dimethyl-benzo[ij]quinolizines: In tricyclic systems, methyl substitution at the 5 and 8 positions significantly enhances activity against Gram-positive bacteria, with the S-isomer showing superior DNA gyrase inhibition compared to the R-isomer.

  • 7,7-Dimethyl-7,8-dihydroquinolines: Introduction of a gem-dimethyl group at C7 disrupts planarity, often shifting activity towards cytotoxicity against solid tumors (e.g., MCF-7 breast cancer lines) by mimicking natural terpenoids.

Synthesis Workflow: 2,3-Dimethyl Scaffold

The most robust route to accessing the 2,3-dimethyl-4-hydroxyquinoline core involves the cyclocondensation of 2-fluorophenol or substituted anilines with ethyl 2-methylacetoacetate in the presence of Polyphosphoric Acid (PPA).

SynthesisWorkflow Start 2-Fluorophenol / Aniline Catalyst Polyphosphoric Acid (PPA) 140°C, 2-4h Start->Catalyst Reagent Ethyl 2-methylacetoacetate Reagent->Catalyst Intermediate Cyclization Intermediate Catalyst->Intermediate Friedel-Crafts Acylation Product 2,3-Dimethyl-4-hydroxyquinoline Intermediate->Product Intramolecular Cyclization Deriv Esterification/Functionalization (Target Ligand) Product->Deriv POCl3 / Amination

Figure 1: General synthetic pathway for 2,3-dimethyl-4-hydroxyquinoline precursors. The PPA-mediated one-pot synthesis is preferred for its high yield and ability to handle steric bulk.

Therapeutic Sector A: Antitubercular & Antimicrobial[1][2][3]

Recent studies have validated dimethyl-quinolinones as potent inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an essential enzyme for cell wall synthesis in Mycobacterium tuberculosis (Mtb).

Mechanism of Action: DprE1 Inhibition

Unlike covalent inhibitors that form irreversible bonds, specific dimethyl-quinolinone derivatives (e.g., Compound 27 cited in recent literature) act as non-covalent inhibitors. The dimethyl substitution fills the hydrophobic pocket of the DprE1 active site, preventing the conversion of DPR to DPA, leading to cell lysis.

DprE1_Pathway Drug Dimethyl-Quinolinone (Inhibitor) Target DprE1 Enzyme (Essential for Cell Wall) Drug->Target Non-covalent binding (Hydrophobic Pocket) Process Epimerization Blocked Target->Process Inhibition Substrate Decaprenylphosphoryl-β-D-ribose (DPR) Substrate->Target Normal Substrate Outcome1 No Decaprenylphosphoryl-D-arabinose (DPA) Process->Outcome1 Outcome2 Arabinogalactan Synthesis Halted Outcome1->Outcome2 Lysis Mycobacterial Cell Lysis Outcome2->Lysis

Figure 2: Mechanism of DprE1 inhibition by dimethyl-quinolinones leading to M. tuberculosis cell death.

Quantitative Data: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) of key dimethyl-substituted derivatives compared to standard antibiotics.

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference Standard
Cmpd 27 N-substituted dimethyl-quinolinoneM. tuberculosis H37Ra0.0002 (0.2 ng/mL)Isoniazid (0.05)
Cmpd 22 4,4-dimethyl-pyrrolidinyl sidechainP. aeruginosa0.008 Gatifloxacin (0.[1]03)
Cmpd 22 4,4-dimethyl-pyrrolidinyl sidechainMRSA (Resistant Staph)0.015 Gatifloxacin (0.[1]50)

Data Source: Synthesized from recent medicinal chemistry literature (see References 1, 3).

Therapeutic Sector B: Anticancer & Apoptosis[5][6][7][8]

In oncology, dimethyl-quinolinones (particularly 7,7-dimethyl-7,8-dihydro derivatives and 2,3-dimethyl analogs) function as apoptotic inducers . They do not merely arrest cell division; they actively trigger programmed cell death cascades.

Mechanism: The Bax/Bcl-2 Switch

These compounds have been observed to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic). The dimethyl group at the 2,3-position often enhances binding to the BH3 domain or associated kinases, tipping the mitochondrial balance toward cytochrome c release.

Apoptosis_Pathway Agent Dimethyl-Quinolinone Derivative Sensor Cell Stress Sensor (p53 Upregulation) Agent->Sensor Bax Bax (Pro-apoptotic) INCREASED Sensor->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) DECREASED Sensor->Bcl2 Inhibition Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Loss of protection CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Death Apoptosis (DNA Fragmentation) Caspase->Death

Figure 3: Signaling cascade triggered by dimethyl-quinolinones in cancer cells (e.g., MCF-7).

Quantitative Data: Cytotoxicity (IC50)
Compound ClassCell LineCancer TypeIC50 (µM)Potency vs Control
3g (7,7-dimethyl-dione) HCT-116Colon Cancer~34.2 Moderate
3g (7,7-dimethyl-dione) MCF-7Breast Cancer34.2 Comparable to Doxorubicin
8-fluoro-2,3-dimethyl S. sclerotiorumFungal/Cancer Model>80% Inhib. High Selectivity

Experimental Protocols

Protocol A: Synthesis of 2,3-Dimethyl-4-hydroxyquinoline

Validation: This protocol utilizes PPA as a dual solvent/catalyst, ensuring high conversion rates for sterically hindered dimethyl substrates.

  • Reagents: Mix 2-fluorophenol (10 mmol) and ethyl 2-methylacetoacetate (12 mmol).

  • Catalysis: Add Polyphosphoric Acid (PPA) (10 g).

  • Reaction: Heat the mixture to 140°C for 3 hours under constant stirring. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching: Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring.

  • Neutralization: Adjust pH to 7-8 using 10% NaOH solution.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 2,3-dimethyl-4-hydroxyquinoline.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validation: Standard colorimetric assay to determine IC50 values.

  • Seeding: Seed MCF-7 or HCT-116 cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h at 37°C/5% CO2.

  • Treatment: Treat cells with serial dilutions of the dimethyl-quinolinone derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

  • Design, synthesis and biological evaluation of novel quinolinone derivatives as DprE1 inhibitors against Mycobacterium tuberculosis. Bioorg Med Chem.[2] (2026).[3][2] [Link]

  • Synthesis and antibacterial activity of dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl)-quinolones. Yao Xue Xue Bao. (2006). [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. (2023).[4][5] [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Adv. (2025).[4][6][7] [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Int J Mol Sci. (2025).[4][6][7] [Link]

Sources

Foundational

In silico prediction of 3-Iodo-7,8-dimethylquinolin-4(1H)-one targets

The following technical guide details the in silico target prediction protocol for 3-Iodo-7,8-dimethylquinolin-4(1H)-one . This guide is structured to serve as a rigorous operational workflow for drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico target prediction protocol for 3-Iodo-7,8-dimethylquinolin-4(1H)-one . This guide is structured to serve as a rigorous operational workflow for drug development professionals, moving from molecular preparation to mechanistic validation.

Protocol Version: 2.0 | Focus: De Novo Target Identification & Validation

Executive Summary

The compound 3-Iodo-7,8-dimethylquinolin-4(1H)-one represents a halogenated derivative of the privileged quinolinone scaffold. While the quinolin-4(1H)-one core is classically associated with Type II Topoisomerase inhibition (e.g., bacterial DNA gyrase, human Topo II), the specific substitution pattern—a bulky, lipophilic iodine at C3 and electron-donating methyl groups at C7 and C8—suggests a modulated pharmacophore capable of targeting hydrophobic ATP-binding pockets in protein kinases or specific allosteric sites in metabolic enzymes.

This guide defines a self-validating computational workflow to predict, filter, and corroborate biological targets for this specific ligand, synthesizing ligand-based similarity (2D) with structure-based docking (3D).

Phase 1: Molecular Preparation & Fingerprinting

Objective: Generate a standardized digital representation of the ligand to minimize false negatives arising from tautomeric or ionization mismatches.

Structural Encoding

The precise chemical structure must be encoded into a Canonical SMILES string. For 3-Iodo-7,8-dimethylquinolin-4(1H)-one, the keto-enol tautomerism is critical. The 4-oxo (keto) form is generally the dominant tautomer in physiological solution and the active species for binding.

  • Canonical SMILES: CC1=C(C)C=CC2=C1NC=C(I)C2=O

  • InChIKey: Generated to ensure database interoperability (e.g., ChEMBL, PubChem).

Physicochemical Profiling (Lipinski Filter)

Before target fishing, the "drug-likeness" determines the relevant biological space (e.g., CNS vs. peripheral targets).

PropertyValue (Est.)Rule of 5 StatusImplication
Molecular Weight ~299.11 DaPass (<500)High bioavailability potential.
LogP (Lipophilicity) ~2.8 - 3.2Pass (<5)Good membrane permeability; potential for CNS penetration.
H-Bond Donors 1 (NH)Pass (<5)Specific hinge-binding capability (Kinases).
H-Bond Acceptors 1 (C=O)Pass (<10)Interaction with catalytic residues (e.g., Ser/Thr).
Molar Refractivity High (Iodine)N/AIodine enhances van der Waals interactions in hydrophobic pockets.

Expert Insight: The Iodine atom at position 3 is a "magic methyl" equivalent in potency but adds significant lipophilicity and a halogen-bond donor capability. This often increases affinity for the hinge region of kinases (e.g., interacting with the gatekeeper residue).

Phase 2: Ligand-Based Target Fishing (The "Guilt-by-Association" Approach)

Objective: Predict targets based on the similarity of the query molecule to ligands with known bioactivity.

Similarity Ensemble Approach (SEA)

Methodology: The SEA algorithm compares the query against thousands of target sets (from ChEMBL/BindingDB) using Tanimoto coefficients (Tc) of molecular fingerprints (ECFP4).

  • Protocol:

    • Input SMILES into the SEA web server.

    • Set threshold to

      
      .
      
    • Rationale: The 7,8-dimethyl pattern is rare; SEA aggregates weak similarities across a set of ligands to find statistically significant target associations that a simple BLAST-like search would miss.

SwissTargetPrediction (Reverse Screening)

Methodology: Utilizes a combination of 2D similarity (FP2 fingerprints) and 3D electroshape vectors.

  • Critical Step: Select "Homo sapiens" to filter out bacterial gyrase targets if the focus is oncology/neurology.

  • Expected Output Analysis:

    • Probability > 0.7: High confidence.

    • Common Hits for Quinolinones: CDK1/2, GSK-3

      
      , and Topoisomerase II
      
      
      
      .
Visualization of the Prediction Workflow

The following diagram illustrates the integration of 2D and 3D prediction methods.

TargetPredictionWorkflow cluster_LBA Ligand-Based (2D) cluster_SBA Structure-Based (3D) Input Query: 3-Iodo-7,8-dimethylquinolin-4(1H)-one (SMILES) Prep Tautomer Generation & 3D Conformer (LigPrep/RDKit) Input->Prep Swiss SwissTargetPrediction (Shape + Fingerprints) Prep->Swiss SEA Similarity Ensemble Approach (Set-wise E-values) Prep->SEA RevDock Reverse Docking (idTarget / scPDB) Prep->RevDock Pharma Pharmacophore Mapping (LigandScout) Prep->Pharma Consensus Target Consensus Ranking (Probability Score Aggregation) Swiss->Consensus Prob > 0.5 SEA->Consensus E-value < 1e-10 RevDock->Consensus Binding Energy < -8.0 kcal/mol Pharma->Consensus Validation Molecular Dynamics (MD) (GROMACS - 100ns) Consensus->Validation Top 3 Hits

Figure 1: Integrated In Silico Target Prediction Pipeline. Converges ligand-based and structure-based data to filter false positives.

Phase 3: Structure-Based Corroboration (Reverse Docking)

Objective: Validate if the 3-Iodo-7,8-dimethylquinolin-4(1H)-one sterically and energetically fits into the active sites of the predicted targets.

Inverse Docking Protocol (idTarget / AutoDock Vina)

Instead of docking one library against one protein, we dock the one query ligand against a library of crystallized structures (PDB).

  • Grid Generation: Blind docking is computationally expensive. Use "focused" reverse docking on the top 20 hits from Phase 2.

  • Binding Site Definition: For Kinases, target the ATP-binding cleft. For Topoisomerase, target the DNA-cleavage complex interface.

  • Scoring Function: Use AutoDock Vina or Glide SP.

    • Success Criterion: Binding Affinity (

      
      ) 
      
      
      
      kcal/mol.
    • Key Interaction: Look for a Halogen Bond between the C3-Iodine and backbone carbonyls (e.g., Valine in the hinge region of kinases). The Iodine atom acts as a Sigma-hole donor.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD confirms stability.

  • Tool: GROMACS 2024.

  • Setup:

    • Force Field: CHARMM36m (best for protein-ligand).

    • Ligand Topology: Generated via CGenFF.

    • Solvent: TIP3P water model + 0.15M NaCl.

  • Metric: Root Mean Square Deviation (RMSD) of the ligand < 2.0 Å over 100 ns indicates a stable complex.

Phase 4: Pathway Enrichment & Biological Context

Objective: Map the validated targets to signaling pathways to predict phenotypic effects (e.g., apoptosis, cell cycle arrest).

Based on the quinolinone scaffold's profile, the two most probable pathway clusters are:

  • Cell Cycle Regulation: Via CDK inhibition or Topoisomerase II poisoning.

  • PI3K-Akt Signaling: Via inhibition of upstream kinases (e.g., EGFR, VEGFR).

Signaling Pathway Diagram (Hypothetical Kinase Inhibition)

If the target prediction identifies GSK-3


  or CDKs  (common for 3-substituted quinolinones), the downstream effects would follow this cascade:

SignalingPathway Ligand 3-Iodo-7,8-dimethyl quinolin-4(1H)-one Target1 Topoisomerase II (DNA Replication) Ligand->Target1 Inhibition Target2 CDK2 / Cyclin E (Cell Cycle) Ligand->Target2 Inhibition DNA_Damage DSB Accumulation (Double Strand Breaks) Target1->DNA_Damage p53 p53 Activation Target2->p53 G1/S Arrest DNA_Damage->p53 Bax Bax Translocation p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Predicted Mechanism of Action. Dual inhibition of Topo II and CDKs leads to p53-mediated apoptosis.

Phase 5: References & Data Sources[1][2][3][4]

References
  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1][2] Nucleic Acids Research, 47(W1), W357–W364.[1] Link

  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry.[3][4] Nature Biotechnology, 25(2), 197–206.[3][4] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

  • Mphahlele, M. J., et al. (2020). Synthesis and evaluation of 2-arylquinolin-4(1H)-one derivatives as potential anticancer agents. Molecules, 25(6), 1361.
Tools Repository
  • SwissTargetPrediction: [Link]

  • SEA Search Server: [Link]

  • RCSB PDB (Structure Database): [Link]

  • Graphviz (Visualization): [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermochemical Stability of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermochemical stability of 3-iodo-7,8-dimethylquinolin-4(...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermochemical stability of 3-iodo-7,8-dimethylquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Direct experimental data on this specific molecule is not extensively available in public literature. Therefore, this document synthesizes information from structurally related analogs and established principles of thermal analysis to present a predictive stability profile and a robust, self-validating experimental protocol. We will delve into the anticipated thermal liabilities of the molecule, detail methodologies for definitive stability assessment—including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)—and outline a strategy for identifying potential degradation products. This guide is intended to equip researchers with the foundational knowledge and practical steps required to characterize the thermal behavior of this and similar novel chemical entities, a critical step in the drug development process.

Introduction: The Need for Thermochemical Profiling

Quinolin-4(1H)-ones are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antiviral, and anticancer effects.[1] The introduction of specific substituents, such as an iodine atom and dimethyl groups, is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. However, these substitutions also critically influence the molecule's physicochemical characteristics, including its thermochemical stability.

A thorough understanding of a compound's thermal stability is paramount in the pharmaceutical industry.[2][3] It informs critical decisions regarding:

  • Manufacturing Processes: High temperatures are often employed during synthesis, purification, and formulation, which can lead to degradation if the molecule is not sufficiently stable.[1]

  • Storage Conditions and Shelf-Life: The rate of degradation under various temperature conditions dictates the required storage protocols and the viable shelf-life of the active pharmaceutical ingredient (API).[2][4]

  • Safety: Uncontrolled thermal decomposition can be an exothermic process, posing safety risks during handling and storage.

  • Regulatory Compliance: Regulatory bodies like the ICH and FDA mandate rigorous stability testing, including forced degradation studies under thermal stress, as part of any new drug application.[2][4][5][6]

This guide will focus on predicting and experimentally determining the thermochemical stability of 3-iodo-7,8-dimethylquinolin-4(1H)-one.

Predicted Thermochemical Liabilities

By deconstructing the molecule into its constituent parts, we can hypothesize its primary thermal vulnerabilities.

  • The Quinolin-4(1H)-one Core: This heterocyclic system is generally robust. However, like many organic molecules, it will decompose at elevated temperatures. The typical synthesis of this core structure can involve high-temperature cyclization steps (over 250°C), suggesting the ring system itself has considerable inherent stability.[1]

  • The Carbon-Iodine Bond: The C-I bond is the most probable point of initial thermal degradation. The bond dissociation energy (BDE) of a C-I bond on an aromatic ring is significantly lower than that of C-H, C-C, or C-N bonds, typically around 240 kJ/mol.[7][8] Thermal energy can induce homolytic cleavage of this bond, generating a quinolinyl radical and an iodine radical. This initiation step can trigger a cascade of secondary reactions, including dimerization, disproportionation, or reaction with atmospheric oxygen.

  • Dimethyl Substituents: The two methyl groups at the 7 and 8 positions are generally stable but can be susceptible to oxidation at very high temperatures, especially in the presence of an oxidizing atmosphere.

Based on this analysis, the primary degradation pathway is likely to be initiated by the cleavage of the C-I bond.

Proposed Primary Decomposition Pathway

The initial and most likely thermal event is the homolytic cleavage of the C(3)-I bond. This would be followed by subsequent reactions of the resulting highly reactive radical species.

G A 3-Iodo-7,8-dimethylquinolin-4(1H)-one B Heat (Δ) A->B C Quinolinyl Radical + Iodine Radical B->C C-I Bond Cleavage (Initiation) D Dimerization / Polymerization C->D Propagation E Hydrogen Abstraction C->E Propagation F 7,8-dimethylquinolin-4(1H)-one (De-iodinated product) E->F

Caption: Predicted initial thermal decomposition pathway.

Experimental Workflow for Stability Assessment

A multi-technique approach is essential for a comprehensive and self-validating assessment of thermochemical stability. The workflow should combine thermal analysis for bulk properties with chromatography for detailed kinetic and product analysis.

G cluster_0 Thermal Analysis cluster_1 Data Interpretation cluster_2 Forced Degradation cluster_3 Product Analysis A DSC Analysis C Determine Melting Point (Tm) & Onset of Decomposition (Td) A->C B TGA Analysis B->C D Isothermal Stress Testing (T < Td) C->D Inform Stress Conditions E HPLC / UPLC Analysis D->E Time-point Samples F LC-MS Analysis E->F Quantify Degradation & Isolate Impurities G Degradant Identification F->G Identify m/z

Caption: Integrated workflow for thermochemical stability analysis.

4.1. Thermal Analysis: TGA and DSC

Simultaneous thermal analysis (STA), combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides the foundational data on the material's bulk thermal properties.[9]

4.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It is used to identify thermal transitions.

  • Objective: To determine the melting point (Tm) and identify any exothermic (heat-releasing) or endothermic (heat-absorbing) events associated with decomposition.[12][13]

  • Protocol:

    • Accurately weigh 1-3 mg of the sample into a sealed aluminum or high-pressure gold crucible.[12]

    • Place the sample in the DSC instrument alongside an empty, sealed reference crucible.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[14]

    • Record the heat flow versus temperature.

  • Interpretation: An endothermic peak will indicate the melting point. A sharp, subsequent exothermic peak often signifies decomposition, providing an initial indication of the temperature at which the material becomes unstable.[12]

4.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15][16]

  • Objective: To determine the onset temperature of mass loss (Td), which corresponds to thermal decomposition, and to quantify the mass of residue.[16][17]

  • Protocol:

    • Weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[14]

    • Record the mass percentage versus temperature.

  • Interpretation: A step-wise decrease in the TGA curve indicates a mass loss event. The onset temperature of this drop is a key indicator of thermal stability. The percentage of mass lost can provide clues about the fragments that are volatilized.

ParameterTechniqueTypical Value (Hypothetical)Significance
Melting Point (Tm)DSC220 - 240 °CDefines the solid-to-liquid phase transition.
Decomposition Onset (Td)TGA> 250 °CTemperature at which significant mass loss begins.
Decomposition EventDSC> 250 °C (Exothermic)Indicates the energy release profile of decomposition.

Table 1: Hypothetical Thermal Analysis Data Summary.

4.2. Forced Degradation: Isothermal Stress Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of analytical methods.[2][3][5] For thermal stability, this involves isothermal heating at temperatures below the decomposition onset (Td) identified by TGA.

  • Objective: To generate degradation products for identification and to determine the kinetics of decomposition at specific temperatures. A target degradation of 5-20% is typically recommended.[4][5]

  • Protocol:

    • Based on TGA/DSC data, select 2-3 temperatures for the study (e.g., 100°C, 125°C, 150°C).

    • Prepare solutions of 3-iodo-7,8-dimethylquinolin-4(1H)-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[4]

    • Aliquots of the solution are stored in sealed vials in calibrated ovens at the selected temperatures.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature, cool it to room temperature, and analyze immediately.

    • A control sample should be kept at ambient temperature or refrigerated.

4.3. Analytical Methodologies for Degradant Profiling

4.3.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate the parent compound from its degradation products and quantify the extent of degradation over time.

  • Methodology: A stability-indicating HPLC method must be developed.

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity.

  • Analysis: The peak area of the parent compound will decrease over time, while new peaks corresponding to degradation products will appear. The percentage of degradation can be calculated from the relative peak areas.

4.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify the molecular weights of the degradation products separated by HPLC.

  • Methodology: The output of the HPLC is directly fed into a mass spectrometer.

  • Analysis: The mass-to-charge ratio (m/z) of each new peak is determined. This information is critical for proposing the structures of the degradants. For instance, a major degradant with a mass 127 units less than the parent compound would strongly suggest the loss of an iodine atom.

Conclusion and Forward Outlook

The thermochemical stability of 3-iodo-7,8-dimethylquinolin-4(1H)-one is a critical parameter that must be thoroughly evaluated to support its development as a potential therapeutic agent. While direct literature data is sparse, a predictive analysis based on its chemical structure strongly suggests that the C-I bond is the primary thermal liability.

The experimental framework outlined in this guide, which integrates DSC, TGA, and stress-testing with HPLC/LC-MS analysis, provides a robust and scientifically rigorous pathway for a complete stability assessment.[9] The data generated will not only establish safe handling and storage temperatures but will also provide invaluable insights into potential degradation pathways, fulfilling key requirements for regulatory submissions and ensuring the quality, safety, and efficacy of the final drug product.[2]

References
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 12, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc. Retrieved February 12, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology. Retrieved February 12, 2026, from [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule. Retrieved February 12, 2026, from [Link]

  • Sokół, B., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Retrieved February 12, 2026, from [Link]

  • Legenza, C., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved February 12, 2026, from [Link]

  • Sionkowska, A., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers. Retrieved February 12, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Differential scanning calorimetry. Wikipedia. Retrieved February 12, 2026, from [Link]

  • The dissociation energy of a carbon-iodine bond is typically about $240 .. (2023, November 16). Filo. Retrieved February 12, 2026, from [Link]

  • Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Scientifica. Retrieved February 12, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Thermogravimetric analysis. Wikipedia. Retrieved February 12, 2026, from [Link]

  • What Is A Bond Dissociation Energy and How To Use It. (2025, August 20). The Organic Chemistry Tutor. Retrieved February 12, 2026, from [Link]

  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023, September 21). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Using the bond-dissociation energies in Table 5.6, (a) predict wh... (n.d.). Pearson+. Retrieved February 12, 2026, from [Link]

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  • What is the Principle of Thermogravimetric Analysis?. (n.d.). XRF Scientific. Retrieved February 12, 2026, from [Link]

  • Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E). (2025, August 7). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Bond dissociation energy – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

  • Szeliga, J., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved February 12, 2026, from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons. (n.d.). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Structures of quinoline (I), quinolin-4(1H)-one (II), and the two natural derivatives (E). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. (n.d.). RSC Advances. Retrieved February 12, 2026, from [Link]

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  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

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  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

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Sources

Foundational

Solubility profile of 3-Iodo-7,8-dimethylquinolin-4(1H)-one in various solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Iodo-7,8-dimethylquinolin-4(1H)-one Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive overview of the solubility profile of 3-Iodo-7,8-dimethylquinolin-4(1H)-one, a novel heterocyclic compound with potential pharmacological applications. Due to the limited availability of public data on this specific molecule, this guide establishes a robust framework for its solubility assessment, detailing the underlying principles, experimental methodologies, and data interpretation. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous approach to characterizing the solubility of this and similar quinolinone derivatives.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a clinically effective drug is fraught with challenges, with poor aqueous solubility being a primary hurdle.[2] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, which can lead to inadequate drug absorption, variable bioavailability, and potential gastrointestinal toxicity.[2] Therefore, a thorough understanding of an API's solubility profile in various solvents is paramount during the early stages of drug discovery and development.[4][5] This knowledge informs lead optimization, formulation development, and the selection of appropriate administration routes.[5]

3-Iodo-7,8-dimethylquinolin-4(1H)-one is a substituted quinolinone, a class of compounds known for a wide range of biological activities.[6] The presence of the iodo-substituent and dimethyl groups on the quinolinone scaffold suggests a molecule with considerable lipophilicity, which may correlate with low aqueous solubility. This guide will explore a systematic approach to determining the solubility of this compound in a range of pharmaceutically relevant solvents, spanning different polarities and proticities.

Physicochemical Properties of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

A foundational understanding of the molecule's structure is essential for interpreting its solubility behavior.

  • Molecular Formula: C₁₁H₁₀INO

  • Molecular Weight: 299.11 g/mol

  • Structure:

    Caption: Chemical structure of 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

The quinolinone core contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The aromatic rings contribute to its planarity and potential for π-π stacking interactions. The iodine atom and the two methyl groups significantly increase the molecule's lipophilicity and molecular weight, which are generally associated with decreased aqueous solubility.

Experimental Methodologies for Solubility Determination

A multi-faceted approach to solubility determination, encompassing both kinetic and thermodynamic methods, provides a comprehensive understanding of a compound's behavior.[7]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[8][9] This high-throughput screening method is invaluable in early drug discovery for identifying compounds with potential solubility liabilities.[4][5]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Iodo-7,8-dimethylquinolin-4(1H)-one in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in a 96-well plate using DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Aqueous Buffer Addition: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Precipitate Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[7]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Add Aqueous Buffer (pH 7.4) B->C D Incubate (2h, RT) C->D E Measure Turbidity (Nephelometry) D->E F Determine Highest Soluble Concentration E->F G A Add excess solid to solvent B Equilibrate (24-72h with shaking) A->B Ensure saturation C Centrifuge and Filter B->C Separate solid and liquid phases D Quantify Supernatant (HPLC/LC-MS) C->D Analyze dissolved compound E Determine Equilibrium Solubility D->E

Sources

Protocols & Analytical Methods

Method

Experimental protocol for Heck reaction with 3-iodo-quinolin-4-ones

Application Note & Experimental Protocol Executive Summary & Strategic Rationale The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antimalarial (e.g., fluoroquin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antimalarial (e.g., fluoroquinolones), antiviral, and anticancer therapeutics. Functionalization at the C3 position is critical for expanding Structure-Activity Relationships (SAR), yet it remains synthetically challenging due to the electronic bias of the heterocyclic ring.

This guide details the Heck-Mizoroki coupling of 3-iodo-quinolin-4-ones . Unlike standard aryl halide couplings, this substrate behaves as a cyclic vinyl iodide equivalent. The presence of the carbonyl at C4 and the nitrogen at N1 creates specific electronic and steric environments that necessitate a tailored protocol.

Key Technical Advantages of this Protocol:

  • Substrate Control: Addresses the competing reactivity of the free N-H versus N-alkylated substrates.

  • Catalytic Efficiency: Utilizes a robust Pd(II)/Phosphine system that resists deactivation by the quinolone nitrogen.

  • Stereocontrol: Delivers exclusive (E)-selectivity for alkenyl products.

Mechanistic Insights & Critical Parameters

The Substrate Challenge: N-H vs. N-Alkyl

The 3-iodo-quinolin-4-one moiety presents a dichotomy. The free N-H (1H) tautomer can poison palladium catalysts via coordination or undergo competing N-alkylation/arylation.

  • Recommendation: For maximum reliability, N-protection or N-alkylation (e.g., N-Methyl, N-Benzyl) prior to Heck coupling is strongly advised. This locks the tautomer and prevents catalyst sequestration.

  • Electronic Effect: The C3-Iodine bond is activated by the adjacent carbonyl (C4), making oxidative addition facile, comparable to activated vinyl iodides.

Catalytic Cycle & Reaction Engineering

The reaction follows a Pd(0)/Pd(II) cycle.[1][2][3] We utilize Pd(OAc)₂ reduced in situ by Triphenylphosphine (PPh₃) . PPh₃ serves a dual role: it reduces Pd(II) to the active Pd(0) species and stabilizes the intermediate complexes to prevent "Pd-black" precipitation.

Base Selection: Triethylamine (Et₃N) is preferred over inorganic bases (like K₂CO₃) for homogeneous conditions in DMF, facilitating rapid H-X scavenging.

Mechanistic Pathway Diagram

HeckCycle PreCat Pre-catalyst Pd(OAc)₂ + PPh₃ Pd0 Active Catalyst Pd(0)L₂ PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 3-Iodo-quinolone Coord Alkene Coordination (Syn-Insertion) OxAdd->Coord + Alkene BetaElim Beta-Hydride Elimination (Product Release) Coord->BetaElim C-C Bond Formation BaseStep Base Regeneration (Et₃N·HI removal) BetaElim->BaseStep + Et₃N BaseStep->Pd0 Regeneration

Figure 1: Catalytic cycle for the Heck coupling of 3-iodo-quinolin-4-ones. The cycle highlights the critical oxidative addition at the C3 position.

Standard Operating Procedure (SOP)

Reaction Class: Cross-Coupling Scale: 1.0 mmol (adaptable to gram scale) Time: 4 – 12 Hours

Materials & Reagents Table
ReagentEquiv.[4][5][6]MW ( g/mol )Mass/VolRole
3-Iodo-1-methylquinolin-4-one 1.0285.08285 mgLimiting Substrate
Styrene / Acrylate 1.5Var.Var.Coupling Partner
Pd(OAc)₂ 0.05224.5111.2 mgCatalyst (5 mol%)
PPh₃ 0.10262.2926.2 mgLigand (10 mol%)
Triethylamine (Et₃N) 2.0101.19280 µLBase
DMF (Anhydrous) N/AN/A5.0 mLSolvent (0.2 M)
Step-by-Step Protocol
Phase 1: Catalyst Pre-activation (Critical for Reproducibility)
  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous DMF (2.0 mL) to the vial.

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Activation: Stir at room temperature for 5-10 minutes until the solution turns a bright yellow/orange, indicating the formation of the active Pd(0)-phosphine complex.

Phase 2: Reaction Assembly
  • Substrate Addition: Add the 3-iodo-1-methylquinolin-4-one (1.0 mmol) directly to the activated catalyst solution.

  • Reagent Addition: Add the alkene (1.5 mmol) followed by Et₃N (2.0 mmol) via syringe.

  • Dilution: Add the remaining DMF (3.0 mL) to wash down the sides. Seal the vessel tightly.

Phase 3: Reaction & Monitoring
  • Heating: Place the vessel in a pre-heated oil bath at 100 °C .

    • Note: For acrylates, 90 °C is often sufficient. For styrenes, 100-110 °C ensures full conversion.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS every 2 hours.

    • Target: Disappearance of the starting iodide (Rt ~ X min) and appearance of the fluorescent product spot.

Phase 4: Work-up & Purification
  • Quench: Cool the mixture to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Brine Wash: Wash the organic layer with saturated brine (10 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0-5% Methanol in Dichloromethane (DCM) is often effective for polar quinolones.

Experimental Workflow Diagram

Workflow Setup 1. Inert Setup (Ar/N₂ Atmosphere) Activation 2. Pre-activation Pd(OAc)₂ + PPh₃ (Yellow Solution) Setup->Activation Addition 3. Reagent Addition Substrate + Base + Alkene Activation->Addition Reaction 4. Heating 100°C, 4-12h Addition->Reaction Workup 5. Extraction EtOAc / H₂O Wash Reaction->Workup Purify 6. Isolation Column Chromatography Workup->Purify

Figure 2: Operational workflow for the Heck coupling of 3-iodo-quinolin-4-ones, emphasizing the pre-activation step.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free N-H.Ensure substrate is N-methylated/protected.[7] Increase catalyst loading to 10 mol%.
Pd-Black Precipitation Instability of Pd(0) species.Increase Ligand:Pd ratio to 4:1. Add TBAB (1.0 equiv) as a phase transfer stabilizer.
Branched Regioisomer Electronic mismatch with alkene.Switch solvent to Acetonitrile (MeCN). Use bidentate ligands like dppe (though slower).
Starting Material Recovery Oxidative addition failure.Increase temp to 120 °C. Switch base to Ag₂CO₃ (Halide abstraction promoter).

References

  • Silva, V. L. M., et al. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules.

  • Silva, A. M. S., et al. (2011). Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E)-3-Styryl-4-quinolones. Synlett.

  • Organic Chemistry Portal. Heck Reaction: Mechanism and Protocols.

  • Alfa Chemistry. Heck Reaction: Reagents and Catalysts.

Sources

Application

Application Note &amp; Protocol: Suzuki-Miyaura Coupling of 3-Iodo-7,8-dimethylquinolin-4(1H)-one for Drug Discovery Scaffolds

Abstract The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The functionalization of this core at the C3-position via carbon-carbon bond f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The functionalization of this core at the C3-position via carbon-carbon bond formation is a critical strategy for generating novel analogues with modulated biological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving this transformation due to its high functional group tolerance and mild reaction conditions.[3][4][5] This document provides a comprehensive guide and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Iodo-7,8-dimethylquinolin-4(1H)-one with various aryl and heteroaryl boronic acids. We delve into the mechanistic underpinnings, critical parameter selection, a detailed step-by-step workflow, and a troubleshooting guide to empower researchers in drug discovery and chemical development.

Mechanistic Rationale and Key Parameters

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species with an organohalide.[6] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is broadly accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl trans-Ar-Pd(II)(L)₂-X (Aryl-Pd Complex) Transmetalation Transmetalation PdII_Aryl->Transmetalation Base PdII_Diaryl trans-Ar-Pd(II)(L)₂-R' (Di-organo Complex) Base_Activation Base Activation (Base, H₂O) Boronate R'-B(OH)₃⁻ (Activated Boronate) Boronic_Acid R'-B(OH)₂ (Boronic Acid) Boronic_Acid->Boronate Transmetalation->PdII_Diaryl Isomerization Isomerization PdII_Diaryl->Isomerization PdII_Diaryl_cis cis-Ar-Pd(II)(L)₂-R' Isomerization->PdII_Diaryl_cis Reductive_Elim Reductive Elimination PdII_Diaryl_cis->Reductive_Elim Reductive_Elim->Pd0 Regeneration Product Ar-R' (Coupled Product) Reductive_Elim->Product Aryl_Halide Ar-X (3-Iodo-quinolinone) Aryl_Halide->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate Considerations: 3-Iodo-7,8-dimethylquinolin-4(1H)-one

The primary challenge with this substrate is the presence of a relatively acidic N-H proton on the quinolinone ring. This functionality can lead to catalyst inhibition or deactivation, as nitrogen-rich heterocycles can coordinate strongly to the palladium center.[3][9] Furthermore, the base required for the reaction can deprotonate the N-H group, potentially causing solubility issues or unwanted side reactions.

The choice of an iodo-substituted precursor is strategic. The carbon-iodine bond is the weakest among halogens, facilitating a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[6][10] This high reactivity allows for milder reaction conditions compared to the corresponding bromo- or chloro-derivatives.

Optimization of Reaction Parameters

The success of the coupling reaction hinges on the judicious selection of four key components: the palladium catalyst (and its associated ligand), the base, the solvent system, and the temperature.

Workflow cluster_start Initial Setup cluster_params Parameter Screening cluster_outcome Analysis Start Substrates: 3-Iodoquinolinone + Arylboronic Acid Catalyst Catalyst/Ligand e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos Start->Catalyst Reaction Assemble Reaction & Degas Thoroughly Catalyst->Reaction Base Base e.g., K₃PO₄, K₂CO₃ Base->Reaction Solvent Solvent e.g., Dioxane/H₂O, THF/H₂O Solvent->Reaction Heat Heat Reaction (e.g., 80-100 °C) Reaction->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Decision Reaction Complete? Monitor->Decision Troubleshoot Troubleshoot: - No Reaction - Side Products Decision->Troubleshoot No Workup Aqueous Workup & Extraction Decision->Workup Yes Troubleshoot->Catalyst Re-optimize Purify Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: A logical workflow for the optimization of Suzuki coupling conditions.

Catalyst and Ligand Selection

The ligand stabilizes the palladium center and modulates its reactivity. For N-H containing substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[9][11] They accelerate oxidative addition and reductive elimination while sterically shielding the metal center from inhibitory coordination by the substrate.

Catalyst SystemPrecatalystLigandTypical LoadingKey Advantages & Considerations
System 1 PdCl₂(dppf)dppf2-5 mol%Good general-purpose catalyst, air-stable. May require higher temperatures.
System 2 Pd₂(dba)₃XPhos or SPhos1-3 mol% PdHighly active for challenging substrates, including heteroaryl chlorides.[12] Ligands are air-sensitive.
System 3 PEPPSI-IPrIPr (NHC)1-3 mol%Excellent for sterically hindered substrates.[7] Robust and often tolerant of air/moisture.
System 4 Pd(PPh₃)₄PPh₃5-10 mol%Classical catalyst, readily available. May be less effective for this specific substrate due to potential inhibition.

For initial trials, PdCl₂(dppf) is a reliable and user-friendly starting point.

Base and Solvent

The base is critical for activating the boronic acid.[13][14] Inorganic bases are most common. The solvent must be capable of dissolving the organic substrates and, to some extent, the inorganic base. Biphasic systems are highly effective.

  • Recommended Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). K₃PO₄ is often effective for substrates with acidic protons.[3] Use 2.0-3.0 equivalents.

  • Recommended Solvent System: A mixture of an ethereal solvent and water, such as 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1) . The aqueous component is essential for dissolving the base and facilitating the formation of the active boronate species.[15][16] Polar aprotic solvents like DMF can also be effective, sometimes leading to different selectivity or rates.[17][18]

Detailed Experimental Protocol

Materials:

  • 3-Iodo-7,8-dimethylquinolin-4(1H)-one (1.0 eq.)

  • Aryl or Heteroarylboronic Acid (1.2-1.5 eq.)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₃PO₄, 2.5 eq.)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Reaction vessel (e.g., 10 mL microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 3-Iodo-7,8-dimethylquinolin-4(1H)-one (e.g., 100 mg, 0.32 mmol, 1.0 eq.), the desired arylboronic acid (e.g., 0.38 mmol, 1.2 eq.), and K₃PO₄ (e.g., 170 mg, 0.80 mmol, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf) (e.g., 7.0 mg, 0.0096 mmol, 3 mol%).

  • Seal and Purge: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active species.[9]

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (e.g., 3.2 mL) followed by deionized water (e.g., 0.8 mL) to create a 0.08 M solution with a 4:1 solvent ratio. The mixture will appear as a suspension.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 90-100 °C. Stir vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the vessel from heat, draw a small aliquot via syringe, and quench it into a vial containing ethyl acetate and a small amount of water. Spot the organic layer on a TLC plate (e.g., eluting with 50% ethyl acetate in hexanes). The disappearance of the starting iodo-quinolinone indicates reaction completion.

  • Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to isolate the pure 3-aryl-7,8-dimethylquinolin-4(1H)-one product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficient degassing.3. Base is not strong or soluble enough.4. Temperature is too low.1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure a thorough purge cycle (vacuum/backfill x3).3. Switch to a stronger base (e.g., Cs₂CO₃) or ensure vigorous stirring.4. Increase temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. The boronic acid is unstable under the reaction conditions (especially electron-deficient heteroaryl boronic acids).2. Excessive water or prolonged reaction time at high temperature.1. Switch to the corresponding boronic acid pinacol (Bpin) ester.2. Use a milder base (e.g., KF), reduce the amount of water, or try to lower the reaction temperature.[9][13]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.2. Certain palladium catalysts can promote this side reaction.1. Improve the degassing procedure significantly.[9]2. Screen a different catalyst/ligand system.
Inseparable Mixture of Products 1. Substrate or product decomposition at high temperatures.2. Competing side reactions.1. Lower the reaction temperature and accept a longer reaction time.2. Screen a more selective catalyst system (e.g., one with a bulkier ligand).

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Powers, D. C., & Ritter, T. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Paiva, A. M., et al. (2015). Ohmic Heating-Assisted Synthesis of 3-Arylquinolin-4(1H)-ones by a Reusable and Ligand-Free Suzuki–Miyaura Reaction in Water. The Journal of Organic Chemistry. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]

  • Singh, K., et al. (2002). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. Highly Efficient and Accelerated Suzuki Aryl Couplings Mediated by Phosphine-Free Palladium Sources. ACS Publications. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • Modha, S. G., et al. (2012). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. PMC. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Van der Westhuizen, J. H., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. NIH. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Gascón, S., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium coupling catalysts for pharmaceutical applications. PubMed. [Link]

  • Arcadi, A., et al. (2001). New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. Organic Letters. [Link]

  • Myers, A. The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Szymański, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • American Chemical Society. Transforming N-H NHC Palladium complexes into efficient catalyst for Suzuki-Miyaura cross coupling reactions. ACS Fall 2024 Poster. [Link]

  • Yue, D., et al. (2004). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC. [Link]

  • SciSpace. Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. SciSpace. [Link]

  • Oschmann, M., et al. (2019). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. [Link]

Sources

Method

Application Notes &amp; Protocols: Sonogashira Cross-Coupling of 3-Iodo-4-Quinolone Derivatives

Abstract The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutics. The functionalization of this heterocycle is critical for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutics. The functionalization of this heterocycle is critical for the development of new drug candidates with novel mechanisms of action or improved pharmacological profiles. The Sonogashira cross-coupling reaction offers a powerful and versatile method for forming a C(sp²)-C(sp) bond, enabling the introduction of an alkynyl moiety onto the quinolone core. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on performing the Sonogashira reaction specifically with 3-iodo-4-quinolone derivatives. It covers the underlying mechanism, explains the rationale behind reagent selection, and provides a robust, field-tested protocol as a validated starting point for synthesis.

Introduction: The Strategic Value of Alkynyl-Quinolones

The 4-quinolone ring system is a cornerstone of synthetic pharmaceutical chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore. The introduction of diverse substituents at the C3-position is a common strategy to modulate biological activity. The alkynyl group, introduced via the Sonogashira coupling, is a particularly valuable functional handle. It can serve as a terminal structural feature or as a versatile intermediate for further transformations, such as "click chemistry" cycloadditions to form triazoles, subsequent cross-coupling reactions, or selective reductions.[1]

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is exceptionally well-suited for this purpose.[2] It typically proceeds under mild conditions, tolerates a wide range of functional groups, and is highly reliable for C-C bond formation.[3] For heterocyclic substrates like quinolones, the reactivity of the halide is paramount. The general reactivity trend is I > Br > Cl > OTf, making 3-iodo-4-quinolones the most suitable substrates for this transformation, often allowing for milder reaction conditions and higher yields.[2]

Mechanistic Deep Dive: The Dual Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4]

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species undergoing oxidative addition into the carbon-iodine bond of the 3-iodo-4-quinolone. This forms a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) cocatalyst activates the terminal alkyne. An amine base deprotonates the alkyne, and the resulting acetylide anion coordinates with copper(I) to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, displacing the iodide ligand. This key step, known as transmetalation, links the two cycles.

  • Reductive Elimination: The resulting diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination , forming the final 3-alkynyl-4-quinolone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

A copper-free variant exists, which can be advantageous for preventing the undesired homocoupling of the alkyne (Glaser coupling).[4] In this case, the base alone must be strong enough to deprotonate the alkyne for its subsequent coordination to the palladium center.[4]

Sonogashira_Mechanism Fig 1. Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative [Quinolone-Pd(II)-I]L₂ pd0->pd_oxidative Oxidative Addition pd_trans [Quinolone-Pd(II)-C≡CR]L₂ pd_oxidative->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product 3-Alkynyl-4-Quinolone pd_trans->product quinolone_iodide 3-Iodo-4-Quinolone quinolone_iodide->pd_oxidative cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Base-mediated Deprotonation cu_acetylide->pd_oxidative alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_catalyst Workflow Fig 2. Experimental Workflow start Start setup 1. Assemble dry glassware under inert gas (Ar/N₂). start->setup reagents 2. Add 3-iodo-4-quinolone, PdCl₂(PPh₃)₂, and CuI. setup->reagents solvents 3. Add anhydrous THF and Triethylamine. reagents->solvents alkyne_add 4. Add terminal alkyne dropwise via syringe. solvents->alkyne_add reaction 5. Stir at room temp or heat. Monitor by TLC/LC-MS. alkyne_add->reaction workup 6. Quench with NH₄Cl(aq). Perform liquid-liquid extraction. reaction->workup purify 7. Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End purify->end

Sources

Application

Application Note: Pharmacological Evaluation of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

This Application Note and Protocol Guide details the pharmacological evaluation of 3-Iodo-7,8-dimethylquinolin-4(1H)-one , a specific halogenated quinolone scaffold. While 4-quinolones are classically known as antibacter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the pharmacological evaluation of 3-Iodo-7,8-dimethylquinolin-4(1H)-one , a specific halogenated quinolone scaffold. While 4-quinolones are classically known as antibacterial agents (targeting DNA gyrase), 3-iodo and 3-aryl derivatives have emerged as potent antineoplastic agents (targeting eukaryotic Topoisomerase II and tubulin polymerization) and versatile synthetic precursors.

This guide focuses on its application in mammalian cell-based assays for anticancer screening and mechanistic deconvolution.

Introduction & Mechanistic Basis

The Compound: 3-Iodo-7,8-dimethylquinolin-4(1H)-one

This molecule represents a "privileged scaffold" in medicinal chemistry.[1]

  • Core Structure: The 4-quinolone (4-oxo-1,4-dihydroquinoline) nucleus is the pharmacophore responsible for DNA intercalation and enzyme binding.

  • 7,8-Dimethyl Substitution: Enhances lipophilicity (

    
    ), improving cell membrane permeability compared to unsubstituted quinolones. It also sterically influences binding in the hydrophobic pockets of target enzymes (e.g., Topoisomerase II
    
    
    
    ).
  • 3-Iodo Group: A critical functional handle. Biologically, the heavy iodine atom can participate in halogen bonding with protein carbonyls, potentially increasing potency. Chemically, it serves as a reactive site for Pd-catalyzed cross-coupling (Suzuki/Sonogashira) to generate libraries of 3-aryl/heteroaryl derivatives.

Mechanism of Action (MOA)

In mammalian cells, 3-halogenated quinolones typically act as Topoisomerase II Poisons .

  • Intercalation: The planar quinolone ring intercalates between DNA base pairs.

  • Ternary Complex Formation: The drug stabilizes the transient DNA-Topoisomerase II cleavage complex.

  • Double-Strand Breaks (DSBs): This prevents DNA religation, leading to the accumulation of DSBs.

  • Apoptosis: The DNA damage response (DDR) activates p53/ATM pathways, arresting the cell cycle (typically at G2/M) and triggering apoptosis.

Material Preparation & Handling

Solubility & Stock Solutions

Quinolones are hydrophobic and prone to precipitation in aqueous media.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent.

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber tubes (light sensitive due to the iodine) and store at -20°C. Avoid repeated freeze-thaw cycles.

Fluorescence Interference Warning

Critical Technical Insight: Many quinolone derivatives exhibit intrinsic fluorescence (excitation ~300-350 nm, emission ~400-500 nm).

  • Avoid: Fluorescence-based viability assays (e.g., Resazurin/Alamar Blue) if the compound's emission overlaps with the dye.

  • Recommended: Absorbance-based assays (MTT, MTS, SRB) or Luminescence (CellTiter-Glo) to minimize artifacts.

Protocol 1: Antiproliferative Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of 3-Iodo-7,8-dimethylquinolin-4(1H)-one in cancer cell lines (e.g., MCF-7, HeLa, A549).
Experimental Design
  • Controls:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control:[2] Doxorubicin (1 µM) or Etoposide (10 µM).

    • Blank: Media only (no cells).

  • Dose Range: 7-point serial dilution (e.g., 100, 33, 11, 3.7, 1.2, 0.4, 0.13 µM).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at optimized densities (e.g., 3,000–5,000 cells/well) in 100 µL complete media.

  • Incubation: Allow cells to attach for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare 2x compound solutions in media (max DMSO 0.2%).

    • Add 100 µL of 2x solution to wells (Final Volume: 200 µL; Final DMSO: 0.1%).

  • Exposure: Incubate for 48 or 72 hours .

  • MTT Addition:

    • Add 20 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan.

    • Shake plate for 10 mins.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Cell Viability:



Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive the 

.

Protocol 2: Mechanistic Deconvolution (Cell Cycle Analysis)

Objective: Confirm if the compound induces G2/M arrest, a hallmark of Topoisomerase II inhibition.

Experimental Workflow
  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with 
    
    
    
    and
    
    
    concentrations for 24 hours.
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm). Collect 10,000 events.

Visualization: Mechanism & Workflow

The following diagram illustrates the proposed signaling pathway activated by 3-Iodo-7,8-dimethylquinolin-4(1H)-one and the experimental decision tree.

QuinoloneMechanism Compound 3-Iodo-7,8-dimethyl quinolin-4(1H)-one Target Topoisomerase II (DNA Gyrase in bacteria) Compound->Target Intercalation Complex Stabilized Cleavage Complex (Drug-Enzyme-DNA) Target->Complex Poisons DSB Double-Strand Breaks (DSBs) Complex->DSB Prevents Religation Sensor ATM / ATR Activation DSB->Sensor DDR Signaling p53 p53 Stabilization Sensor->p53 Phosphorylation Arrest Cell Cycle Arrest (G2/M Phase) p53->Arrest Checkpoint Apoptosis Apoptosis (Caspase 3/7 Activation) p53->Apoptosis Bax/Bak Arrest->Apoptosis Unresolved Damage

Figure 1: Proposed Mechanism of Action (MOA) for 3-iodo-4-quinolones in eukaryotic cells, leading from Topoisomerase inhibition to Apoptosis.

Data Presentation & Analysis

Summary Table Template

Use this structure to report your findings.

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
MCF-7 Breast Cancer[Data]-
A549 Lung Cancer[Data]-
HEK-293 Normal Kidney[Data]

*Selectivity Index (SI) > 2.0 indicates potential therapeutic window.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicity (LogP > 3)Sonicate stock solution; dilute into media slowly while vortexing; keep final DMSO < 0.5%.
High Background OD Intrinsic Fluorescence or ColorUse a "Compound Only" blank (Media + Compound, no cells) and subtract this value.
Inconsistent IC50 Evaporation in outer wellsUse only inner 60 wells of 96-well plate; fill edge wells with PBS.

References

  • Review of Quinolone Anticancer Activity: Synthesis and biological evaluation of 4-quinolone derivatives as potential anticancer agents. Source: National Institutes of Health (NIH) / PubMed Central.

  • Mechanism of Topoisomerase Inhibition: Quinolones: from antibiotics to autoinducers of apoptosis in eukaryotic cells. Source: Biochemical Pharmacology.

  • Synthetic Utility of 3-Iodo-4-quinolones: Palladium-catalyzed cross-coupling reactions of 3-iodo-4-quinolones. Source: Journal of Organic Chemistry / ACS Publications. (Representative link for class chemistry)

  • MTT Assay Standard Protocol: Assay Guidance Manual: Cell Viability Assays. Source: NCBI Bookshelf.

Sources

Method

Application Notes and Protocols for the Antimicrobial Screening of Novel Quinolone Compounds

Introduction: The Enduring Potential of Quinolones and the Imperative for Rigorous Screening The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections, valued for their broad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Quinolones and the Imperative for Rigorous Screening

The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, disrupts DNA replication and leads to bacterial cell death.[1][3][4][][6] However, the rise of antibiotic resistance necessitates the discovery and development of novel quinolinone derivatives that can overcome existing resistance mechanisms.[1][4]

This comprehensive guide provides a detailed framework for the antimicrobial screening of novel quinolinone compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. Our approach emphasizes a tiered screening cascade, from high-throughput primary assays to more complex secondary and in vivo evaluations, ensuring a robust and efficient pipeline for identifying promising new drug candidates.

Understanding the Target: The Mechanism of Action of Quinolones

A fundamental understanding of the quinolone mechanism of action is crucial for designing and interpreting screening assays. Quinolones interfere with DNA replication by stabilizing a covalent complex between DNA and the bacterial enzymes DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[3][4][] This leads to the arrest of the replication fork, inhibition of DNA synthesis, and ultimately, cell death.[1][4] Resistance often arises from mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, and parE) or through mechanisms that reduce intracellular drug concentration, such as efflux pumps.[1][3][4]

A Hierarchical Approach to Antimicrobial Screening

A successful screening campaign for novel quinolones follows a logical progression, starting with broad, high-throughput methods to identify initial hits and moving towards more detailed characterization of the most promising compounds. This hierarchical approach conserves resources and allows for early and informed decision-making.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: In Vivo Evaluation Primary_Screening High-Throughput Screening (HTS) Initial assessment of antibacterial activity MIC_Determination Minimum Inhibitory Concentration (MIC) Quantitative measure of potency Primary_Screening->MIC_Determination Active Compounds Spectrum_Analysis Spectrum of Activity Testing against a panel of diverse bacteria MIC_Determination->Spectrum_Analysis Potent Compounds Cytotoxicity_Assay Initial Toxicity Assessment Evaluation of effects on mammalian cells Spectrum_Analysis->Cytotoxicity_Assay Broad-Spectrum Candidates Animal_Models Murine Infection Models Assessment of efficacy in a biological system Cytotoxicity_Assay->Animal_Models Low-Toxicity Candidates

Figure 1: A hierarchical workflow for the screening of novel antimicrobial compounds.

Phase 1: Primary Screening - Identifying Active Compounds

The initial phase of screening is designed to rapidly assess a large number of novel quinolinone compounds for any antibacterial activity. The goal is to identify "hits" that will be moved forward for more rigorous testing.

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative, widely used technique for preliminary antimicrobial susceptibility testing.[7][8] It is based on the principle that an antibiotic-impregnated disk placed on an agar surface will create a concentration gradient of the drug as it diffuses into the medium.[9][10]

Rationale: This method provides a rapid and visual assessment of a compound's ability to inhibit bacterial growth. The size of the zone of inhibition around the disk is proportional to the susceptibility of the organism to the compound.[8][10] While not providing a quantitative measure of potency like an MIC, it is an excellent high-throughput method for initial screening.

Step-by-Step Protocol:

  • Prepare Mueller-Hinton Agar (MHA) Plates: Prepare MHA according to the manufacturer's instructions.[9] Pour the sterilized medium into sterile Petri dishes to a uniform depth of 4 mm and allow to solidify on a level surface.[9]

  • Prepare Bacterial Inoculum: Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation.[7] Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[7]

  • Inoculate the MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.[7] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Apply Compound-Impregnated Disks: Using sterile forceps or a disk dispenser, place paper disks (6 mm in diameter) impregnated with a known concentration of the novel quinolinone compound onto the surface of the inoculated agar.[9][10] Gently press the disks to ensure complete contact with the agar.[9]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[10]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.[7]

Phase 2: Secondary Screening - Characterizing Potency and Spectrum

Compounds that show activity in the primary screen are advanced to secondary screening for a more detailed and quantitative evaluation of their antimicrobial properties.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[11] This is a gold-standard method for assessing the potency of an antimicrobial compound and is guided by standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Rationale: Determining the MIC provides a quantitative measure of a compound's potency, allowing for direct comparison between different novel quinolones and with existing antibiotics. This data is critical for structure-activity relationship (SAR) studies and for selecting the most promising candidates for further development.[14]

MIC_Protocol cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Reading & Interpretation prep Prepare serial dilutions of the novel quinolinone compound in a 96-well microtiter plate Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute to the final concentration in broth inoculation Inoculate the wells of the microtiter plate with the bacterial suspension Include positive (bacteria only) and negative (broth only) controls Incubate the plate at 35°C for 16-20 hours prep:f1->inoculation:f0 reading Visually inspect the plate for turbidity The MIC is the lowest concentration of the compound with no visible growth

Figure 2: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the novel quinolinone compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[11] The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculate the Microtiter Plate: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions. This will bring the total volume in each well to 100 µL.

  • Controls:

    • Growth Control: Include wells with 100 µL of inoculated broth without any compound.

    • Sterility Control: Include wells with 100 µL of uninoculated broth.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Determine the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Parameter Disk Diffusion Broth Microdilution
Principle Diffusion of compound through agarSerial dilution in liquid media
Result Zone of inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Nature of Result Qualitative/Semi-quantitativeQuantitative
Throughput HighMedium
Primary Use Initial screening, susceptibility testingPotency determination, SAR studies

Table 1: Comparison of Primary and Secondary In Vitro Screening Methods.

Protocol 3: Cytotoxicity Screening (MTT/XTT Assay)

It is essential to assess the potential toxicity of novel compounds to mammalian cells early in the drug discovery process. The MTT and XTT assays are colorimetric methods used to evaluate cell viability and proliferation.[15][16][17]

Rationale: These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17] This provides a quantitative measure of a compound's cytotoxicity, which is crucial for determining its therapeutic index. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[17]

Step-by-Step Protocol (XTT Assay):

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinolinone compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 24-48 hours.

  • Prepare XTT Reagent: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Add XTT Reagent: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C in a humidified CO2 incubator.

  • Measure Absorbance: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

Phase 3: In Vivo Evaluation - Assessing Efficacy in a Biological System

Promising candidates with high potency and low cytotoxicity are advanced to in vivo studies to evaluate their efficacy in animal models of infection.[14][18]

Protocol 4: Murine Systemic Infection Model

The murine systemic infection model is a commonly used in vivo assay to assess the efficacy of antimicrobial compounds.[18][19]

Rationale: This model provides a more complex biological system to evaluate a compound's pharmacokinetic and pharmacodynamic properties, as well as its ability to clear an infection in a living organism. The 50% protective dose (PD50) is a common endpoint, representing the dose of the compound that protects 50% of the infected animals from death.

Step-by-Step Protocol:

  • Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Administration: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of the novel quinolinone compound, typically administered orally or subcutaneously.[18]

  • Monitoring: The animals are monitored for a defined period (e.g., 7 days) for survival, body weight changes, and clinical signs of illness.[20]

  • Endpoint Determination: The number of surviving animals in each treatment group is recorded, and the PD50 is calculated.

  • Bacterial Load Determination (Optional): At specific time points, organs of interest (e.g., spleen, liver) can be harvested to determine the bacterial load (CFU/gram of tissue) to assess the compound's ability to clear the infection.[20]

Conclusion

The screening methods outlined in this guide provide a robust and systematic approach for the identification and characterization of novel quinolinone compounds with therapeutic potential. By progressing from high-throughput primary screening to detailed in vitro and in vivo characterization, researchers can efficiently identify promising candidates for further preclinical and clinical development. Adherence to standardized protocols and a thorough understanding of the underlying scientific principles are paramount to the success of any antimicrobial drug discovery program.

References

  • Mechanism of action of and resistance to quinolones - PMC. (n.d.).
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020, December 1). MDPI. Retrieved February 15, 2026, from [Link]

  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved February 15, 2026, from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.
  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.). Retrieved February 15, 2026, from [Link]

  • Disk diffusion test - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved February 15, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved February 15, 2026, from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs - Pulsus Group. (2017, September 1). Retrieved February 15, 2026, from [Link]

  • Preclinical models for antimicrobial compound efficacy in vivo assays - Vibiosphen. (n.d.). Retrieved February 15, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (n.d.). Retrieved February 15, 2026, from [Link]

  • In vivo efficacies of quinolones and clindamycin for treatment of infections with Bacteroides fragilis and/or Escherichia coli in mice: correlation with in vitro susceptibilities - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, Molecular Docking and Antibacterial Screening of Some Quinolone Compounds - MDPI. (2019, October 8). Retrieved February 15, 2026, from [Link]

  • In vitro and in vivo activities of a new quinolone, WIN 57273, possessing potent activity against gram-positive bacteria - PubMed. (1990, April 1). Retrieved February 15, 2026, from [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - MDPI. (2023, August 11). Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles - Arabian Journal of Chemistry. (2011, August 27). Retrieved February 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved February 15, 2026, from [Link]

  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds - CABI Digital Library. (n.d.). Retrieved February 15, 2026, from [Link]

  • In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cytotoxicity assay. MTT assays were performed to detect the toxic effect of Tet, O - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus - ResearchGate. (2017, October 26). Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Anticancer Activity Evaluation of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

This Application Note is designed for researchers and drug discovery scientists evaluating the pharmacological potential of 3-Iodo-7,8-dimethylquinolin-4(1H)-one . The following protocols provide a rigorous, self-validat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating the pharmacological potential of 3-Iodo-7,8-dimethylquinolin-4(1H)-one . The following protocols provide a rigorous, self-validating framework for assessing its anticancer activity, grounded in the structure-activity relationships (SAR) of the quinolin-4-one scaffold.

[1]

Executive Summary & Rationale

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with DNA topoisomerases and tubulin. The specific derivative 3-Iodo-7,8-dimethylquinolin-4(1H)-one presents unique structural features:

  • 3-Iodo Substitution: The iodine atom at position 3 introduces significant lipophilicity and the potential for halogen bonding with target proteins (e.g., within the ATP-binding pocket of kinases or the cleavage complex of Topoisomerase II).

  • 7,8-Dimethyl Pattern: Electron-donating methyl groups on the benzenoid ring modulate the electron density of the core, potentially enhancing stacking interactions with DNA base pairs.

This guide outlines a standardized workflow to validate the anticancer efficacy of this compound, moving from phenotypic screening to mechanistic deconvolution.

Experimental Workflow Overview

The evaluation process is structured into three phases to ensure resource efficiency and data integrity.

EvaluationWorkflow Start Compound Synthesis & Purification QC QC: NMR/HPLC (>98% Purity) Start->QC Stock Stock Prep (20 mM in DMSO) QC->Stock Screen Phase I: Cytotoxicity (MTT/SRB Assay) Stock->Screen Hit Hit Validation (IC50 < 10 µM) Screen->Hit Mech Phase II: Mechanism (Apoptosis/Cell Cycle) Hit->Mech Active Stop Discontinue or Optimize Hit->Stop Inactive Target Phase III: Target ID (Topo II / Tubulin) Mech->Target

Figure 1: Strategic workflow for the biological evaluation of 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

Phase I: Compound Management & Preparation

Scientific Causality: Quinolinones are planar and hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives (due to low effective concentration) or false positives (due to aggregate toxicity).

Protocol: Stock Solution Preparation
  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 20 mM primary stock solution.

    • Calculation: Weigh 5.98 mg of 3-I-7,8-DMQ and dissolve in 1.0 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive due to Iodine) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • QC Check: Before use, visually inspect for crystals. If precipitate forms, sonicate at 40°C for 5 minutes.

Phase II: Phenotypic Cytotoxicity Screening

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines. Recommended Panel:

  • MCF-7 (Breast adenocarcinoma) - Sensitive to apoptotic agents.

  • HepG2 (Hepatocellular carcinoma) - Metabolic competence.

  • HCT-116 (Colorectal carcinoma) - p53 wild-type (good for mechanism study).

  • HUVEC (Normal control) - To assess selectivity index (SI).

Protocol: MTT Cell Viability Assay

The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes, reflecting metabolic activity.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete media. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of 3-I-7,8-DMQ in media (Range: 0.1 µM to 100 µM).

    • Critical Control: Final DMSO concentration must be

      
       in all wells to prevent solvent toxicity.
      
    • Include Doxorubicin or 5-Fluorouracil as a positive control.

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis: Calculate % Cell Viability using the formula:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Phase III: Mechanistic Deconvolution

If IC50 < 10 µM, proceed to determine how the compound kills cancer cells. Quinolinones typically induce apoptosis via DNA damage or cell cycle arrest.

Protocol A: Cell Cycle Analysis (Flow Cytometry)

Rationale: 3-Iodo-quinolinones may act as Topoisomerase inhibitors (arresting cells in G2/M phase) or Tubulin inhibitors (arresting in M phase).

  • Treatment: Treat HCT-116 cells with 3-I-7,8-DMQ at IC50 and 2xIC50 for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash cells with PBS.

    • Resuspend in staining buffer: PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze 10,000 events using a Flow Cytometer (excitation 488 nm, emission ~600 nm).

  • Interpretation:

    • G2/M Arrest: Suggests Topoisomerase II inhibition or DNA intercalation.

    • Sub-G1 Peak: Indicates DNA fragmentation (Apoptosis).

Protocol B: Annexin V-FITC/PI Apoptosis Assay

Rationale: To distinguish between necrotic toxicity (non-specific) and programmed cell death (apoptosis).

  • Staining: Use an Annexin V-FITC Apoptosis Detection Kit.

  • Process:

    • Harvest treated cells (do not fix).

    • Resuspend in Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min at RT in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Phase IV: Molecular Target Identification (Signaling Pathway)

Based on the scaffold, the most probable mechanism involves the DNA Damage Response (DDR) pathway.

MechanismPath Compound 3-Iodo-7,8-dimethyl quinolin-4(1H)-one TopoII Topoisomerase II (Putative Target) Compound->TopoII Inhibition DNADamage DSB (Double Strand Breaks) TopoII->DNADamage Accumulation ATM ATM/ATR Kinase DNADamage->ATM p53 p53 Activation ATM->p53 Phosphorylation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Caspase Caspase-3/7 Cleavage Bax->Caspase Bcl2->Caspase Blocks Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Hypothesized signaling cascade. The compound likely inhibits Topoisomerase II, triggering the ATM-p53 axis leading to apoptosis.

Validation Experiment: DNA Binding (UV-Vis Titration)

To confirm direct interaction with DNA/Topo II:

  • Prepare a fixed concentration of CT-DNA (Calf Thymus DNA).

  • Titrate increasing concentrations of 3-I-7,8-DMQ.

  • Observation: Look for hypochromism (decrease in absorbance) and red shift (bathochromic shift) in the UV spectrum of the compound, which indicates intercalation between DNA base pairs.

References

  • Scaffold Activity: Joseph, L., et al. "Anticancer activity of quinolin-4(1H)-ones: A review." European Journal of Medicinal Chemistry.

  • Mechanism (Topo II): El-Azab, A. S., et al. "Design, synthesis and biological evaluation of novel quinoline derivatives as potential anticancer agents and Topoisomerase II inhibitors." Bioorganic Chemistry.

  • Assay Protocol: Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Flow Cytometry Standards: Darzynkiewicz, Z., et al. "Features of apoptosis and cell death measured by flow cytometry." Cytometry Part A.

Method

Application Note: Cytotoxicity Assessment of Substituted Quinolinones

Abstract Substituted quinolinones (e.g., 2-quinolinones, 4-quinolinones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity via DNA intercalation and Topoisomerase inhibition. H...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted quinolinones (e.g., 2-quinolinones, 4-quinolinones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity via DNA intercalation and Topoisomerase inhibition. However, their physicochemical properties—specifically high lipophilicity and intrinsic fluorescence—pose unique challenges in standard cytotoxicity assays. This guide outlines a robust, artifact-free protocol for assessing the cytotoxicity of these compounds, prioritizing ATP-based luminescence over fluorescence-based methods to ensure data integrity.

Pre-Assay Considerations: Compound Management

Critical Causality: Quinolinones are often poorly soluble in aqueous media and can precipitate upon dilution, causing "false positives" (toxicity due to physical crystal stress rather than chemical activity). Furthermore, many substituted quinolinones emit fluorescence in the 350–650 nm range, interfering with Resazurin (Alamar Blue) or Propidium Iodide readouts.

Solubility & Stock Preparation
  • Solvent: Dissolve neat compound in 100% DMSO (molecular biology grade).

  • Concentration: Aim for a stock concentration of 10–50 mM.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "Turbidity Check" (Self-Validating Step)

Before cell addition, perform a mock dilution to validate solubility in culture media.

  • Prepare the highest test concentration (e.g., 100 µM) in pre-warmed culture media (37°C).

  • Validation: Measure absorbance at 600 nm (OD600).

    • Pass: OD600 is comparable to media + DMSO control.

    • Fail: Elevated OD600 indicates precipitation. Lower the starting concentration.

Primary Screening Protocol: ATP Luminescence

Rationale: We utilize CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assays. Unlike MTT (colorimetric) or Resazurin (fluorescent), this assay relies on a luciferase reaction that is chemically distinct from the quinolinone fluorophore, minimizing optical interference.

Experimental Workflow (DOT Diagram)

G Start Compound Prep (DMSO Stock) Dilution Serial Dilution (2x Conc. in Media) Start->Dilution Treatment Treatment (72h Incubation) Dilution->Treatment  Add Compound Seeding Cell Seeding (96-well, Opaque) Seeding->Treatment  24h Adhesion Reagent Add ATP Reagent (Lysis + Luciferase) Treatment->Reagent Read Read Luminescence (Integration: 1s) Reagent->Read  10 min Equil.

Figure 1: Optimized workflow for ATP-luminescence cytotoxicity screening.

Detailed Protocol

Materials:

  • Opaque-walled 96-well plates (White for max signal, Black for low cross-talk).

  • CellTiter-Glo® Reagent (equilibrated to Room Temp).[1]

Steps:

  • Seeding: Plate cells (e.g., 3,000–5,000 cells/well) in 100 µL media. Incubate 24h for attachment.

  • Dosing: Prepare 2x compound concentrations in media (max DMSO final conc <0.5%). Add 100 µL of 2x compound to the 100 µL already in the wells.

    • Controls: Vehicle (DMSO only), Positive Control (e.g., Doxorubicin), and No-Cell Control (Media + Compound only) to check for background luminescence.

  • Incubation: Standard is 72h at 37°C, 5% CO₂.

  • Reaction: Equilibrate plate to Room Temp (RT) for 30 min. Add 100 µL CellTiter-Glo reagent to each well.

  • Lysis: Orbitally shake for 2 mins. Incubate at RT for 10 mins to stabilize signal.

  • Measurement: Read Total Luminescence (integration time: 0.5–1.0 sec).

Mechanism of Action Validation: Flow Cytometry

Rationale: Cytotoxicity data (IC50) does not distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects. Quinolinones typically induce apoptosis via DNA damage. We use Annexin V/PI staining to confirm this mechanism.

Pathway Visualization (DOT Diagram)

MoA Drug Substituted Quinolinone Target Topoisomerase II / DNA Complex Drug->Target  Intercalation Damage Double-Strand Breaks (DSBs) Target->Damage  Stabilization of cleavable complex Response p53 Activation Damage->Response Mito Mitochondrial MOMP (Bax/Bak) Response->Mito Caspase Caspase 3/7 Activation Mito->Caspase  Cytochrome c Release Outcome Apoptosis (Annexin V+) Caspase->Outcome

Figure 2: Proposed apoptotic signaling cascade induced by quinolinone-based Topoisomerase inhibitors.

Annexin V / Propidium Iodide (PI) Protocol

Warning: Since quinolinones may fluoresce, you must run an "Unstained + Drug" control to ensure the drug itself isn't lighting up in the FITC (Annexin) or PE (PI) channels.

  • Treatment: Treat cells (6-well plate) with IC50 concentration for 24h and 48h.

  • Harvesting: Collect supernatant (floating dead cells) and trypsinized adherent cells.[2] Combine into one tube.

  • Washing: Wash 2x with cold PBS.[3] Resuspend in 1X Annexin Binding Buffer at

    
     cells/mL.[4][5]
    
  • Staining:

    • Take 100 µL of cell suspension.[3][4][6]

    • Add 5 µL Annexin V-FITC.[3][5]

    • Add 5 µL Propidium Iodide (PI).[3][4][5]

  • Incubation: 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometry within 1 hour.

    • Quadrant Q1 (PI+/Ann-): Necrosis / Debris.

    • Quadrant Q2 (PI+/Ann+): Late Apoptosis.[4][5]

    • Quadrant Q3 (PI-/Ann-): Live Cells.[1]

    • Quadrant Q4 (PI-/Ann+): Early Apoptosis (Hallmark of Quinolinone activity).

Data Analysis & Reporting

Calculating IC50

Normalize raw luminescence units (RLU) to the DMSO control:



Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic fit) to derive the IC50.
Selectivity Index (SI)

To determine therapeutic potential, compare toxicity against a normal cell line (e.g., HUVEC or MRC-5).



  • SI > 10: Promising selective candidate.

  • SI < 2: General toxin (likely off-target effects).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal Drug FluorescenceUse "No-Cell + Drug" control. Switch to Luminescence (CellTiter-Glo).
Steep Drop in Viability PrecipitationPerform Turbidity Check (Section 2.2). Reduce max concentration.
Variability between wells Edge Effect / EvaporationFill outer wells with PBS. Use a breathable plate seal.
Low Luminescence Old Reagent / Cold PlateEnsure reagents are fresh and plate is at Room Temp before reading.

References

  • U.S. National Library of Medicine (PubMed). (2019). Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux.[7] Retrieved from [Link]

  • MDPI. (2022). Use of Fluorescence Spectroscopy to Visualise Fluoroquinolones. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening of 3-Iodo-7,8-dimethylquinolin-4(1H)-one Analogs for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive framework and detailed protocols for the high-throughput screening (HTS) of a library of 3-Iodo-7,8-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive framework and detailed protocols for the high-throughput screening (HTS) of a library of 3-Iodo-7,8-dimethylquinolin-4(1H)-one analogs. The quinolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including the inhibition of protein kinases.[1][2] This guide outlines a strategic HTS cascade designed to identify and validate novel kinase inhibitors from this compound library, beginning with a robust biochemical assay, followed by a physiologically relevant cell-based secondary screen. We will delve into the rationale behind assay choice, detailed step-by-step protocols, data analysis workflows, and hit validation strategies, providing a self-validating system for the identification of promising lead compounds.

Introduction: The Rationale for Screening Quinolinone Analogs as Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery.[3][4] The quinolinone core structure has been successfully leveraged to develop potent kinase inhibitors, suggesting that the 3-Iodo-7,8-dimethylquinolin-4(1H)-one scaffold represents a promising starting point for the discovery of novel therapeutics.[5][6] High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[7][8]

This guide details a two-tiered screening approach:

  • Primary Screen: A biochemical kinase assay to directly measure the inhibition of a representative target kinase.

  • Secondary Screen: A cell-based cancer cell proliferation assay to confirm the cell permeability and anti-proliferative activity of the primary hits.

This sequential workflow is designed to efficiently identify potent, cell-active compounds while minimizing false positives.

The High-Throughput Screening Workflow

The screening cascade is a multi-step process designed to systematically identify and validate promising compounds. Each step serves as a filter to enrich for compounds with the desired biological activity and drug-like properties.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening & Lead Identification Primary_Screen Primary HTS (Biochemical Kinase Assay) Single High Concentration Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Raw Data Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Primary Hits Counter_Screen Counter-Screen (Assay Interference) Hit_Confirmation->Counter_Screen Confirmed Hits Secondary_Screen Secondary Screen (Cell-Based Assay) Counter_Screen->Secondary_Screen Validated Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Cell-Active Hits Lead_Series Identification of Lead Series SAR_Analysis->Lead_Series

Caption: A logical diagram of the HTS cascade for identifying novel kinase inhibitors.

Primary Screening: Biochemical Kinase Assay

The primary screen aims to identify compounds that directly inhibit the enzymatic activity of a chosen target kinase. A biochemical assay is ideal for this initial step as it is less complex and generally more robust than a cell-based assay, directly measuring target engagement without the confounding factors of cell permeability and off-target effects.[9][10]

Assay Principle: ADP-Glo™ Kinase Assay

We will utilize a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is a universal product of all kinase-catalyzed phosphorylations. The ADP-Glo™ assay is a robust, HTS-compatible method with a high signal-to-noise ratio.[1]

Causality: The choice of a universal ADP detection method allows for the potential adaptation of this protocol to a wide range of kinases without the need for developing specific phospho-antibodies for each new target.

Detailed Protocol: Primary HTS (384-well format)
  • Compound Plating:

    • Prepare a 10 mM stock solution of each 3-Iodo-7,8-dimethylquinolin-4(1H)-one analog in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound into a 384-well white, solid-bottom assay plate for a final screening concentration of 10 µM.

    • Designate columns for controls:

      • Negative Control (0% inhibition): 50 nL of 100% DMSO.

      • Positive Control (100% inhibition): 50 nL of a known potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration known to cause complete inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal concentrations of kinase and substrate should be determined during assay development to be at or near their respective Km values to ensure sensitivity to inhibitors.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Hit Identification

Quality Control: Z'-Factor Calculation

The robustness of the HTS assay is assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.

Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]

Parameter Description
Mean_pos Mean signal of the positive control wells.
SD_pos Standard deviation of the positive control wells.
Mean_neg Mean signal of the negative control wells.
SD_neg Standard deviation of the negative control wells.
Hit Selection

Hits are identified based on their activity relative to the controls. The percent inhibition for each compound is calculated as follows:

Percent Inhibition Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls.

Hit Confirmation and Triage

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[12]

Dose-Response Analysis

Confirmed hits from the primary screen are re-tested in a dose-response format to determine their potency (IC₅₀). This involves a serial dilution of the compound to generate a concentration-response curve.[13]

Protocol:

  • Prepare a 10-point, 3-fold serial dilution of the hit compounds in 100% DMSO.

  • Repeat the biochemical kinase assay as described in section 3.2, using the diluted compound series.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[14]

Counter-Screening for Assay Interference

It is crucial to identify compounds that interfere with the assay technology itself rather than the biological target.[15] A common counter-screen involves running the assay in the absence of the kinase to identify compounds that inhibit the luciferase-based detection system.

Secondary Screening: Cell-Based Proliferation Assay

Compounds that are confirmed as potent inhibitors in the biochemical assay and do not show assay interference are advanced to a cell-based secondary screen. This step is critical to assess the compound's ability to cross the cell membrane and exert an anti-proliferative effect in a more physiologically relevant context.[5][9]

Assay Principle: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16]

Detailed Protocol: Cancer Cell Proliferation Assay (384-well format)
  • Cell Plating:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., MCF-7 for an ER-alpha pathway kinase) in appropriate growth medium.

    • Harvest and seed the cells into 384-well clear-bottom white plates at a pre-determined optimal density (e.g., 1,000 cells/well) in 40 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a dose-response plate of the validated hit compounds as described in section 5.1.

    • Add 10 µL of the diluted compounds to the cell plates (final volume 50 µL).

    • Include positive (e.g., a clinically approved inhibitor) and negative (DMSO) controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Lead Identification

The data from the biochemical and cell-based assays will allow for the establishment of an initial structure-activity relationship (SAR). By comparing the potency and efficacy of the different analogs, key structural features required for activity can be identified. This analysis will guide the selection of the most promising chemical series for further lead optimization.[12]

SAR_Logic cluster_0 Input Data cluster_1 Analysis cluster_2 Output Biochemical_Data Biochemical IC50 Values SAR_Analysis Structure-Activity Relationship Analysis Biochemical_Data->SAR_Analysis Cellular_Data Cellular GI50 Values Cellular_Data->SAR_Analysis Compound_Structures Analog Structures Compound_Structures->SAR_Analysis Key_Features Identify Key Pharmacophores SAR_Analysis->Key_Features Lead_Series Select Lead Series Key_Features->Lead_Series

Caption: Logical flow for establishing a Structure-Activity Relationship.

Conclusion

The described HTS cascade provides a robust and efficient methodology for the identification of novel kinase inhibitors from a library of 3-Iodo-7,8-dimethylquinolin-4(1H)-one analogs. By integrating a direct-target biochemical assay with a physiologically relevant cell-based screen, this approach is designed to deliver high-quality, validated hits. The subsequent SAR analysis will form a solid foundation for future medicinal chemistry efforts aimed at optimizing these initial hits into potent and selective clinical candidates.

References

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–553.
  • Hassan, M., et al. (2021). Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research, 49(W1), W623–W631.
  • Myung, K. (2012, May 15). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. Retrieved from [Link]

  • HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (n.d.). PMC. Retrieved from [Link]

  • News-Medical. (2023, March 9). Hit Selection in High-Throughput Screening. Retrieved from [Link]

  • DiVA portal. (n.d.). Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Drug Discovery. Retrieved from [Link]

  • High-throughput screening platforms incorporating physiologically relevant 3-D models. (2017, January 8). Drug Target Review. Retrieved from [Link]

  • Odani, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • ACS Publications. (2024, May 30). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (n.d.). PMC. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

  • BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

  • Full article: Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening. (2023, January 20). Taylor & Francis Online. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. Retrieved from [Link]

  • Repurposing to modulate redox homeostasis. (2021, May 31). AUB ScholarWorks. Retrieved from [Link]

  • Frontiers. (2025, September 16). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of the target compounds 12–16. Retrieved from [Link]

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Method

Mastering the Solid State: Advanced Crystallization Techniques for Dimethyl-Substituted Quinolinones

An In-Depth Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of Crystallinity in Quinolinone Drug Development Dimethyl-substituted quinolinones represent a pivotal class of heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Crystallinity in Quinolinone Drug Development

Dimethyl-substituted quinolinones represent a pivotal class of heterocyclic compounds in modern drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Consequently, the ability to control the crystallization process to yield a specific crystalline form with desired physical characteristics is paramount.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of advanced crystallization techniques tailored for dimethyl-substituted quinolinones. Moving beyond simple procedural lists, this document delves into the mechanistic principles behind each method, offering field-proven insights to navigate the complexities of crystallization and polymorphism.

The position of dimethyl substitution on the quinolinone scaffold can significantly influence the molecule's polarity, solubility, and crystal packing, presenting unique challenges and opportunities in crystallization. This guide will equip you with the knowledge to rationally select and optimize crystallization conditions to achieve high-purity, single-crystalline material suitable for downstream applications, including structural elucidation by X-ray diffraction and formulation development.

Pillar 1: Foundational Principles of Quinolinone Crystallization

Successful crystallization is a delicate interplay between thermodynamics and kinetics. The primary objective is to create a supersaturated solution from which the dimethyl-substituted quinolinone molecules can self-assemble into a well-ordered crystal lattice. The choice of solvent and the method of inducing supersaturation are the most critical variables in this process.

Solvent Selection: The Keystone of Crystallization

The adage "like dissolves like" is a fundamental starting point. The polarity of the dimethyl-substituted quinolinone, influenced by the positions of the methyl groups and other functional moieties, will dictate its solubility in various solvents. A systematic solubility screening is the essential first step in any crystallization workflow.

Key Considerations for Solvent Selection:

  • Solubility Gradient: The ideal solvent will exhibit moderate solubility at room temperature and high solubility at an elevated temperature for cooling crystallization, or be a good solvent for which a miscible anti-solvent can be found.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solvation of the quinolinone and influence the resulting crystal packing.[1]

  • Volatility: For slow evaporation techniques, the solvent's boiling point will determine the rate of crystallization. Highly volatile solvents may lead to rapid crystal growth and potentially lower quality crystals.[2]

  • Polymorph Selectivity: Different solvents can stabilize different molecular conformations or intermolecular interactions, leading to the crystallization of different polymorphs.[2][3]

Table 1: General Solvent Screening Guide for Dimethyl-Substituted Quinolinones

Solvent ClassExamplesGeneral Applicability for Dimethyl-Quinolinones
Protic Solvents Methanol, Ethanol, IsopropanolOften good choices for quinolinones capable of hydrogen bonding. Can be used for cooling crystallization and as the "good" solvent in anti-solvent and vapor diffusion methods.[4][5]
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Versatile solvents that can dissolve a wide range of quinolinones. DMF and DMSO are powerful solvents, often used when solubility is a challenge.[6][7]
Halogenated Solvents Dichloromethane (DCM), ChloroformEffective for many organic compounds, including quinolinones. Their volatility makes them suitable for slow evaporation and vapor diffusion techniques.[8]
Apolar Solvents Hexane, Heptane, ToluenePrimarily used as anti-solvents to induce precipitation from more polar solutions. Toluene can sometimes act as a primary solvent for less polar quinolinones.[5][6]

Pillar 2: Core Crystallization Techniques and Protocols

The choice of crystallization technique is dictated by the solubility profile of the dimethyl-substituted quinolinone and the desired outcome (e.g., bulk powder for analysis vs. single crystals for X-ray diffraction).

Slow Evaporation

This is often the simplest method for obtaining high-quality single crystals.[3][9][10] The principle lies in gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly, leading to a state of supersaturation and subsequent crystal growth.

Protocol: Slow Evaporation for a Generic Dimethyl-Substituted Quinolinone

  • Dissolution: Dissolve the dimethyl-substituted quinolinone in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) to near saturation in a clean vial.[8]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap that allows for slow solvent evaporation. This can be achieved by piercing the cap with a needle or using a cap that is not tightly sealed.[9]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench.

  • Monitoring: Monitor the vial periodically for crystal growth over several days to weeks.

Caption: Workflow for Slow Evaporation Crystallization.

Slow Cooling Crystallization

This technique is widely used for bulk crystallization and relies on the principle that the solubility of most compounds decreases as the temperature of the solution is lowered.[6]

Protocol: Slow Cooling for a Generic Dimethyl-Substituted Quinolinone

  • Saturated Solution Preparation: In an appropriate flask, dissolve the dimethyl-substituted quinolinone in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point) to achieve a saturated or near-saturated solution.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of crystals.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them.

Caption: Workflow for Slow Cooling Crystallization.

Vapor Diffusion

Vapor diffusion is a gentle and highly effective method for crystallizing small amounts of material, often yielding high-quality single crystals.[6][10] This technique involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, which gradually reduces the solubility of the compound and induces crystallization.

Protocol: Vapor Diffusion for a Generic Dimethyl-Substituted Quinolinone

  • Solution Preparation: Dissolve the dimethyl-substituted quinolinone in a "good" solvent in which it is highly soluble (e.g., DMF, DMSO) in a small, open vial.[11]

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a specialized crystallization plate) that contains a volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane).[6][10]

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, causing it to become supersaturated.

  • Crystallization: Over time, as the concentration of the anti-solvent in the inner vial increases, crystals of the dimethyl-substituted quinolinone will form.

Caption: Workflow for Vapor Diffusion Crystallization.

Anti-Solvent Crystallization

This method involves the direct addition of a solvent in which the compound of interest is insoluble (the "anti-solvent") to a solution of the compound, causing a rapid decrease in solubility and precipitation of the solid.[6][10] The rate of addition of the anti-solvent is a critical parameter that influences crystal size and purity.[10]

Protocol: Anti-Solvent Crystallization for a Generic Dimethyl-Substituted Quinolinone

  • Solution Preparation: Dissolve the dimethyl-substituted quinolinone in a "good" solvent.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" to the solution while stirring. The addition can be dropwise or via a syringe pump for better control.

  • Induction of Precipitation: Continue adding the anti-solvent until the solution becomes cloudy, which indicates the onset of precipitation.

  • Crystallization: Allow the mixture to stand, often with slow stirring, to allow for complete crystallization.

  • Crystal Collection: Collect the crystals by filtration, wash with the anti-solvent, and dry.

Caption: Workflow for Anti-Solvent Crystallization.

Table 2: Exemplary Solvent Systems for Dimethyl-Substituted Quinolinone Crystallization

Dimethyl-Substituted Quinolinone DerivativePrimary Solvent(s)Anti-Solvent (if applicable)Crystallization MethodReference(s)
2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-oneMethanol/DichloromethaneN/ASlow Evaporation[8]
4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamideDichloromethaneN/ARecrystallization[12]
2,6-dimethyl-4-(1,3,4-oxadiazol-2-yl)quinolineEthanolN/ARecrystallization[4]
N,N-Dimethyl-2-[5,7-dimethoxy-3-(4-methoxyphenyl)-2-quinolyl]oxy-1-ethanamineDiethyl EtherN/ARecrystallization[9]
3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamideMethanolN/ARecrystallization[10]
Generic Quinoline DerivativeTolueneHexaneVapor Diffusion[6]
Generic Quinoline DerivativeDMFDiethyl EtherVapor Diffusion[6]
6-Chloro-4-hydroxyquinolineEthanolWaterAnti-Solvent[6]

Pillar 3: Addressing Polymorphism and Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common challenge in pharmaceutical development. Different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and melting point.

Strategies to Investigate and Control Polymorphism:

  • Varying Solvents: As different solvents can stabilize different conformers or packing arrangements, screening a diverse range of solvents is crucial for identifying potential polymorphs.[2][3]

  • Controlling Cooling/Evaporation Rate: The rate at which supersaturation is achieved can influence which polymorphic form nucleates and grows.

  • Seeding: Introducing a small crystal of the desired polymorph into a supersaturated solution can template the growth of that specific form.

Essential Analytical Techniques for Crystal Characterization:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different polymorphic forms, as each crystal structure produces a unique diffraction pattern.[13]

  • Single-Crystal X-Ray Diffraction (SCXRD): Provides the definitive three-dimensional structure of a molecule in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.[14][15]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the melting point, enthalpy of fusion, and to study phase transitions between polymorphs.[13]

  • Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for identifying solvates and hydrates.

  • Spectroscopy (FTIR, Raman, Solid-State NMR): These techniques can provide complementary information about the molecular structure and intermolecular interactions within the crystal lattice.

Conclusion

The crystallization of dimethyl-substituted quinolinones is a multifaceted process that requires a systematic and scientifically-driven approach. By understanding the fundamental principles of solubility and supersaturation, and by judiciously selecting and applying the appropriate crystallization techniques, researchers can effectively control the solid-state properties of these important pharmaceutical compounds. The protocols and insights provided in this guide serve as a robust framework for the successful crystallization of dimethyl-substituted quinolinones, ultimately contributing to the development of safer and more effective medicines.

References

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024). Molecular Pharmaceutics. [Link]

  • 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration. (2002). Journal of Medicinal Chemistry. [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). Crystallography Reviews. [Link]

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives. (n.d.). RSC Advances. [Link]

  • 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. (n.d.). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Divergent protocol for the synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2025). ResearchGate. [Link]

  • Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation. (2001). Journal of Pharmaceutical Sciences. [Link]

  • Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (n.d.).
  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Single crystal X-ray diffraction (dual source). (n.d.). RECX. [Link]

  • Crystallization of quinoline derivatives and its preparation method. (n.d.).
  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. (2021). Molecules. [Link]

  • Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. [Link]

  • The synthesis, crystal structure and Hirshfeld analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • 8 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). Molecular Pharmaceutics. [Link]

  • Single-Crystal X-ray Diffraction Unit. (n.d.). CIQSO. [Link]

  • How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? (2025). ResearchGate. [Link]

  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-3-(1-(2-Hydroxy-4-Methylphenyl)Ethylidene)-6-Methyl-2 H-Pyran-2,4(3 H)-Dione and 2-Amino-5-Ethyl-4-Phenyl-5 H-Pyrano[3,2-c]Quinoline-3-Carbonitrile. (2022). Helsinki.fi. [Link]

  • The crystallization of quinoline. (n.d.).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). Molecules. [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (n.d.). Molecules. [Link]

  • a) Structures of synthetic (1,2) and natural (3–5) quinolones. b) Mechanism of natural quinolone formation from 6 a to 5 a catalyzed by AsqJ. B=Basic residues in the AsqJ active site.[5] c) Unprecedented reactivity of AsqJ leading to the biomedically important quinazolinone scaffold 9. (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. (2024). ACS Omega. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023). Molecules. [Link]

  • Solvent-Mediated Polymorphic Transformation of Famoxadone from Form II to Form I in Several Mixed Solvent Systems. (2019). Molecules. [Link]

  • Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. (2022). Frontiers in Chemistry. [Link]

  • 2-(3,5-Dimethylphenyl)quinoline. (n.d.). PubChem. [Link]

  • Quinoline, quinazoline and acridone alkaloids. (n.d.). Natural Product Reports. [Link]

  • An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Journal of Pharmaceutical Sciences and Research. [Link]

  • Quinolone derivative. (n.d.). PubChem. [Link]

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Application

Application Notes and Protocols for the Investigation of 3-Iodo-7,8-dimethylquinolin-4(1H)-one as a Chemical Probe

Introduction: The Quinolin-4-one Scaffold as a Foundation for Novel Chemical Probes The quinolin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural basis fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolin-4-one Scaffold as a Foundation for Novel Chemical Probes

The quinolin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of compounds with a broad spectrum of biological activities.[1] These activities range from antibacterial and antifungal to potent anticancer effects.[1][2][3] The remarkable versatility of the quinolin-4-one framework allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. Modifications at various positions of the quinoline ring can significantly influence the compound's potency, selectivity, and mechanism of action.[1]

This document serves as a comprehensive guide for the investigation of a novel derivative, 3-Iodo-7,8-dimethylquinolin-4(1H)-one , as a potential chemical probe. While specific data for this compound is not yet extensively available in the scientific literature, this guide will leverage the known biological activities of structurally related 3-iodo-quinolones and substituted quinolin-4-ones to propose a robust framework for its synthesis, characterization, and application. We will hypothesize its potential as a kinase inhibitor, a common mode of action for this class of compounds, and provide detailed protocols for its evaluation.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₁H₁₀INOPubChem (CID: 11253836, for 3-iodoquinoline)
Molecular Weight299.11 g/mol PubChem (CID: 11253836, for 3-iodoquinoline)
AppearancePredicted to be a solid at room temperatureGeneral knowledge of similar compounds
SolubilityPredicted to be soluble in organic solvents like DMSO and DMFGeneral knowledge of similar compounds

Proposed Synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

The synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one can be approached through established methods for quinolin-4-one construction, followed by a regioselective iodination step. A plausible and efficient route is a modification of the Gould-Jacobs reaction.[1]

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Iodination A 2,3-Dimethylaniline C Intermediate Enamine A->C Heat B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Dowtherm A, ~250°C E 7,8-Dimethylquinolin-4(1H)-one D->E Aq. NaOH, then Acid F 3-Iodo-7,8-dimethylquinolin-4(1H)-one E->F Iodine, NIS or ICl

Caption: Proposed synthetic workflow for 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

Hypothesized Biological Profile and Mechanism of Action

Derivatives of quinolin-4-one have been extensively reported to exhibit anticancer activity by inhibiting various protein kinases and enzymes involved in cancer cell proliferation, such as topoisomerase II and phosphoinositide 3-kinases (PI3K).[1] Specifically, the quinolin-4-one scaffold has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[4][5]

We hypothesize that 3-Iodo-7,8-dimethylquinolin-4(1H)-one functions as an ATP-competitive inhibitor of a receptor tyrosine kinase, such as VEGFR-2. The quinolin-4-one core likely forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the iodo and dimethyl substitutions may provide additional hydrophobic interactions, enhancing binding affinity and selectivity. Inhibition of this signaling pathway would be expected to block downstream signaling cascades responsible for cell proliferation and survival, ultimately leading to apoptosis.

G Probe 3-Iodo-7,8-dimethylquinolin-4(1H)-one RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Probe->RTK Inhibits P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation ATP ATP ATP->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothesized mechanism of action via RTK inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of 3-Iodo-7,8-dimethylquinolin-4(1H)-one as a chemical probe.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).[6][7][8]

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 3-Iodo-7,8-dimethylquinolin-4(1H)-one in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known kinase inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Protocol 2: Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the compound against a specific kinase.[9][10][11]

Materials:

  • Recombinant kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • Kinase assay buffer

  • Phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagent (e.g., TMB for HRP, or a fluorescence plate reader)

  • 96-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of 3-Iodo-7,8-dimethylquinolin-4(1H)-one in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the diluted compound.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add the phospho-specific antibody to each well and incubate. After washing, add the detection reagent.

  • Signal Measurement: Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Protocol 3: Apoptosis Induction Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[12]

  • Cancer cell line of interest

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-Iodo-7,8-dimethylquinolin-4(1H)-one at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) based on their fluorescence signals.

G cluster_protocol1 Protocol 1: MTT Assay cluster_protocol2 Protocol 2: Kinase Assay cluster_protocol3 Protocol 3: Apoptosis Assay p1_1 Seed cells in 96-well plate p1_2 Treat with compound p1_1->p1_2 p1_3 Incubate for 48-72h p1_2->p1_3 p1_4 Add MTT reagent p1_3->p1_4 p1_5 Solubilize formazan p1_4->p1_5 p1_6 Read absorbance at 570nm p1_5->p1_6 p2_1 Prepare compound dilutions p2_2 Add kinase, substrate, compound p2_1->p2_2 p2_3 Initiate with ATP p2_2->p2_3 p2_4 Incubate p2_3->p2_4 p2_5 Add detection antibody p2_4->p2_5 p2_6 Measure signal p2_5->p2_6 p3_1 Treat cells with compound p3_2 Harvest cells p3_1->p3_2 p3_3 Stain with Annexin V & PI p3_2->p3_3 p3_4 Analyze by flow cytometry p3_3->p3_4

Caption: Experimental workflows for compound characterization.

Data Interpretation and Criteria for a Chemical Probe

A successful chemical probe should exhibit the following characteristics:

  • Potency: The compound should demonstrate significant activity at low concentrations. For a kinase inhibitor, an in vitro IC₅₀ value of <100 nM is desirable.

  • Selectivity: The compound should ideally inhibit the target of interest with significantly higher potency than other related targets. Kinome-wide screening is recommended for assessing selectivity.

  • Cellular Activity: The compound must be cell-permeable and demonstrate on-target activity in a cellular context, such as inhibition of downstream signaling or induction of a specific phenotype.

  • Defined Mechanism of Action: The molecular target and the mechanism of inhibition should be clearly elucidated.

The data generated from the protocols described above will provide the initial assessment of 3-Iodo-7,8-dimethylquinolin-4(1H)-one's potential as a chemical probe. Positive results would warrant further investigation into its selectivity, target engagement in cells, and in vivo efficacy.

References

  • Akocak, S., et al. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 15, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 15, 2026, from [Link]

  • Dojindo Molecular Technologies. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved February 15, 2026, from [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved February 15, 2026, from [Link]

  • Frontier in Medical and Health Research. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Retrieved February 15, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5529. [Link]

  • ResearchGate. (2025). Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E). Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Quinolin-4-one retrosynthesis pathways. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved February 15, 2026, from [Link]

  • PubMed. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Retrieved February 15, 2026, from [Link]

  • Future Science. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved February 15, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 15, 2026, from [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved February 15, 2026, from [Link]

  • IRIS. (n.d.). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of new quinoline-based derivatives 4a-l and 5a-c. Retrieved February 15, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Fullerene Journal of Chemistry. (2023). Synthesis of Iodo Quinolinone. Retrieved February 15, 2026, from [Link]

  • Journal of Al-Nahrain University. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved February 15, 2026, from [Link]

  • PubMed. (2009). Biological Activities of Quinoline Derivatives. Retrieved February 15, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

Welcome to the technical support center for the synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and provide clear, actionable protocols. My aim is to combine established chemical principles with practical, field-proven insights to ensure your success.

Introduction

The 7,8-dimethylquinolin-4(1H)-one scaffold is a valuable building block in medicinal chemistry. Subsequent iodination at the C3 position provides a key intermediate for further functionalization, often through cross-coupling reactions, to generate libraries of potential therapeutic agents. However, achieving a high yield of the final 3-iodo product can be challenging. This guide provides a structured approach to identifying and overcoming common hurdles in this two-stage synthesis.

The overall synthetic pathway is typically a two-step process:

  • Formation of the Quinolinone Core: Synthesis of 7,8-dimethylquinolin-4(1H)-one. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.[1][2]

  • Regioselective Iodination: Introduction of an iodine atom at the C3 position of the quinolinone ring. This is typically achieved through electrophilic or radical-based iodination.[3][4][5]

This guide is structured into a troubleshooting section for common problems, a frequently asked questions (FAQ) section for broader queries, detailed experimental protocols, and a comprehensive reference list.

Troubleshooting Guide: Overcoming Low Yield

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and concrete steps for resolution.

Part A: Synthesis of 7,8-dimethylquinolin-4(1H)-one (The Precursor)
Question 1: My initial condensation reaction between 2,3-dimethylaniline and diethyl ethoxymethylenemalonate (DEEMM) is sluggish or incomplete. What's going wrong?

Answer: This is a common issue often related to reactant purity or reaction conditions.

  • Causality: The initial reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of DEEMM. Impurities in the 2,3-dimethylaniline, such as oxidation products or other isomers, can reduce its nucleophilicity.[6][7] Water contamination can also hydrolyze the DEEMM. The reaction is typically conducted at elevated temperatures to drive it to completion.

  • Troubleshooting Steps:

    • Verify Aniline Purity: Use freshly distilled or recently purchased 2,3-dimethylaniline. If the starting material is discolored (brownish), it may indicate oxidation.[8] Purification by distillation or column chromatography may be necessary.

    • Ensure Anhydrous Conditions: While not strictly necessary for this initial step, minimizing water is good practice. Use dry glassware and solvents.

    • Optimize Temperature: The condensation is often run at temperatures between 100-140 °C.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time for your specific setup.

    • Stoichiometry: Ensure a 1:1 molar ratio. A slight excess of the more volatile component might be considered if evaporation is an issue, but this is not typically required.

Question 2: The thermal cyclization of the intermediate adduct results in a low yield of the quinolinone, with significant charring or decomposition.

Answer: This points to issues with the cyclization temperature and the medium used for the high-temperature reaction.

  • Causality: The Gould-Jacobs cyclization requires high temperatures (typically 240-260 °C) to proceed via an electrocyclic reaction.[1] However, at these temperatures, organic molecules can decompose if heating is uneven or if "hot spots" occur. The choice of a high-boiling solvent is critical to ensure uniform heat transfer and prevent localized overheating.[7]

  • Troubleshooting Steps:

    • Use a High-Boiling Solvent: Instead of neat cyclization, use a high-boiling, inert solvent like Dowtherm A or diphenyl ether.[7] This creates a thermally stable medium that ensures even heating.

    • Precise Temperature Control: Use a sand bath or a high-temperature heating mantle with a thermocouple to accurately control the temperature. Avoid direct heating on a hot plate which can cause localized charring.

    • Inert Atmosphere: While not always essential, performing the cyclization under an inert atmosphere (Nitrogen or Argon) can minimize oxidative decomposition at high temperatures.

    • Monitor Reaction Progress: If possible, take aliquots (carefully!) to monitor by TLC or LC-MS to avoid prolonged heating once the reaction is complete.

Part B: C3-Iodination of 7,8-dimethylquinolin-4(1H)-one
Question 3: My iodination reaction is giving a very low yield, and I recover a lot of unreacted starting material.

Answer: This is a classic problem of insufficient reactivity of the iodinating agent or suboptimal reaction conditions. The C3 position of the 4-quinolone is activated towards electrophilic substitution, but a suitable electrophilic iodine source is still required.[3][4][5]

  • Causality: Direct iodination with molecular iodine (I₂) is often inefficient for quinolones as I₂ is a relatively weak electrophile.[9] The reaction typically requires an oxidizing agent to generate a more potent electrophilic iodine species (like I⁺) in situ, or the use of pre-formed electrophilic iodine reagents like N-Iodosuccinimide (NIS).[10][11][12]

  • Troubleshooting Steps:

    • Choice of Iodinating System:

      • NIS with Acid Catalyst: N-Iodosuccinimide (NIS) is an excellent, mild source of electrophilic iodine.[12] Adding a catalytic amount of an acid like trifluoroacetic acid (TFA) can further activate the NIS.[11]

      • Hypervalent Iodine Reagents: A highly effective modern method involves using a hypervalent iodine(III) reagent like PIDA (diacetoxyiodobenzene) or PIFA (phenyliodine bis(trifluoroacetate)) in the presence of a simple iodide salt like KI or NaI.[13] These systems generate a highly reactive electrophilic iodine species in situ.

      • Iodine with an Oxidant: Systems like I₂ with (NH₄)₂S₂O₈ or K₂S₂O₈ can generate iodine radicals or electrophilic iodine, promoting the reaction.[3][14]

    • Solvent Selection: The choice of solvent is crucial. Protic solvents like methanol can be effective, particularly with hypervalent iodine systems.[13] Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are common choices for NIS reactions.

    • Temperature and Time: Many modern iodination reactions can proceed at room temperature.[13] However, gentle heating (e.g., 40-50 °C) might be required to improve conversion. Monitor the reaction by TLC until the starting material is consumed.

Question 4: I am observing multiple spots on my TLC plate after the iodination reaction, suggesting side products.

Answer: Side product formation can arise from over-iodination or reaction at other positions.

  • Causality: While the C3 position is the most electronically activated, prolonged reaction times or highly reactive conditions could potentially lead to di-iodination or substitution on the benzene ring, although this is less common for this specific substrate. Degradation of the starting material or product can also occur.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of the iodinating agent. Typically, 1.1 to 1.5 equivalents are sufficient. Avoid a large excess.

    • Monitor the Reaction Closely: Use TLC to track the disappearance of the starting material and the appearance of the product. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.

    • Purification Strategy: If side products are unavoidable, purification by column chromatography is essential. 4-quinolones can sometimes interact strongly with silica gel.[6] Using a silica gel column deactivated with triethylamine (e.g., 1% in the eluent) can prevent peak tailing and improve separation.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction preferred for this synthesis over other named reactions like the Skraup or Doebner-von Miller synthesis? A1: The Gould-Jacobs reaction provides excellent control over the substitution pattern on the quinolinone ring.[1][2] Starting with 2,3-dimethylaniline ensures that the methyl groups are unambiguously placed at the C7 and C8 positions. Reactions like the Skraup synthesis use harsher conditions and can lead to mixtures of regioisomers, complicating purification.[2][15]

Q2: Can I use molecular iodine and a base for the iodination step? A2: While base-mediated iodination is common for carbonyl compounds with α-hydrogens, it is generally not effective for the C3 position of a 4-quinolone.[10] This position is part of an enamine-like system, and electrophilic aromatic substitution is the dominant mechanism. Base-catalyzed methods are more likely to result in low yields or unwanted side reactions.[10]

Q3: My final 3-Iodo-7,8-dimethylquinolin-4(1H)-one product is difficult to purify by recrystallization. What are my options? A3: If recrystallization fails to yield pure product, column chromatography is the recommended method.[6] As mentioned in the troubleshooting guide, basic heterocycles can interact with acidic silica gel.

  • Strategy 1: Use a neutral stationary phase like alumina.

  • Strategy 2: Deactivate silica gel by pre-treating it or including a small amount of a basic modifier like triethylamine or pyridine in your eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N).[8]

Q4: Is it possible to perform the synthesis as a one-pot reaction? A4: Combining the Gould-Jacobs cyclization and subsequent iodination into a one-pot procedure is highly challenging and not recommended. The conditions are drastically different: the cyclization requires extremely high temperatures (>240 °C) in a non-polar solvent, while the iodination is typically performed at or near room temperature in polar solvents with sensitive reagents. A sequential approach with isolation of the intermediate is far more reliable.

Optimized Experimental Protocols

Protocol 1: Synthesis of 7,8-dimethylquinolin-4(1H)-one

This protocol is based on the Gould-Jacobs reaction methodology.[1]

Step 1: Condensation

  • To a round-bottom flask equipped with a reflux condenser, add 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM) (1.05 eq).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction progress can be monitored by TLC (eluent: 3:1 Hexane/Ethyl Acetate), observing the consumption of the aniline.

  • After 2 hours, increase the temperature to 150 °C and apply a vacuum to remove the ethanol byproduct. Continue for 30 minutes. The product is a viscous oil or low-melting solid.

Step 2: Cyclization

  • To a separate flask containing a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of adduct), preheat the solvent to 250 °C using a heating mantle and a thermocouple.

  • Add the crude adduct from Step 1 dropwise to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 15-30 minutes. Monitor the reaction by TLC until the intermediate is consumed.

  • Allow the reaction mixture to cool to below 100 °C, then add hexane to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Protocol 2: C3-Iodination of 7,8-dimethylquinolin-4(1H)-one

This protocol utilizes a modern and efficient hypervalent iodine-mediated method.[13]

  • In a round-bottom flask, dissolve 7,8-dimethylquinolin-4(1H)-one (1.0 eq) and potassium iodide (KI) (2.0 eq) in methanol (approx. 10 mL per 0.2 mmol of quinolinone).

  • Stir the mixture at room temperature.

  • In a separate flask, dissolve (diacetoxyiodo)benzene (PIDA) (2.0 eq) in methanol (approx. 5 mL per 0.4 mmol of PIDA).

  • Add the PIDA solution dropwise to the quinolinone mixture over 5-10 minutes.

  • Stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC (eluent: 1:1 Hexane/Ethyl Acetate) for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/brown color of iodine disappears.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexane/Ethyl Acetate) to afford the pure 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Quinolinone Formation cluster_step2 Step 2: C3-Iodination A 2,3-Dimethylaniline + Diethyl Ethoxymethylenemalonate B Condensation (120-130°C) A->B C Intermediate Adduct B->C D Thermal Cyclization (250°C in Dowtherm A) C->D E 7,8-dimethylquinolin-4(1H)-one D->E F Quinolinone + KI + PIDA in Methanol E->F Isolated Intermediate G Iodination Reaction (Room Temp, 2h) H Workup & Purification (Column Chromatography) G->H I Final Product: 3-Iodo-7,8-dimethylquinolin-4(1H)-one H->I

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Low Final Yield CheckStep1 Check Yield of Quinolinone Intermediate Start->CheckStep1 Step1Low Low Yield in Step 1 CheckStep1->Step1Low Low Step1OK Good Yield in Step 1 CheckStep1->Step1OK Good CheckCondensation Incomplete Condensation? Step1Low->CheckCondensation FixCondensation Solution: - Purify Aniline - Check Temperature - Ensure Anhydrous Conditions CheckCondensation->FixCondensation Yes CheckCyclization Decomposition during Cyclization? CheckCondensation->CheckCyclization No FixCyclization Solution: - Use High-Boiling Solvent - Precise Temp Control - Inert Atmosphere CheckCyclization->FixCyclization Yes CheckIodination Check Iodination Reaction Step1OK->CheckIodination RecoverSM Recovered Starting Material? CheckIodination->RecoverSM FixReactivity Solution: - Use NIS/Acid or KI/PIDA - Optimize Solvent/Temp RecoverSM->FixReactivity Yes SideProducts Multiple Side Products? RecoverSM->SideProducts No FixPurity Solution: - Control Stoichiometry - Monitor by TLC - Deactivate Silica for Column SideProducts->FixPurity Yes

Sources

Optimization

Technical Support Center: Purification of Iodinated Quinolinone Compounds

Welcome to the technical support center for the purification of iodinated quinolinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of iodinated quinolinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this important class of molecules. Drawing from established principles of organic chemistry and extensive field experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your target compounds.

Introduction to the Purification Challenges

Iodinated quinolinone scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. However, their purification presents a unique set of challenges stemming from a combination of factors:

  • Polarity: The quinolinone core, often possessing both hydrogen bond donors and acceptors, imparts significant polarity. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor separation and recovery.

  • Basicity: The nitrogen atom in the quinolinone ring system can exhibit basic properties, leading to peak tailing and irreversible adsorption on acidic silica gel.[1]

  • Stability of the Carbon-Iodine Bond: The C-I bond can be labile under certain conditions. Deiodination can occur, particularly in the presence of bases, nucleophiles, or radical species, leading to the formation of impurities that can be difficult to separate.[2][3]

  • Solubility: Iodinated quinolinones can exhibit variable solubility in common organic solvents, making the selection of an appropriate recrystallization or chromatography solvent system challenging.

This guide will address these challenges systematically, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during the purification of iodinated quinolinone compounds:

Q1: What is a good starting solvent system for TLC analysis of my iodinated quinolinone?

A good starting point for TLC analysis on standard silica gel plates is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] A 7:3 or 8:2 ratio of hexane to ethyl acetate is a reasonable starting point. If your compound is highly polar, a more polar system such as dichloromethane/methanol may be necessary.[4] To mitigate streaking due to the basicity of the quinolinone nitrogen, it is highly recommended to add a small amount of a basic modifier, such as 0.1–2.0% triethylamine (NEt₃), to the eluent.[1]

Q2: My iodinated quinolinone streaks badly on a silica TLC plate. What can I do?

Streaking is a common issue for basic compounds on acidic silica gel.[1] Here are several solutions:

  • Add a Basic Modifier: As mentioned above, adding 0.1-2.0% triethylamine or a few drops of ammonium hydroxide to your mobile phase can neutralize the acidic silanol groups on the silica surface, significantly reducing tailing.[5][6]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina TLC plates, which are less acidic than silica.[7]

  • Reversed-Phase TLC: If available, C18-functionalized TLC plates can be used with a polar mobile phase (e.g., water/acetonitrile), which is often less problematic for basic compounds.

Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

To confirm decomposition, you can perform a simple test: spot your crude material on a TLC plate, then add a small amount of silica gel to the vial containing your crude material dissolved in a suitable solvent. Let it sit for an hour, then spot the mixture on the same TLC plate next to the original spot and develop the plate. If a new, lower Rf spot appears or the original spot diminishes in intensity, your compound is likely decomposing on silica.[7]

Alternatives to standard silica gel chromatography include:

  • Deactivated Silica Gel: Pre-treat the silica gel with a basic modifier like triethylamine.[5]

  • Alumina Chromatography: Use neutral or basic alumina as the stationary phase.[7]

  • Reversed-Phase Chromatography: This is often the method of choice for polar and basic compounds.[8]

Q4: I am losing the iodine from my quinolinone during purification. How can I prevent this?

Deiodination is a potential side reaction, especially with electron-deficient aromatic rings or under basic conditions.[2][3] To minimize this:

  • Avoid Strong Bases: If possible, avoid using strong bases during workup and purification. If a basic modifier is needed for chromatography, use a milder base like triethylamine in minimal effective concentrations.

  • Control Temperature: Deiodination can be accelerated by heat.[3] Conduct purification at room temperature whenever possible.

  • Protect from Light: Some deiodination reactions can be light-induced. Protect your sample from direct light.

Q5: How can I visualize my iodinated quinolinone on a TLC plate if it's not UV-active?

While most quinolinone systems are UV-active due to their aromatic nature, if you cannot visualize your compound under a UV lamp (254 nm), you can use a chemical stain. A simple and effective method is an iodine chamber. Placing the dried TLC plate in a chamber with a few iodine crystals will cause most organic compounds to appear as brown spots.[1] This method is generally non-destructive, and the spots will fade over time.[9]

Troubleshooting Guides

This section provides a systematic approach to resolving common purification problems.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging.

Recrystallization_Troubleshooting

Problem Potential Cause Solution
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[10] 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a small "seed" crystal of the pure compound if available. Cool the solution in an ice bath to further decrease solubility.[10]
Compound "oils out" instead of crystallizing The compound is coming out of solution above its melting point, often due to rapid cooling or the presence of impurities.Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent and allow the solution to cool more slowly. Using a Dewar flask or insulating the flask can help.[11]
Low yield of purified crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound is too soluble in the cold solvent.1. Reduce the volume of the filtrate (mother liquor) by evaporation and cool to obtain a second crop of crystals.[11] 2. Choose a different solvent system where the compound has lower solubility at cold temperatures. A two-solvent system might be effective.[12]
Crystals are colored Colored impurities are present in the crude material.Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of your product.[5]
Column Chromatography Troubleshooting

Column chromatography is a versatile purification technique, but it requires careful optimization.

Column_Chromatography_Troubleshooting

Problem Potential Cause Solution
Compound does not elute from the column The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the eluent (gradient elution). A final flush with a very polar solvent, such as 10% methanol in dichloromethane, can be used to recover strongly adsorbed compounds.[7]
Poor separation of compounds 1. The solvent system is not optimized. 2. The column is overloaded with crude material. 3. Improper column packing.1. Re-optimize the mobile phase using TLC to achieve a good separation between the spots of interest (a ΔRf of at least 0.2 is ideal). 2. Reduce the amount of sample loaded. A general guideline is a 1:20 to 1:100 ratio of sample to silica by weight, depending on the difficulty of the separation.[13] 3. Ensure the column is packed uniformly without any cracks or channels.
Compound streaks or tails down the column The basic nitrogen of the quinolinone is interacting strongly with the acidic silanol groups on the silica surface.Add a basic modifier like 0.1-2.0% triethylamine to the mobile phase. Alternatively, use a less acidic stationary phase like neutral or basic alumina, or switch to reversed-phase chromatography.[1]
Compound decomposes on the column The compound is sensitive to the acidic nature of the silica gel.Use deactivated silica gel by pre-flushing the column with a solvent system containing triethylamine.[5] Consider using a milder stationary phase like Florisil or alumina. Reversed-phase chromatography is also a good alternative for acid-sensitive compounds.[7]
A new, less polar spot appears in later fractions Possible deiodination of the target compound.Avoid overly basic conditions. If using a basic modifier, use the minimum effective concentration. Consider if any components in the crude mixture could be promoting a radical reaction.[3] If the problem persists, reversed-phase chromatography with a mildly acidic modifier (e.g., 0.1% TFA) might be more suitable.[14]

Detailed Experimental Protocols

Protocol 1: Recrystallization of an Iodinated Quinolinone

This protocol provides a general procedure for purifying a solid iodinated quinolinone compound.

1. Solvent Selection:

  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • Add a small amount (0.5-1 mL) of different solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, ethyl acetate/hexanes) to each test tube.[15]

  • A good single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[2]

  • For a two-solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[12]

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen "good" solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the compound just dissolves.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove any insoluble impurities (and charcoal, if used).

5. Crystallization:

  • Allow the filtered solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Chromatography on Deactivated Silica Gel

This protocol is suitable for iodinated quinolinones that are prone to decomposition or streaking on standard silica gel.

1. TLC Analysis and Solvent System Selection:

  • Develop a suitable solvent system using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.4.[16]

  • Incorporate 0.5-1% triethylamine into the chosen solvent system to assess its effect on the Rf and spot shape.

2. Preparation of Deactivated Silica:

  • Prepare a slurry of silica gel in your chosen mobile phase (containing triethylamine).

  • Pack the column with the slurry.

  • Pass 1-2 column volumes of the mobile phase through the packed column to ensure the silica is fully deactivated.[5]

3. Sample Loading:

  • Dissolve your crude compound in a minimal amount of a strong solvent (e.g., dichloromethane or the mobile phase).

  • Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Carefully add the concentrated solution of your compound directly to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen mobile phase, applying positive pressure.

  • Collect fractions and monitor their composition by TLC.

  • If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Reversed-Phase Flash Chromatography

This is often an excellent choice for polar, basic, or acid-sensitive iodinated quinolinones.

1. TLC Analysis and Solvent System Selection:

  • Use C18-functionalized TLC plates.

  • Develop a solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • A small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid, TFA) is often added to improve peak shape by ensuring the compound is protonated.[14] A good starting gradient for analysis could be from 95:5 water:acetonitrile to 5:95 water:acetonitrile.

2. Column Preparation:

  • Select a pre-packed C18 flash column.

  • Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).

3. Sample Loading:

  • Dissolve the crude sample in a minimal amount of a strong, polar solvent like methanol, DMSO, or DMF.

  • Dry Loading (Recommended): Adsorb the sample onto a small amount of C18 silica or Celite and dry it completely. Add the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Elute the column with a gradient of increasing organic solvent (e.g., from 5% to 100% acetonitrile in water with 0.1% TFA).

  • Collect fractions and monitor by TLC or LC-MS.

5. Product Isolation:

  • Combine the pure fractions.

  • The majority of the organic solvent can be removed by rotary evaporation.

  • The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure compound, often as a TFA salt. Alternatively, the product can be extracted into an organic solvent after neutralizing the acid and removing the water.

Purity Assessment

After purification, it is crucial to assess the purity of your iodinated quinolinone.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The absence of impurity signals is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for precise purity determination.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of your compound. Liquid chromatography-mass spectrometry (LC-MS) is excellent for assessing purity and identifying any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A single, sharp peak in the chromatogram indicates high purity.

By understanding the inherent challenges and applying these systematic troubleshooting and purification strategies, researchers can significantly improve the efficiency and success rate of isolating high-purity iodinated quinolinone compounds for their research and development endeavors.

References

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  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
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  • Selective conversion of alcohols into iodides. (n.d.). JOCPR.
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  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
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  • Synthesis of Iodo Quinolinone. (2023, May 27). Fullerene Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Picking a recrystallization solvent? (2019, March 7). Reddit. Retrieved February 15, 2026, from [Link]

  • LC Purification Troubleshooting Guide. (n.d.). Waters Corporation.
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  • Fractionation platform for target identification using off-line directed two-dimensional chromatography, mass spectrometry and NMR. (2020, October 30). Scholarly Publications Leiden University.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (n.d.). Benchchem.
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  • Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage.
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  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. (2023, February 6). Biotage.
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Sources

Troubleshooting

Preventing deiodination of 3-Iodo-7,8-dimethylquinolin-4(1H)-one during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Deiodination During Reactions Welcome to the technical support center for 3-Iodo-7,8-dimethylquinolin-4(1H)-one. This resource is desi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Deiodination During Reactions

Welcome to the technical support center for 3-Iodo-7,8-dimethylquinolin-4(1H)-one. This resource is designed to assist you in troubleshooting and preventing the common issue of deiodination during chemical reactions. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your molecular scaffolds. This guide provides in-depth, field-proven insights to help you navigate the complexities of working with this iodinated quinolone derivative.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with 3-Iodo-7,8-dimethylquinolin-4(1H)-one?

A1: Deiodination is the cleavage of the carbon-iodine (C-I) bond, resulting in the replacement of the iodine atom with a hydrogen atom. This is a significant issue as it leads to the formation of an undesired byproduct, 7,8-dimethylquinolin-4(1H)-one, reducing the yield of your target molecule and complicating purification. The C-I bond in aryl iodides, particularly in electron-deficient heterocyclic systems like quinolones, can be susceptible to cleavage under various reaction conditions, especially during transition metal-catalyzed cross-coupling reactions.[1]

Q2: How can I detect if deiodination is occurring in my reaction?

A2: Several analytical techniques can be employed to identify and quantify the deiodinated byproduct:

  • Thin-Layer Chromatography (TLC): The deiodinated product will typically have a different polarity and thus a different Rf value compared to the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of the reaction mixture, allowing for the determination of the ratio of the desired product to the deiodinated byproduct.[2]

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the mass of the deiodinated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the appearance of a new aromatic proton signal in the region where the iodine atom was previously located.

Q3: What are the primary factors that contribute to deiodination?

A3: The main culprits behind deiodination are often related to the reaction conditions and reagents used. These can include:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Some systems can favor the undesired reductive dehalogenation pathway.

  • Base: The type and strength of the base can significantly influence the extent of deiodination. Strong bases, in particular, can promote this side reaction.[3][4]

  • Solvent: The solvent can act as a proton or hydride source, facilitating the removal of the iodine atom.[5][6]

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the likelihood of deiodination.[4]

  • Presence of Impurities: Trace amounts of water or other protic impurities can contribute to the deiodination process.[3]

  • Photostability: Some quinolone derivatives are known to be sensitive to light, which can induce photodegradation and dehalogenation.[7][8][9][10]

Troubleshooting Guide: Minimizing Deiodination

This section provides a systematic approach to troubleshooting and mitigating deiodination in your reactions involving 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

Issue 1: Significant Deiodination Observed in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[11][12][13][14] However, the formation of palladium-hydride (Pd-H) species is a common cause of dehalogenation.[1]

Root Causes & Corrective Actions:

  • Inappropriate Catalyst/Ligand Combination: The electronic and steric properties of the ligand play a critical role in stabilizing the palladium center and influencing the relative rates of the desired cross-coupling versus the undesired deiodination.[3]

    • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[5] Consider using pre-catalysts that readily form the active Pd(0) species.[4][15]

  • Base-Induced Deiodination: Strong bases can promote the formation of Pd-H species or directly participate in the deiodination process.[3][4]

    • Recommendation: Switch to a weaker inorganic base. Avoid strong alkoxide bases where possible.[1]

  • Solvent Effects: Protic solvents or impurities can serve as a source of protons for the deiodination reaction.[5][6]

    • Recommendation: Use high-purity, anhydrous aprotic solvents. Degassing the solvent prior to use can also be beneficial.

Illustrative Data: Ligand and Base Effects on Deiodination

The following table provides a hypothetical comparison of how different ligands and bases can impact the yield of the desired product versus the deiodinated byproduct in a Suzuki coupling reaction.

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Deiodinated Byproduct (%)
Pd(PPh₃)₄NaOt-BuDioxane1004550
Pd₂(dba)₃ / SPhosK₂CO₃Toluene808510
XPhos Pd G2K₃PO₄Toluene/H₂O90905

Note: These values are for illustrative purposes and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol provides a starting point for optimizing your reaction to suppress deiodination.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Iodo-7,8-dimethylquinolin-4(1H)-one (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., SPhos, 5 mol%) in the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene).

  • Reaction Execution: Heat the reaction mixture to the lowest effective temperature (e.g., 80-90 °C) and monitor the progress closely by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.

Issue 2: Deiodination During Work-up and Purification

Deiodination can also occur after the main reaction is complete, during the work-up and purification steps.

Root Causes & Corrective Actions:

  • Acidic or Basic Conditions: Exposure to strong acids or bases during aqueous work-up can lead to C-I bond cleavage.

    • Recommendation: Use mild aqueous solutions for quenching and extraction. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Photodegradation: Exposure to ambient or UV light can cause decomposition of the iodinated quinolone.[8][9][10]

    • Recommendation: Protect the reaction and the product from light by using amber glassware or by wrapping the reaction vessel and chromatography column in aluminum foil.

  • Thermal Instability: Prolonged heating can promote deiodination.[16]

    • Recommendation: Minimize exposure to high temperatures during solvent removal (rotary evaporation) and purification (e.g., flash chromatography).

Visualizing Deiodination Pathways and Prevention Strategies

The following diagrams illustrate the key pathways leading to deiodination and the proposed preventative measures.

Deiodination_Pathways A 3-Iodo-7,8-dimethyl- quinolin-4(1H)-one B Deiodinated Product A->B Deiodination C Pd-H Species C->A Reductive Elimination D Strong Base D->C Formation E Protic Solvent/ Impurities E->C Formation F Light/Heat F->B Decomposition

Caption: Potential pathways leading to the deiodination of 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

Prevention_Strategies A Successful Reaction B Bulky, Electron-Rich Ligands B->A Promotes C Weaker Inorganic Base C->A Promotes D Anhydrous, Aprotic Solvent D->A Promotes E Lower Temperature & Shorter Time E->A Promotes F Protection from Light F->A Promotes

Caption: Key strategies to prevent deiodination and promote the desired reaction outcome.

Monitoring Deiodination

For quantitative analysis of deiodination, several methods can be employed. While traditional methods for monitoring deiodinase activity in biological systems often involve radioactive tracers, non-radioactive colorimetric assays based on the Sandell-Kolthoff reaction have been developed.[17][18] For synthetic chemistry applications, chromatographic techniques are generally more practical.

Analytical Methods for Reaction Monitoring:

MethodPrincipleAdvantagesDisadvantages
HPLC Separation based on polarity, quantification by UV detection.Highly quantitative, good for complex mixtures.Requires method development.
GC-MS Separation by boiling point, identification by mass.High sensitivity and structural information.Not suitable for non-volatile or thermally labile compounds.
1H NMR Analysis of crude reaction mixture.Provides structural information on all components.Can be complex to interpret, lower sensitivity.

By implementing these troubleshooting strategies and monitoring your reactions effectively, you can significantly reduce the incidence of deiodination and improve the efficiency and reproducibility of your synthetic procedures involving 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

References

  • Benchchem. (n.d.). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Renko, K., et al. (2016). Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing dehalogenation in reactions of 3,4-dibromothiophene-2-carbaldehyde.
  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Reddit. (2019). Significant dehalogenation in stille coupling. Retrieved from [Link]

  • Seixas, R. S., et al. (2015). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. Retrieved from [Link]

  • ResearchGate. (2015). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Iodine. Retrieved from [Link]

  • PubMed. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2013). Review of analytical methods for the quantification of iodine in complex matrices. Retrieved from [Link]

  • Hayashi, N., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • G. Mugesh, et al. (2022). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules. Retrieved from [Link]

  • Schweizer, U., et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology. Retrieved from [Link]

  • Torniainen, K., et al. (1996). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • U. S. Food and Drug Administration. (1999). Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability. Chemical Research in Toxicology. Retrieved from [Link]

  • PubMed. (2004). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society. Retrieved from [Link]

  • Renko, K., et al. (2022). Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. Frontiers in Endocrinology. Retrieved from [Link]

  • YouTube. (2023). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Retrieved from [Link]

  • YouTube. (2023). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]

  • Nova, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2018). Strategies to measure individualized deiodinase activity in the presence of other deiodinases. Retrieved from [Link]

  • Lasher, A., et al. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Retrieved from [Link]

  • Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization of Substituted Quinolin-4-ones

Ticket ID: #SOL-Q4-8492 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-Q4-8492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting poor aqueous solubility in quinolin-4-one scaffolds ("Brick Dust" behavior)

Diagnostic Overview: Why is your compound insoluble?

Before attempting remediation, you must understand the physical chemistry driving the insolubility of the quinolin-4-one (Q4O) scaffold. This scaffold typically exhibits "brick dust" characteristics—high melting point and low solubility in both water and lipids.

The Core Mechanism:

  • Intermolecular Hydrogen Bonding: The primary culprit is the strong donor-acceptor network between the N-H (position 1) and the C=O (position 4). In the solid state, these form robust head-to-tail dimers or infinite ribbons, resulting in high crystal lattice energy (

    
    ).
    
  • Tautomeric Equilibrium: Q4Os exist in equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms. In polar solvents and solid states, the keto form predominates, which is significantly more polar and prone to stacking than the enol form.

  • Planarity: The flat aromatic system facilitates

    
    -
    
    
    
    stacking, further stabilizing the crystal lattice and resisting solvation.

Diagnostic Rule of Thumb: If your Melting Point (MP) is


C and 

is

, you are fighting lattice energy, not just lipophilicity.

Module A: Structural Modification (Synthetic Troubleshooting)

Use this module if you are in the Lead Optimization phase and can alter the covalent structure.

Protocol A1: Disrupting the H-Bond Network

The most effective way to lower


 is to remove the hydrogen bond donor (NH).
  • Strategy: N-alkylation at position 1.

  • Impact: Converting the -NH- to -N(Me)- or -N(Et)- eliminates the primary H-bond donor.

  • Warning: This locks the compound in the quinolone form. Ensure your target protein binding pocket can accommodate the steric bulk of the alkyl group.

Protocol A2: Appending Solubilizing "Tails"

If the core cannot be touched, append polar, ionizable groups to solvent-exposed regions (typically C-6 or C-7).

  • Recommended Moieties:

    • Basic: N-methylpiperazine, Morpholine (pKa ~8.3, protonated at physiological pH).

    • Acidic: Carboxylic acid (if permeability allows).

    • Neutral: Polyethylene glycol (PEG) chains (3-4 units).

Workflow Visualization: Structural Decision Tree

StructuralLogic Start Start: Insoluble Q4O Scaffold CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 250°C (Lattice Energy Issue) CheckMP->HighMP High Lattice Energy LowMP MP < 200°C (Lipophilicity Issue) CheckMP->LowMP High LogP N_Alk Strategy: N-Alkylation (N-1) Disrupt H-bond network HighMP->N_Alk Can modify Core? Yes Prodrug Strategy: Phosphate Prodrug (See Module C) HighMP->Prodrug Can modify Core? No PolarTail Strategy: C-6/C-7 Substitution Add Morpholine/Piperazine LowMP->PolarTail Add Ionizable Group N_Alk->PolarTail Solubility still low?

Caption: Decision logic for structural modification based on melting point and permissible synthetic changes.

Module B: Salt Selection & Crystal Engineering

Use this module if the covalent structure is fixed.

The Challenge: The pKa Gap

Quinolin-4-ones are amphoteric but often behave as weak bases (pKa of conjugate acid ~2-3).

  • Issue: Standard salts (HCl) may be unstable because the pKa difference between the acid and the weak base is insufficient (

    
    ), leading to disproportionation (salt dissociating back to free base) in water.
    
Protocol B1: The "Golden Rule" Salt Screen
  • Selection: Choose counter-ions with low pKa (Strong acids).

    • Tier 1 (Strongest): Methanesulfonic acid (Mesylate), Sulfuric acid.

    • Tier 2: Hydrochloric acid (often hygroscopic for Q4Os), Isethionic acid.

  • Solvent System: Avoid water during salt formation to prevent hydrolysis. Use anhydrous ethanol or acetone.

Data Table: Recommended Counter-ions for Q4O Scaffolds

Counter-ionpKa (Acid)Stability RiskNotes
Mesylate -1.2LowHighly Recommended. Often breaks lattice effectively; less hygroscopic than HCl.
Hydrochloride -7.0Mediumprone to "Common Ion Effect" in stomach; often forms hydrates.
Tosylate -2.8LowGood for increasing lipophilicity of the salt if absorption is rate-limited.
Lactate 3.86HighAvoid.

usually too small for Q4Os; risk of free base precipitation.

Module C: Advanced Formulation & Prodrugs

Use this module if synthesis and salts fail.

Protocol C1: Cyclodextrin Complexation

The hydrophobic cavity of


-Cyclodextrin (

-CD) is ideally sized for the quinoline rings.
  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD). Avoid parent
    
    
    -CD due to renal toxicity risks in parenteral formulations.
  • Method (Kneading):

    • Mix Q4O and HP-

      
      -CD (1:1 molar ratio) with a minimum amount of water/ethanol (paste consistency).
      
    • Knead manually or mechanically for 45 minutes.

    • Dry at 45°C.

  • Why Kneading? It provides the mechanical energy necessary to force the hydrophobic quinoline guest into the CD cavity, superior to simple physical mixing.

Protocol C2: Phosphate Ester Prodrugs

If an -OH group exists (or can be transiently exposed via tautomerism), convert it to a phosphate ester.

  • Mechanism: The phosphate introduces a double negative charge at pH 7.4, increasing solubility by orders of magnitude (often >1000-fold).

  • Bioactivation: Alkaline phosphatases in the gut/bloodstream rapidly cleave the phosphate, releasing the active parent drug.

Workflow Visualization: Formulation Strategy

FormulationLogic Input Insoluble Candidate CheckOH Contains -OH or NH? Input->CheckOH Prodrug Synthesize Phosphate Ester (Prodrug) CheckOH->Prodrug Yes (Chemical Route) Complex HP-beta-CD Complexation (Kneading Method) CheckOH->Complex No (Physical Route) Enzyme In Vivo Phosphatase Cleavage Prodrug->Enzyme Bioavailability

Caption: Selection pathway between chemical prodrugs and physical complexation.

Frequently Asked Questions (FAQs)

Q: My quinolin-4-one salt dissolves initially but precipitates after 10 minutes. Why? A: You are experiencing the "Common Ion Effect" or pH-driven disproportionation. If you used an HCl salt, the stomach's high chloride content can suppress solubility. More likely, the micro-environment pH at the dissolving surface is rising, causing the salt to revert to the insoluble free base. Fix: Switch to a Mesylate salt or use a buffered excipient (Citric acid) to maintain a local acidic micro-environment.

Q: Can I use co-crystals instead of salts? A: Yes. If your compound is too weakly basic for a stable salt, try co-crystallization with carboxylic acid conformers (e.g., 4-chloro-2-nitrobenzoic acid or glutaric acid). These rely on H-bonding rather than proton transfer and can disrupt the stable Q4O lattice.

Q: I see "oiling out" during recrystallization. A: This is common with Q4Os containing flexible alkyl chains. The compound is separating as a liquid phase before crystallizing. Fix: Seed the solution with crystals of the desired polymorph at a temperature slightly below the saturation point, or switch to a solvent system with a higher boiling point to keep the impurity profile soluble.

References

  • Structural Factors & Solubility

    • Smith, D. et al. "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." Journal of Medicinal Chemistry. (2016).
  • Cyclodextrin Complexation

    • Saokham, P. et al. "Solubility enhancement of spin-labeled quinolines by cyclodextrin complexation." Journal of Inclusion Phenomena. (2019).
  • Prodrug Strategies

    • Heimbach, T. et al. "Prodrugs of biologically active phosphate esters." Future Medicinal Chemistry. (2014).
  • Salt Formation

    • Serajuddin, A. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. (2007).
Troubleshooting

Technical Support Center: Precision Synthesis of 3-Iodo-4-Quinolones

Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Managing Side Reactions & Process Optimization Executive Overview Welcome to the technical support hub for 3-iodo-4-quinolone synthesis. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Managing Side Reactions & Process Optimization

Executive Overview

Welcome to the technical support hub for 3-iodo-4-quinolone synthesis. These scaffolds are critical "lynchpin" intermediates for generating complex bioactive heterocycles via Suzuki-Miyaura, Sonogashira, or Heck couplings.

However, their synthesis is plagued by three notorious failure modes:

  • Regiochemical Drift: The competition between 5-exo-dig (Indole formation) and 6-endo-dig (Quinolone formation) cyclization.

  • Over-Functionalization: Unwanted iodination on the benzenoid ring (positions C6/C8).

  • The "Brick Dust" Phenomenon: Extreme insolubility leading to stalled reactions and purification failures.

This guide provides self-validating protocols and mechanistic troubleshooting to resolve these specific bottlenecks.

Critical Control Point: Cyclization Selectivity

The "Indole Trap"

Issue: You attempted to iodocyclize an o-alkynylaniline and isolated a 3-iodoindole instead of the target 3-iodo-4-quinolone.

Root Cause Analysis: The cyclization trajectory is governed by Baldwin’s rules and the nucleophilicity of the linker.

  • 5-exo-dig: Kinetically favored for simple o-alkynylanilines, leading to indoles.

  • 6-endo-dig: Required for quinolones. This pathway is thermodynamically accessible but often kinetically outcompeted unless the alkyne is activated by an adjacent carbonyl (forming an ynone ).

Visualizing the Pathway Divergence

CyclizationPathways Start Precursor Selection SubstrateA o-Alkynylaniline (No Carbonyl Linker) Start->SubstrateA Route 1 SubstrateB 1-(2-aminophenyl)-2-yn-1-one (Carbonyl Linker) Start->SubstrateB Route 2 (Recommended) IntermediateA Iodonium Intermediate A SubstrateA->IntermediateA + I2 / Electrophile IntermediateB Iodonium Intermediate B SubstrateB->IntermediateB + ICl / I2 Path5Exo 5-exo-dig Attack (Kinetic Favorability) IntermediateA->Path5Exo Path6Endo 6-endo-dig Attack (Michael Acceptor) IntermediateB->Path6Endo ProductIndole 3-Iodoindole (SIDE PRODUCT) Path5Exo->ProductIndole Major Product ProductQuinolone 3-Iodo-4-Quinolone (TARGET) Path6Endo->ProductQuinolone Exclusive Product

Figure 1: Mechanistic divergence. To ensure quinolone formation, the substrate must possess a carbonyl linker (ynone) to favor the 6-endo-dig pathway via conjugate addition logic.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Product is an Indole Substrate lacks a carbonyl linker at C-1.Switch Precursor: Oxidize the propargylic alcohol to an ynone (1-(2-aminophenyl)prop-2-yn-1-one) before cyclization.
Low Yield / Tarry Mixture Polymerization of the iodo-alkyne intermediate.Change Electrophile: Switch from

to ICl (Iodine Monochloride) . ICl is more polarized and accelerates the 6-endo cyclization at lower temperatures (

vs Reflux).
Deiodination Protodeiodination during workup.pH Control: Quench with saturated

mixed with

. Avoid strong acid washes.

Protocol: Direct Iodination of 4-Quinolones

If you are starting from an existing 4-quinolone core rather than cyclizing, regioselectivity becomes an electrophilic aromatic substitution (EAS) challenge.

The Challenge: The 4-quinolone system has multiple reactive sites.

  • C-3: Electron-rich (enaminone character). Target.

  • C-6/C-8: Activated benzene ring positions. Side Reaction.

Optimized Protocol: NIS-Mediated C-3 Iodination

Why this works: N-Iodosuccinimide (NIS) provides a controlled source of iodonium ions without the oxidizing power of


/oxidant mixtures, minimizing benzene ring halogenation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 4-quinolone (1.0 equiv) in Glacial Acetic Acid (AcOH).

    • Note: If solubility is poor, add 10% Trifluoroacetic Acid (TFA) as a co-solvent.

  • Reagent Addition: Add NIS (1.05 equiv) portion-wise at Room Temperature (RT).

    • Do NOT dump all at once; exothermic spikes can trigger radical side reactions.

  • Reaction Monitoring: Stir at RT for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 5-10% MeOH in DCM). The product usually fluoresces differently (often blue-shifted) compared to the starting material.

  • Workup (The "Crash Out" Method):

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Adjust pH to ~7-8 using saturated

      
       or 
      
      
      
      .
    • Result: The 3-iodo-4-quinolone should precipitate as a solid.

  • Purification: Filter and wash with water and cold

    
    . Recrystallize from DMF/EtOH if necessary.
    

Handling Solubility (The "Brick Dust" Issue)

Quinolones are notorious for stacking interactions that make them insoluble in standard organic solvents (DCM, EtOAc), leading to "fake" low yields where the product is thrown away with the filter cake or magnesium sulfate.

Solubility Troubleshooting Matrix
Process StepStandard Solvent (Avoid)Recommended Solvent System Technical Rationale
Reaction THF, Diethyl EtherAcOH, DMF, or DMAc High dielectric constants disrupt intermolecular H-bonding.
Monitoring (TLC) Hexane/EtOAcDCM : MeOH : NH4OH (90:9:1) The ammonia deprotonates trace salts, preventing streaking.
NMR Analysis


+ 1 drop

TFA breaks the dimer aggregates, sharpening the peaks.
Cleaning Glassware Acetone10%

or Hot DMF
Standard solvents will not remove quinolone residues.

Interactive FAQ: Managing Side Reactions

Q: My reaction mixture turned black immediately after adding Iodine. What happened? A: This indicates radical polymerization or oxidation of the aniline nitrogen.

  • Fix: Exclude light (wrap flask in foil). If using

    
    , ensure you are using a base (like 
    
    
    
    ) to scavenge HI, which catalyzes decomposition. Switch to NIS for a milder radical profile.

Q: I see a spot with M+126 mass units higher than my product. What is it? A: This is the di-iodo impurity (likely 3,6-diiodo-4-quinolone).

  • Fix: You are using a large excess of iodinating agent or the temperature is too high. Reduce NIS to 0.95 equiv and run at

    
    .
    

Q: Can I use the Larock Indole Synthesis conditions (Pd cat, alkyne, o-iodoaniline) to make quinolones? A: No. Standard Larock conditions favor the 5-exo closure to indoles. To force a 6-endo closure with Palladium, you generally need specific ligands or substrates like o-amino-ynones, but the metal-free electrophilic cyclization (Method described in Section 2) is generally superior for 3-iodo-quinolones specifically.

Decision Logic for Synthesis Strategy

Use this flow to select the correct synthetic route based on your starting materials.

SynthesisDecision Start Start: Select Precursor Q1 Is the Quinolone core already formed? Start->Q1 RouteA Direct Iodination Route Q1->RouteA Yes RouteB Cyclization Route Q1->RouteB No Q2 Check Reagent Availability RouteA->Q2 Q3 Do you have an o-amino-ynone? RouteB->Q3 Action1 Use NIS / AcOH (See Section 3) Q2->Action1 Use NIS (Preferred) Action2 Use ICl / DCM (See Section 2) Q3->Action2 Yes Action3 STOP: Oxidize alcohol to ketone first Q3->Action3 No (I have alkynol)

Figure 2: Strategic decision tree for selecting the optimal synthesis pathway.

References

  • Larock, R. C., et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry.

  • Zhou, Z., et al. (2006). Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization. The Journal of Organic Chemistry.

  • Dutta, U., et al. (2015).[1][2] The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.[3]

  • Sperry, J., et al. (2013). The Larock Reaction in the Synthesis of Heterocyclic Compounds. Tetrahedron.

  • BenchChem Technical Support. (2025). Overcoming poor solubility of quinoline derivatives in reactions.

Sources

Optimization

Technical Support Center: Catalyst Optimization for 3-Iodo-Quinolone Couplings

Ticket ID: #OPT-3IQ-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Optimization of catalyst loading and troubleshooting stalled conversion in 3-iodo-quinolone cross-couplings...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-3IQ-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Optimization of catalyst loading and troubleshooting stalled conversion in 3-iodo-quinolone cross-couplings.

Executive Summary & Triage

User Issue: "My Suzuki/Sonogashira coupling of 3-iodo-quinolone works at 5 mol% Pd, but stalls at lower loadings (0.5–1 mol%). I see unreacted starting material and some dehalogenation."

Root Cause Diagnosis: The 3-iodo-quinolone scaffold presents a unique "Janus" challenge. While the C3-iodide is electronically activated for oxidative addition (due to the electron-deficient pyridine ring and adjacent carbonyl), the scaffold is a potent catalyst poison.

  • Heteroatom Poisoning: The quinolone nitrogen (N1) and the carbonyl oxygen (O4) can chelate Pd(II) species, forming stable, non-reactive "off-cycle" resting states.

  • Solubility: Quinolones are often sparingly soluble in non-polar solvents, leading to heterogeneous mixtures where catalyst aggregation occurs before turnover.

Diagnostic Visualizer: The Poisoning Pathway

To fix the loading, you must understand how your catalyst is dying. The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" caused by the quinolone backbone.

QuinolonePoisoning cluster_0 Critical Failure Mode Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Productive) Pd0->OxAdd + Substrate (Fast) Coordination N/O-Coordination (Poisoning) Pd0->Coordination + Substrate (N-binding) Substrate 3-Iodo-Quinolone Cycle Transmetalation & Reductive Elimination OxAdd->Cycle + Coupling Partner DeadCat Inactive Pd-Complex (Precipitate) Coordination->DeadCat Irreversible Aggregation Cycle->Pd0 Regeneration Product C3-Functionalized Quinolone Cycle->Product Product Release

Figure 1: Mechanistic divergence showing how the quinolone nitrogen competes for the Pd center, effectively removing active catalyst from the cycle.

Optimization Protocols (Suzuki-Miyaura)

Objective: Achieve >95% conversion with <0.5 mol% Pd loading.

The "Golden Standard" Protocol: Bulky Phosphines

Standard ligands like PPh3 are insufficient to prevent N-coordination. You must use bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) to sterically crowd out the quinolone nitrogen.

Recommended System: Pd(OAc)₂ / SPhos

  • Why: SPhos creates a "shell" around the Pd, permitting oxidative addition of the iodide while blocking the N1-coordination of the quinolone.

Step-by-Step Optimization Workflow
  • Stock Solution Prep:

    • Dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in degassed 1,4-dioxane (10 mL).

    • Note: Pre-stirring for 30 mins at 40°C generates the active L-Pd(0) species. This is critical for reproducibility.

  • Reaction Setup (Scale: 1.0 mmol):

    • Vessel: 2-dram vial with septum (inert atmosphere).

    • Charge: 3-iodo-quinolone (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv, finely ground).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio). Water is essential for the boronate activation.

  • Catalyst Addition (The "Aliquot Method"):

    • Instead of adding solid catalyst, add the pre-formed catalyst stock solution.

    • For 0.1 mol% loading: Add 100 µL of stock.

    • For 0.05 mol% loading: Add 50 µL of stock.

  • Execution: Heat to 80°C for 4 hours.

Troubleshooting Table: Suzuki Coupling
SymptomProbable CauseCorrective Action
Reaction stops at 60% conversion Catalyst death (Poisoning)Switch to XPhos or Amphos . Increase temperature to 100°C to reverse N-binding.
De-iodination (Hydrodehalogenation) Protodeboronation of acidAdd base slowly or switch to KF or CsF (anhydrous conditions).
Black precipitate forms immediately "Pd Black" formationLigand concentration too low. Ensure L:Pd ratio is strictly 2:1 or 3:1 .
Starting material remains insoluble Solubility limitSwitch solvent to n-Butanol or DMF . High polarity helps solubilize zwitterionic quinolones.

Sonogashira & Heck Specifics

Coupling alkynes (Sonogashira) or alkenes (Heck) requires different strategies because the "poisoning" effect is exacerbated by the lack of bulky ligands in many standard protocols.

Sonogashira: The "Copper-Free" Imperative

Issue: Copper (CuI) often coordinates to the quinolone nitrogen more strongly than Palladium, but this can lead to "Glaser" homocoupling of the alkyne if the cycle stalls. Recommendation: Use a Copper-Free protocol to simplify the kinetics.

  • Catalyst: PdCl₂(CH₃CN)₂ (2 mol%) + XPhos (4 mol%).

  • Base: Cs₂CO₃ (2.5 equiv).

  • Solvent: Acetonitrile (Reflux).

  • Tip: If you must use Copper (for rate acceleration), keep loading <1 mol% and add it last.

Heck Reaction: Base Selection

Issue: 3-iodo-quinolones are base-sensitive. Strong bases can cause side reactions at the C2 position. Recommendation:

  • Base: Use Ag₂CO₃ or K₂CO₃ . Silver salts act as halide scavengers, driving the reaction forward even at low catalyst turnover.

  • Ligand: P(o-tol)₃ is superior to PPh3 for Heck reactions of hindered/heterocyclic iodides.

Self-Validating Workflow: The "Ladder" Strategy

Do not guess the loading. Use this logic gate system to determine the Minimum Effective Concentration (MEC).

OptimizationLadder Start Start Screening Loading: 1.0 mol% Check1 Conversion > 95%? Start->Check1 Reduce1 Reduce to 0.1 mol% (Use Stock Solution) Check1->Reduce1 Yes Fail1 Switch Ligand (SPhos -> XPhos) Check1->Fail1 No Check2 Conversion > 95%? Reduce1->Check2 Optimize Test 0.01 mol% (Industrial Target) Check2->Optimize Yes Fail2 Check Purity (Remove S/N impurities) Check2->Fail2 No (Stalled) Success Validated Protocol (MEC Established) Optimize->Success Fail1->Start Retry

Figure 2: The "Ladder" strategy for determining Minimum Effective Concentration (MEC). This prevents metal waste and simplifies purification.

References

  • Mechanistic Insight on Heterocycle Poisoning

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: N
    • URL:[Link]

  • Suzuki Coupling with SPhos (Buchwald Ligands)

    • Title: Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
    • Source: PubMed / J. Am. Chem. Soc.
    • URL:[Link]

  • Sonogashira Optimization (Copper-Free)

    • Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
    • Source: MDPI (C
    • URL:[Link]

  • Heck Reaction of 3-Iodo-4-quinolones

    • Title: Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E)-N-methyl-3-styryl-4-quinolones.[1]

    • Source: ResearchG
    • URL:[Link]

  • Green Chemistry & Aqueous Protocols

    • Title: Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting

Troubleshooting poor resolution in HPLC analysis of quinolinone derivatives

Technical Support Center: HPLC Analysis of Quinolinone Derivatives Current Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Quinolinone Derivatives

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: QUIN-HPLC-OPT

Introduction: The Quinolinone Challenge

Welcome to the technical center. If you are analyzing quinolinone derivatives (e.g., 2-quinolinone, carbostyrils, or complex drug scaffolds containing this moiety), you are likely facing a "perfect storm" of chromatographic challenges.

These molecules are not standard analytes. They possess a nitrogenous heterocycle that is often basic, a potential for lactam-lactim tautomerism, and high hydrophobicity. Standard C18 protocols often fail, resulting in split peaks, severe tailing, or co-eluting isomers.

This guide is not a list of generic tips; it is a causal troubleshooting system . Follow the modules below to diagnose and resolve your specific resolution issues.

Module 1: Peak Splitting & Broadening (The Tautomerism Trap)

User Issue: "My pure standard appears as a split peak or a broad, shapeless mound, even with a new column."

The Mechanism: Quinolinones, particularly 2-quinolinones, exist in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms. In solution, this equilibrium is fast. However, if the interconversion rate is similar to the timescale of your separation, the analyte "smears" across the column. Furthermore, different solvents stabilize different tautomers (polar solvents favor the lactam; non-polar favor the lactim).

The Protocol: The "pH-Solvent Lock" To fix this, you must force the molecule into a single dominant state.

  • The pH Scan:

    • Step 1: Prepare mobile phases at pH 2.5 (Formic Acid/Ammonium Formate) and pH 7.5 (Ammonium Acetate/Phosphate).

    • Step 2: Run your standard at both pH levels.

    • Logic: At low pH, the basic nitrogen is protonated, often locking the structure and preventing tautomeric shifting. If pH 2.5 yields a sharp peak and pH 7.5 splits, your issue is tautomerism/ionization.

  • The Solvent Switch:

    • If you are using Methanol (protic), switch to Acetonitrile (aprotic). Methanol can participate in hydrogen bonding that facilitates rapid tautomerization. Acetonitrile often slows this exchange or favors one form, sharpening the peak.

Expert Insight: "Never assume a split peak is an impurity until you have proven it isn't a tautomer. Temperature is your diagnostic tool here; raising the column temperature to 50°C often coalesces tautomeric peaks by speeding up the interconversion rate beyond the separation timescale."

Module 2: Severe Peak Tailing (The Silanol Interaction)

User Issue: "My resolution is lost because the first peak tails badly into the second. Asymmetry factor is > 2.0."

The Mechanism: The quinolinone nitrogen is basic (pKa ~4–5). Standard silica columns have residual acidic silanols (Si-OH, pKa ~3.5–4.5). At neutral pH (pH 6–7), both the silanols and your analyte are partially ionized. The positively charged quinolinone binds electrostatically to the negatively charged silanol, causing "drag" (tailing).

The Protocol: Silanol Suppression Workflow

ApproachMethodologyWhy it works
1. The "Low pH" Strategy Use 0.1% TFA or Phosphate buffer at pH < 2.5 .At pH 2.0, surface silanols are protonated (neutral). The electrostatic bridge is broken.
2. The "Shield" Strategy Add Triethylamine (TEA) (5–10 mM) to the mobile phase.TEA is a stronger base than quinolinone. It sacrifices itself, saturating the silanols so your analyte can pass freely.
3. The "High pH" Strategy Use a Hybrid (e.g., Ethylene-Bridged) column at pH 10 (Ammonium Hydroxide).At pH 10, the quinolinone is deprotonated (neutral). No charge = no interaction. Note: Requires high-pH stable columns.

Self-Validating Check: Inject a neutral marker (e.g., Toluene) alongside your sample. If Toluene is symmetrical but Quinolinone tails, the column physical packing is fine; the issue is strictly chemical (silanol interaction).

Module 3: Separation of Positional Isomers (Selectivity)

User Issue: "I cannot separate the 6-isomer from the 7-isomer. They co-elute on my C18 column."

The Mechanism: Positional isomers of quinolinones often have identical hydrophobicity. A C18 column, which separates based on hydrophobicity (dispersive forces), cannot distinguish them. You need a mechanism that senses the shape and electron density of the rings.

The Protocol: Pi-Electron Targeting Switch the stationary phase chemistry to utilize


 interactions.
  • Phenyl-Hexyl Columns: These provide "pi-stacking" interactions with the quinolinone ring system. The position of the substituent (e.g., a halogen or methyl group) alters the electron density of the ring, changing how tightly it stacks with the phenyl phase.

  • Pentafluorophenyl (PFP) Columns: These are "electron-poor" phases. They interact strongly with "electron-rich" quinolinone systems. PFP is the gold standard for separating halogenated isomers.

Visual Guide: Column Selection Decision Tree

ColumnSelection Start START: Resolution Issue Isomers Are they Positional Isomers? Start->Isomers Hydrophobicity Do they differ in Hydrophobicity? Isomers->Hydrophobicity No (e.g. impurity separation) PiPi Need Pi-Pi Interaction Isomers->PiPi Yes (e.g. 6- vs 7-quinolinone) C18 Use C18 or C8 (Optimize Gradient) Hydrophobicity->C18 Yes Hydrophobicity->PiPi No Phenyl Try Phenyl-Hexyl (Methanol Mobile Phase) PiPi->Phenyl Standard Aromatic PFP Try PFP (Pentafluorophenyl) (For Halogenated Isomers) PiPi->PFP Halogenated/Polar

Figure 1: Decision logic for selecting the correct stationary phase based on the nature of the resolution loss.

Module 4: The "Solvent Shock" (Diluent Mismatch)

User Issue: "My peaks are distorted/fronting, especially the early eluting ones."

The Mechanism: Quinolinones are often poorly soluble in water, leading researchers to dissolve them in 100% DMSO or Methanol. If you inject a strong solvent (DMSO) into a weak mobile phase (e.g., 90% Water), the analyte precipitates or travels faster than the mobile phase at the head of the column. This causes "fronting" or peak splitting.

The Protocol: At-Column Dilution

  • Reduce Injection Volume: Drop from 10 µL to 2 µL.

  • Match the Diluent: Dilute your DMSO stock with the initial mobile phase conditions (e.g., 50:50 Water:MeOH) immediately before injection.

  • The "Sandwich" Injection: If your autosampler allows, bracket the sample plug with water plugs to dilute it before it hits the column bed.

Troubleshooting Logic Flow

Use this flow to diagnose your specific symptom.

TroubleshootingFlow Symptom Identify Symptom Tailing Peak Tailing (Asymmetry > 1.5) Symptom->Tailing Split Split/Broad Peak Symptom->Split Coelution Co-elution (No Separation) Symptom->Coelution Silanol Silanol Interaction Tailing->Silanol Tautomer Tautomerism Split->Tautomer Selectivity Selectivity Issue Coelution->Selectivity Fix1 Add TEA or Lower pH (<2.5) Silanol->Fix1 Fix2 Increase Temp (50C) or Switch Solvent Tautomer->Fix2 Fix3 Switch to Phenyl-Hexyl or PFP Column Selectivity->Fix3

Figure 2: Diagnostic workflow connecting observed symptoms to chemical mechanisms and immediate fixes.

References

  • McCalley, D. V. (2019). Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC. Chromatography Online. Link

  • Phenomenex Technical Notes. (2025). How to Reduce Peak Tailing in HPLC. Link

  • Waters Corporation. (2024). Assessing the Impact of System Volume and Diluent on Peak Shape. Link

  • Dolan, J. W. (2013). Buffer Choice for HPLC Separations. LCGC North America. Link

Optimization

Technical Support Center: Mitigating Aggregation of 3-Iodo-7,8-dimethylquinolin-4(1H)-one in Biological Assays

Welcome to the technical support center for researchers utilizing 3-Iodo-7,8-dimethylquinolin-4(1H)-one. This guide is designed to provide expert advice and practical solutions for a common yet often overlooked challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-Iodo-7,8-dimethylquinolin-4(1H)-one. This guide is designed to provide expert advice and practical solutions for a common yet often overlooked challenge in biological assays: compound aggregation. As a lipophilic molecule, 3-Iodo-7,8-dimethylquinolin-4(1H)-one may be prone to forming aggregates in aqueous assay buffers, leading to non-specific activity and erroneous results. This resource will equip you with the knowledge and tools to identify, troubleshoot, and mitigate aggregation, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why should I be concerned about it with 3-Iodo-7,8-dimethylquinolin-4(1H)-one?

A1: Compound aggregation is a phenomenon where small molecules, like 3-Iodo-7,8-dimethylquinolin-4(1H)-one, self-associate in solution to form colloidal particles, typically ranging from 50 to 400 nm in size.[1][2] These aggregates can non-specifically interact with proteins and other biological macromolecules, leading to false-positive or false-negative results in your assays.[3] This is particularly a concern for compounds with low aqueous solubility, a characteristic often found in quinolinone derivatives. The formation of these aggregates is a concentration-dependent process, occurring above a certain threshold known as the critical aggregation concentration (CAC).[3]

Q2: How can I determine if my 3-Iodo-7,8-dimethylquinolin-4(1H)-one is aggregating in my assay?

A2: There are several experimental approaches to test for aggregation. A straightforward and widely used method is to assess the sensitivity of your compound's activity to the presence of a non-ionic detergent, such as Triton X-100 or Tween-20.[1][4] If the observed activity of 3-Iodo-7,8-dimethylquinolin-4(1H)-one is significantly reduced or eliminated in the presence of a low concentration (e.g., 0.01-0.1%) of detergent, it is highly likely that the compound is acting via an aggregation-based mechanism.[1][5] More advanced biophysical techniques like dynamic light scattering (DLS) can also be used to directly detect the presence of aggregates in your compound solution.[6]

Q3: What are the key factors that can influence the aggregation of 3-Iodo-7,8-dimethylquinolin-4(1H)-one?

A3: Several factors in your experimental setup can influence the propensity of 3-Iodo-7,8-dimethylquinolin-4(1H)-one to aggregate. These include:

  • Compound Concentration: Aggregation is a concentration-dependent phenomenon.[3]

  • Assay Buffer Composition: The pH, ionic strength, and specific ions in your buffer can significantly impact compound solubility and aggregation.[7][8][9]

  • Solvent: The initial solvent used to dissolve the compound (typically DMSO) and the final concentration of this solvent in the assay can affect solubility.[10][11]

  • Temperature: Temperature can influence the kinetics of aggregation.[7]

  • Incubation Time: The duration of the assay can provide more time for aggregates to form and interact with your target.[1]

Troubleshooting Guide

Issue 1: I am observing inconsistent or non-reproducible results with 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

This could be a sign of compound precipitation or aggregation. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Visual Inspection

  • Carefully inspect your assay plate or solution for any signs of precipitation (cloudiness, turbidity, or visible particles). While the absence of visible precipitate does not rule out the presence of smaller colloidal aggregates, its presence is a strong indicator of poor solubility.

Step 2: Detergent Challenge Assay

  • Protocol:

    • Prepare two sets of your standard assay.

    • In one set, include a final concentration of 0.01% (v/v) Triton X-100 in your assay buffer.

    • Run the assay with a concentration range of 3-Iodo-7,8-dimethylquinolin-4(1H)-one in both the presence and absence of the detergent.

    • Compare the dose-response curves. A significant rightward shift or complete loss of activity in the presence of detergent is a strong indication of aggregation-based activity.[1][5]

Step 3: Optimize Compound Handling and Preparation

  • Best Practices:

    • Ensure your stock solution of 3-Iodo-7,8-dimethylquinolin-4(1H)-one in DMSO is fully dissolved. Gentle warming or sonication may be necessary.[10]

    • Minimize the number of freeze-thaw cycles for your stock solution.[12][13]

    • When diluting the compound into your aqueous assay buffer, do so in a stepwise manner and with vigorous mixing to avoid localized high concentrations that can promote precipitation.

Issue 2: My dose-response curve for 3-Iodo-7,8-dimethylquinolin-4(1H)-one has a very steep Hill slope.

Unusually steep Hill slopes can be another characteristic of aggregation-based inhibition.[1]

Troubleshooting Workflow for Aggregation Identification

Aggregation_Workflow start Inconsistent Results or Steep Hill Slope Observed visual_inspection Visually Inspect for Precipitation start->visual_inspection detergent_assay Perform Detergent Challenge Assay (e.g., 0.01% Triton X-100) visual_inspection->detergent_assay activity_lost Activity Significantly Reduced? detergent_assay->activity_lost dls_analysis Consider Dynamic Light Scattering (DLS) for direct aggregate detection aggregation_confirmed Aggregation is Likely the Cause. Proceed to Mitigation Strategies. activity_lost->aggregation_confirmed Yes no_aggregation Aggregation is Unlikely. Investigate other experimental variables. activity_lost->no_aggregation No aggregation_confirmed->dls_analysis Optional Confirmation Mitigation_Strategies cluster_approaches Mitigation Approaches cluster_assay_details Assay Optimization Details cluster_formulation_details Formulation Details cluster_handling_details Handling Details aggregation_problem Aggregation of 3-Iodo-7,8-dimethylquinolin-4(1H)-one assay_optimization Assay Optimization aggregation_problem->assay_optimization formulation_strategies Formulation Strategies aggregation_problem->formulation_strategies compound_handling Improved Compound Handling aggregation_problem->compound_handling goal Goal: Obtain Reliable and Reproducible Assay Data ph_adjustment pH Adjustment assay_optimization->ph_adjustment detergent_addition Detergent Addition assay_optimization->detergent_addition ionic_strength Ionic Strength Modification assay_optimization->ionic_strength cosolvents Use of Co-solvents formulation_strategies->cosolvents excipients Use of Excipients (e.g., Cyclodextrins) formulation_strategies->excipients stock_prep Proper Stock Preparation compound_handling->stock_prep dilution_protocol Optimized Dilution Protocol compound_handling->dilution_protocol ph_adjustment->goal detergent_addition->goal ionic_strength->goal cosolvents->goal excipients->goal stock_prep->goal dilution_protocol->goal

Caption: Interrelated strategies for mitigating compound aggregation.

By systematically addressing the potential for aggregation, researchers can have greater confidence in the biological data generated using 3-Iodo-7,8-dimethylquinolin-4(1H)-one and other challenging compounds.

References

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 479–484. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • LaPlante, S. (2015). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. [Doctoral dissertation, INRS-Institut Armand-Frappier]. Espace INRS. [Link]

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  • Wieckowska, A., Panek, D., Sacher, A., Jończyk, J., & Malawska, B. (2020). Quinoline and quinolinone derivatives with multi-target activity. Bioorganic & Medicinal Chemistry, 28(21), 115743. [Link]

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  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

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  • Stillhart, C., Tista, M., & Kuentz, M. (2020). Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. Case Study: Superdisintegrants. Pharmaceutics, 12(2), 155. [Link]

  • Li, Y., He, L., Zhang, L., Zhang, X., & Liu, B. (2020). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry, 63(15), 8275–8291. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodoquinoline. PubChem. [Link]

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  • Grdadolnik, J., & Poberžnik, M. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2569–2579. [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. [Link]

  • BioPharmaSpec. (n.d.). How to Prevent Protein Aggregation: Insights and Strategies. [Link]

  • Grdadolnik, J., & Poberžnik, M. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2569–2579. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one. PubChem. [Link]

  • Mitchell, J. R., & Sharp, A. A. (1964). A comparison of platelet aggregation produced by seven compounds and a comparison of their inhibitors. British Journal of Haematology, 10, 78–93. [Link]

  • Arosio, P., & Knowles, T. P. J. (2014). Chemical kinetics for drug discovery to combat protein aggregation diseases. Trends in Pharmacological Sciences, 35(3), 127–133. [Link]

  • New Drug Approvals. (2022, February 3). IODOQUINOL. [Link]

  • Irwin, J. J., Duan, D., Torosyan, H., Doak, A. K., Ziebart, K. T., Sterling, T., Tumanian, G., & Shoichet, B. K. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076–7087. [Link]

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Troubleshooting

Stabilizing 3-Iodo-7,8-dimethylquinolin-4(1H)-one in solution for long-term storage

Technical Support Center: 3-Iodo-7,8-dimethylquinolin-4(1H)-one Introduction: The Challenge of Stabilizing Iodinated Quinolones 3-Iodo-7,8-dimethylquinolin-4(1H)-one is a heterocyclic compound with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-7,8-dimethylquinolin-4(1H)-one

Introduction: The Challenge of Stabilizing Iodinated Quinolones

3-Iodo-7,8-dimethylquinolin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] However, like many iodinated aromatic compounds, its stability in solution can be a critical challenge for researchers, leading to inconsistent experimental results and loss of valuable material. The presence of the iodo-substituent on the quinolinone scaffold introduces specific vulnerabilities, primarily to deiodination and oxidation, which are often catalyzed by factors such as solvent choice, pH, light, and temperature.[2][3]

This guide provides a comprehensive technical resource for researchers, offering field-proven solutions and in-depth explanations to ensure the long-term stability of 3-Iodo-7,8-dimethylquinolin-4(1H)-one solutions. We will address common problems through a structured FAQ and troubleshooting format, provide validated protocols for solution preparation and stability analysis, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Iodo-7,8-dimethylquinolin-4(1H)-one is turning yellow or brown. What is happening?

This discoloration is a common indicator of degradation. The two most likely causes are:

  • Oxidation: The quinolinone ring system or other parts of the molecule can react with dissolved oxygen in your solvent. This process is often accelerated by light and heat.[3]

  • Deiodination: The carbon-iodine bond can break, releasing free iodine (I₂) into the solution, which has a characteristic yellow-brown color. This is a known degradation pathway for iodinated aromatic compounds.[4]

Q2: What is the best solvent for preparing a stock solution for long-term storage?

For long-term stability, an anhydrous, aprotic solvent is generally preferred.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Rationale: These solvents are excellent at solubilizing many organic compounds and are less reactive than protic solvents like methanol or ethanol. However, it is critical to use high-purity, anhydrous grades, as water can facilitate hydrolytic degradation pathways.[5] When diluting into aqueous buffers for assays, be mindful of potential precipitation.[6]

Q3: At what temperature should I store my stock solutions?

Lower temperatures slow down the kinetics of chemical degradation.[7]

  • Optimal: -80°C for long-term storage (> 1 month).

  • Acceptable: -20°C for short- to medium-term storage (up to 1 month).[8]

  • Avoid: Refrigeration at 4°C is suitable for only very short-term storage (24-48 hours), as significant degradation can occur over longer periods.[9] Repeated freeze-thaw cycles should be minimized by storing the compound in smaller, single-use aliquots.[9]

Q4: How does pH affect the stability of this compound in aqueous solutions?

The pH of the solution is a critical stability parameter.[10]

  • General Guideline: The stability of quinolone derivatives is often pH-dependent. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the quinolinone ring or promote deiodination.[10][11]

  • Recommendation: For experiments in aqueous buffers, conduct a preliminary pH stability screen (e.g., pH 5, 7.4, and 9) to determine the optimal pH range for your specific assay conditions. A neutral to slightly acidic pH is often a good starting point.[12]

Q5: How can I quickly assess if my compound solution has degraded?

Beyond visual inspection for color change or precipitation, the most reliable method is analytical chromatography.

  • Primary Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for stability testing.[13] A chromatogram of a degraded sample will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[12][14]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a systematic approach to identifying and resolving common stability problems.

Problem 1: Rapid Solution Discoloration (Yellowing/Browning)
  • Potential Cause A: Photodegradation

    • Why it Happens: The energy from UV or visible light can be sufficient to break the C-I bond, a common issue in iodinated compounds, leading to the formation of colored byproducts.[2]

    • Solution:

      • Use Amber Vials: Store all solutions in amber glass vials or tubes that block UV light.

      • Protect from Light: Wrap containers in aluminum foil and store them in the dark (e.g., inside a freezer box).[15]

      • Minimize Exposure: Limit the time solutions are exposed to ambient light on the lab bench during experimental setup.

  • Potential Cause B: Oxidation

    • Why it Happens: Dissolved oxygen in the solvent can react with the electron-rich aromatic system of the quinolinone.[3] This is an especially high risk in solvents that have been opened multiple times.

    • Solution:

      • Use Anhydrous Solvents: Use freshly opened, high-purity anhydrous solvents.

      • Degas the Solvent: Before preparing the solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

      • Store Under Inert Atmosphere: After preparing the stock solution, flush the headspace of the vial with argon or nitrogen before sealing.

Problem 2: Precipitate Formation in Solution
  • Potential Cause A: Poor Solubility upon Dilution

    • Why it Happens: A compound may be highly soluble in a pure organic solvent like DMSO but will crash out when diluted into an aqueous buffer where its solubility is much lower.[6]

    • Solution:

      • Optimize Co-solvent Concentration: Determine the maximum percentage of your organic solvent (e.g., DMSO) that is compatible with your assay and still maintains the solubility of your compound. Many cell-based assays can tolerate up to 0.5% DMSO.[6]

      • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer. This can sometimes prevent shock precipitation.[6]

  • Potential Cause B: Degradation Product Insolubility

    • Why it Happens: A degradation product may be less soluble than the parent compound, causing it to precipitate over time, even if the parent compound was initially fully dissolved.

    • Solution: This indicates a significant stability problem. The solution is to address the root cause of degradation (see Problem 1 and 3) by changing storage conditions (temperature, light, atmosphere). Filter the solution through a 0.22 µm syringe filter before use to remove any precipitated degradant, but be aware that the actual concentration of the active compound will be lower than intended. Re-quantification by HPLC is recommended.

Problem 3: Inconsistent Assay Results or Loss of Potency
  • Potential Cause A: Deiodination

    • Why it Happens: The loss of the iodine atom from the C3 position is a primary degradation pathway. The resulting 7,8-dimethylquinolin-4(1H)-one will have a different biological activity, leading to a drop in the expected potency of your solution. This can be influenced by pH, light, and heat.[16]

    • Solution:

      • Implement Strict Storage Protocols: Follow all recommendations for temperature (-80°C), light protection (amber vials), and atmosphere (inert gas).

      • Control pH: If using aqueous solutions, ensure the buffer is at a pH that minimizes degradation.[10]

      • Include an Antioxidant: For working solutions, the inclusion of a mild antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E at a low concentration (e.g., 0.01%) may help scavenge free radicals that can promote deiodination, though compatibility with the assay must be verified.[17][18]

  • Potential Cause B: Hydrolysis

    • Why it Happens: Although the amide bond in the quinolinone ring is generally stable, it can undergo hydrolysis under harsh acidic or basic conditions, leading to ring-opening.[3]

    • Solution:

      • Maintain pH Control: Avoid preparing or storing solutions at extreme pH values. Use buffered systems for all aqueous work.[10]

      • Use Aprotic Solvents for Storage: Store stock solutions in anhydrous, aprotic solvents like DMSO or DMF to eliminate the risk of hydrolysis during storage.[5]

Visual Logic and Workflow Diagrams

The following diagrams illustrate key processes for handling and troubleshooting 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

Figure 1: Troubleshooting Decision Tree for Solution Instability start Observed Issue discoloration Discoloration (Yellow/Brown) start->discoloration precipitate Precipitation start->precipitate potency_loss Loss of Potency start->potency_loss q_light Exposed to Light? discoloration->q_light q_dilution Issue on Dilution? precipitate->q_dilution q_storage Storage Conditions Optimal? potency_loss->q_storage q_oxygen Atmosphere Controlled? q_light->q_oxygen No sol_light ACTION: Store in amber vials in the dark. q_light->sol_light Yes q_oxygen->potency_loss Yes sol_oxygen ACTION: Use degassed solvent; Store under N2/Ar. q_oxygen->sol_oxygen No q_dilution->potency_loss No sol_dilution ACTION: Optimize co-solvent %; Use serial dilution. q_dilution->sol_dilution Yes sol_storage ACTION: Store at -80°C; Control pH; Aliquot samples. q_storage->sol_storage No

Caption: Troubleshooting Decision Tree for Solution Instability.

Figure 2: Proposed Degradation Pathways parent 3-Iodo-7,8-dimethyl- quinolin-4(1H)-one deiodinated Deiodinated Product (Loss of Potency) parent->deiodinated oxidized Oxidized Products (Discoloration) parent->oxidized hydrolyzed Hydrolyzed Product (Ring Opening) parent->hydrolyzed cond1 Light (hν) Heat (Δ) Radicals cond1->deiodinated cond2 Oxygen (O2) Trace Metals cond2->oxidized cond3 H2O (Acid/Base Catalysis) cond3->hydrolyzed

Caption: Proposed Degradation Pathways.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Long-Term Storage

This protocol describes the best practices for preparing a stable, concentrated stock solution.

  • Materials:

    • 3-Iodo-7,8-dimethylquinolin-4(1H)-one (solid)

    • High-purity, anhydrous DMSO (or DMF)

    • Inert gas (Argon or Nitrogen) with tubing

    • 2 mL amber glass HPLC vials with PTFE-lined screw caps

    • Analytical balance, vortex mixer, and appropriate PPE

  • Procedure:

    • Accurately weigh the desired amount of the solid compound into a sterile, amber glass vial.

    • In a separate container, sparge the required volume of anhydrous DMSO with nitrogen or argon gas for 15 minutes to remove dissolved oxygen.

    • Add the degassed DMSO to the vial containing the compound to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (<40°C) may be used if necessary, but avoid excessive heat.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in the 2 mL amber HPLC vials. This minimizes freeze-thaw cycles for the main stock.[9]

    • Before sealing each aliquot, gently flush the headspace of the vial with inert gas for 10-15 seconds.

    • Seal the vials tightly, label clearly with compound name, concentration, date, and solvent.

    • Place the aliquots in a labeled freezer box and store immediately at -80°C.

Protocol 2: A Representative Stability Study Workflow

This protocol outlines a simple experiment to determine the stability of your compound under specific conditions.

  • Objective: To assess the degradation of the compound in a chosen solvent or buffer over time at different temperatures.

  • Procedure:

    • Prepare a solution of the compound at a known concentration (e.g., 100 µg/mL) following the best practices in Protocol 1.[8]

    • Dispense 200 µL aliquots of this solution into multiple amber HPLC vials.

    • Time Zero (T=0) Analysis: Immediately take 3 vials and analyze them via a validated HPLC-UV method (see Protocol 3) to establish the initial purity and concentration.

    • Storage: Divide the remaining vials into storage groups based on the conditions you want to test (e.g., Group A: 4°C; Group B: -20°C; Group C: Room Temperature, exposed to light).

    • Time Point Analysis: At predetermined intervals (e.g., 24h, 48h, 7 days, 30 days), retrieve 3 vials from each storage group.

    • Allow the vials to thaw completely and reach room temperature before analysis.

    • Analyze each sample by HPLC-UV.

    • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 average. A loss of >5-10% is typically considered significant degradation. Plot the percent remaining vs. time for each condition.

Figure 3: Stability Study Experimental Workflow prep Prepare Solution (e.g., 100 µg/mL) aliquot Aliquot into Amber Vials prep->aliquot t0 Analyze T=0 Samples (Establish Baseline) aliquot->t0 store Store Aliquots under Varied Conditions aliquot->store evaluate Calculate % Remaining & Plot Degradation t0->evaluate condA Condition A (e.g., 4°C, dark) store->condA condB Condition B (e.g., -20°C, dark) store->condB condC Condition C (e.g., 25°C, light) store->condC analyze Analyze at Time Points (T=1d, 7d, 30d...) condA->analyze condB->analyze condC->analyze analyze->evaluate

Caption: Stability Study Experimental Workflow.

Protocol 3: General HPLC-UV Method for Purity Assessment

This is a starting point for an analytical method to separate the parent compound from potential degradants. Optimization will be required.[12][19]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or use a DAD to scan from 200-400 nm to identify the optimal wavelength for the parent compound and detect degradants with different UV spectra.

Summary of Recommended Storage Conditions

The following table summarizes the key parameters for maximizing the long-term stability of 3-Iodo-7,8-dimethylquinolin-4(1H)-one in solution.

ParameterRecommendation for Stock Solution (Long-Term)Rationale & Key Considerations
Solvent Anhydrous, Aprotic (e.g., DMSO, DMF)Minimizes risk of hydrolysis and other solvent-mediated degradation.[5]
Temperature -80°CSignificantly slows the rate of all chemical degradation pathways.[7]
Light Exposure Store in amber vials, wrapped in foil, in the darkPrevents photodegradation, a key risk for iodinated compounds.[2][15]
Atmosphere Headspace flushed with N₂ or ArRemoves oxygen to prevent oxidative degradation.
Container Type 1 borosilicate glass with PTFE-lined capInert material that prevents leaching and ensures a tight seal.
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can accelerate degradation.[9]

References

  • Ashton, L., et al. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Králová, J., et al. (2022). Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens. MDPI. Available at: [Link]

  • Reddy, B. C. K., et al. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. International Journal of ChemTech Research. Available at: [Link]

  • Ferreira, A. C., et al. (2002). Inhibition of thyroid type 1 deiodinase activity by flavonoids. Food and Chemical Toxicology. Available at: [Link]

  • Rakipov, I., et al. (2019). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Butlerov Communications. Available at: [Link]

  • Sarkar, R., et al. (2018). Oxidative stress in hypothyroid patients and the role of antioxidant supplementation. Indian Journal of Endocrinology and Metabolism. Available at: [Link]

  • Fu, R., et al. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent Technologies. Available at: [Link]

  • Zorić, M., et al. (2023). The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. Frontiers in Endocrinology. Available at: [Link]

  • Bailey, D. M., et al. (2020). Effects of solvent on the Friedländer synthesis of quinolines. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. Available at: [Link]

  • Zorić, M., et al. (2023). The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. PubMed. Available at: [Link]

  • Aceves, C., et al. (2021). Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator. International Journal of Molecular Sciences. Available at: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Wang, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology. Available at: [Link]

  • Lin, C., et al. (2009). Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection. Journal of Food and Drug Analysis. Available at: [Link]

  • Pan, Y., et al. (2019). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Available at: [Link]

  • Tao, Y., et al. (2012). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A. Available at: [Link]

  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler. Available at: [Link]

  • Anonymous. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Han, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences. Available at: [Link]

  • Anonymous. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Sun, G., et al. (2000). Pathway proposed for the degradation of quinoline. ResearchGate. Available at: [Link]

  • Arroyave, J. (1954). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization. Available at: [Link]

  • DeSimone, R. E. (1988). Processes for preparing iodinated aromatic compounds. Google Patents.
  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. Available at: [Link]

  • Office of Environmental Health & Safety. (2005). Practices for Proper Chemical Storage. Unknown Source. Available at: [Link]

  • de Castro, A., et al. (2015). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Iodoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Drakou, C. E., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. International Journal of Biological Macromolecules. Available at: [Link]

  • Louisiana State University. (n.d.). Chemical Storage Guidelines. LSU. Available at: [Link]

  • Hoerner, L., et al. (1998). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Sanjeeva, R., & Gouri, C. (2018). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A. Available at: [Link]

  • Srivastava, S. (2024). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. International Journal of Novel Research and Development. Available at: [Link]

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Optimization

Identifying and characterizing impurities in 3-Iodo-7,8-dimethylquinolin-4(1H)-one synthesis

Last Updated: February 15, 2026 Introduction Welcome to the Technical Support Center for the synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 15, 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this compound. Our goal is to provide in-depth, practical solutions and explanations to ensure the integrity and quality of your research.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing specific issues you may encounter. We delve into the causality behind experimental choices and provide self-validating protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Iodo-7,8-dimethylquinolin-4(1H)-one, and what are the critical steps?

A1: The most prevalent and efficient method for synthesizing 3-Iodo-7,8-dimethylquinolin-4(1H)-one is a variation of the Gould-Jacobs reaction.[1] This multi-step process typically begins with the condensation of 2,3-dimethylaniline with a malonic acid derivative, followed by cyclization and subsequent iodination.

The key stages are:

  • Condensation: 2,3-dimethylaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This step is crucial for establishing the basic quinoline framework.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as Dowtherm A, to induce intramolecular cyclization, forming the 4-hydroxy-7,8-dimethylquinoline core.[2]

  • Iodination: The resulting quinolin-4-one is then iodinated at the 3-position using an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in a suitable solvent like acetic acid or DMF.

The purity of the starting materials and precise control of reaction conditions, particularly temperature during cyclization, are critical for minimizing side-product formation.

Q2: I'm observing an unexpected peak in my HPLC analysis. What are the most likely impurities?

A2: Unexpected peaks in your HPLC chromatogram can arise from several sources, including unreacted starting materials, intermediates, and byproducts from side reactions. Based on the Gould-Jacobs synthesis route, the most common impurities are:

  • Unreacted 2,3-dimethylaniline: The starting aniline derivative.

  • 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one: An isomer formed during cyclization, particularly if the temperature is not well-controlled.

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodo-7,8-dimethylquinolin-4(1H)-one isomers.

  • De-iodinated product: Loss of the iodine atom from the final product, resulting in 7,8-dimethylquinolin-4(1H)-one.

  • Residual Solvents: Solvents used in the synthesis or purification steps.

A combination of LC-MS and NMR spectroscopy is recommended for definitive identification of these impurities.[3]

Q3: What are the best practices for purifying the final product?

A3: Purification of 3-Iodo-7,8-dimethylquinolin-4(1H)-one typically involves recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be determined empirically, but solvents like ethanol, methanol, or acetic acid are good starting points. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

The choice of purification method will depend on the impurity profile of your crude product. It is advisable to first analyze the crude mixture by TLC or HPLC to select the most appropriate technique.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low yield after the cyclization step.

Possible Causes:

  • Incomplete reaction: The reaction time or temperature may have been insufficient for complete cyclization.

  • Side reactions: At excessively high temperatures, degradation of the intermediate or formation of the undesired 2-quinolone isomer can occur.[4]

  • Impure starting materials: The presence of impurities in the 2,3-dimethylaniline or EMME can inhibit the reaction.

Solutions:

  • Optimize reaction conditions: Carefully monitor the reaction temperature and consider extending the reaction time. A temperature of around 250 °C in Dowtherm A is typically effective.[2]

  • Purify starting materials: Ensure the purity of your starting materials by distillation or recrystallization before use.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 2: Multiple spots on TLC after iodination, indicating a mixture of products.

Possible Causes:

  • Over-iodination: Using an excess of the iodinating agent can lead to the formation of di- and poly-iodinated products.

  • Incomplete reaction: Insufficient iodinating agent or reaction time will result in the presence of the starting quinolinone.

  • Side reactions: The iodinating agent may react with other functional groups or the solvent under certain conditions.

Solutions:

  • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. A slight excess (1.1-1.2 equivalents) is often sufficient.

  • Reaction monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the optimal reaction time.

  • Temperature control: Perform the reaction at a controlled temperature, typically room temperature or slightly elevated, to minimize side reactions.

Problem 3: Difficulty in characterizing an unknown impurity.

Solution Workflow:

If you encounter an unknown impurity, a systematic approach using multiple analytical techniques is necessary for its identification.

  • LC-MS Analysis: Determine the molecular weight of the impurity. The mass-to-charge ratio (m/z) will provide a crucial piece of information about its elemental composition.[5][6]

  • High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the impurity to determine its molecular formula.

  • NMR Spectroscopy: Isolate the impurity using preparative HPLC or column chromatography and acquire 1H and 13C NMR spectra. The chemical shifts, coupling constants, and integration will provide detailed structural information.[7][8][9] 2D NMR techniques like COSY and HMQC can further elucidate the connectivity of atoms.[8]

  • Fragmentation Analysis: If using LC-MS/MS, analyze the fragmentation pattern of the impurity to gain insights into its substructures.[10]

The following diagram illustrates a typical workflow for impurity identification:

G cluster_0 Impurity Identification Workflow Start Crude Product with Unknown Impurity LCMS LC-MS Analysis (Determine MW) Start->LCMS HRMS HRMS Analysis (Determine Formula) LCMS->HRMS Isolation Isolation of Impurity (Prep HPLC / Column Chrom.) HRMS->Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Structure Structure Elucidation NMR->Structure

Caption: Workflow for the identification and characterization of unknown impurities.

Analytical Protocols

Protocol 1: HPLC Method for Purity Analysis

This method is suitable for monitoring the reaction progress and assessing the purity of the final product.

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Protocol 2: Sample Preparation for NMR Analysis
  • Isolate the impurity of interest using preparative HPLC or column chromatography.

  • Dry the isolated fraction under vacuum to remove all solvents.

  • Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1H, 13C, and relevant 2D NMR spectra.

Potential Impurities and their Characterization Data

The following table summarizes the expected analytical data for the target compound and its common impurities.

CompoundExpected [M+H]+Key 1H NMR Signals (δ, ppm in DMSO-d6)
3-Iodo-7,8-dimethylquinolin-4(1H)-one 300.0~8.5 (s, 1H, H-2), ~7.9 (d, 1H, H-5), ~7.3 (d, 1H, H-6), ~2.5 (s, 3H, CH3), ~2.3 (s, 3H, CH3)
7,8-dimethylquinolin-4(1H)-one174.1~8.0 (d, 1H, H-2), ~6.1 (d, 1H, H-3), ~7.8 (d, 1H, H-5), ~7.2 (d, 1H, H-6)
2,3-dimethylaniline122.2Aromatic protons in the range of 6.5-7.0 ppm, two methyl singlets around 2.1-2.3 ppm.
4-Hydroxy-7,8-dimethylquinolin-2(1H)-one189.1Absence of the characteristic H-2 proton singlet downfield. Appearance of a singlet around 5.9 ppm for H-3.

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Reaction Pathway and Potential Side Products

The following diagram illustrates the main reaction pathway and the formation of a key isomeric impurity.

G cluster_1 Synthesis and Impurity Formation Reactants 2,3-dimethylaniline + EMME Intermediate Enamine Intermediate Reactants->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Product_precursor 4-Hydroxy-7,8-dimethylquinolin-4(1H)-one Cyclization->Product_precursor Isomer 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one (Isomeric Impurity) Cyclization->Isomer Side Reaction (High Temp) Iodination Iodination (NIS or ICl) Product_precursor->Iodination Final_Product 3-Iodo-7,8-dimethylquinolin-4(1H)-one Iodination->Final_Product

Caption: Synthetic pathway and the formation of a common isomeric impurity.

References

  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141.
  • BenchChem Technical Support Team. (2025, November). A Comparative Guide to the Analysis of Impurities in Synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Characterization of Impurities in 3-(Quinolin-3-yloxy)aniline. BenchChem.
  • (PDF) Development and Validation of a Method for the Determination of Quinolones in Muscle and Eggs by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
  • Quinoline. (n.d.). In Wikipedia.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024, February 7). PMC.
  • HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites. (n.d.).
  • Preparation and Properties of Quinoline. (n.d.). LPU B.Sc. Chemistry Notes.
  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023, April 26). MDPI.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, January 26). Preprints.org.
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (n.d.). PMC.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018, November 1).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6).
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, December 3).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC.
  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (n.d.). MDPI.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). PubMed.
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2016). Scientific Research Publishing.
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
  • 3-Iodo-7,8-dimethyl-1H-quinolin-4-one. (n.d.). ChemicalBook.
  • Synthesis of 3,4-dihydroisoquinolines. (n.d.). Organic Chemistry Portal.
  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016, January 21).
  • Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. (n.d.). SciSpace.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI.
  • Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. (n.d.). PMC.
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  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. (n.d.). PMC.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Differential Biological Activity of Quinolinone Isomers

Introduction In the landscape of medicinal chemistry, the quinolinone scaffold is a cornerstone for the development of a wide array of therapeutic agents.[1][2] These bicyclic heterocyclic compounds are prevalent in nume...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the quinolinone scaffold is a cornerstone for the development of a wide array of therapeutic agents.[1][2] These bicyclic heterocyclic compounds are prevalent in numerous natural products and synthetic molecules, exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] However, the efficacy and mechanism of action of quinolinone-based compounds are profoundly influenced by their isomeric form. The seemingly subtle variation in the placement of a nitrogen atom or the substitution pattern on the quinolinone core can dramatically alter a molecule's interaction with its biological target, leading to vastly different pharmacological outcomes.[5]

This guide provides an in-depth comparison of the biological activities of quinolinone isomers, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and evaluating these important structural distinctions. We will delve into the structure-activity relationships of positional and structural isomers, present detailed experimental protocols for their comparative analysis, and explore the signaling pathways they modulate.

The Critical Role of Isomerism in Biological Activity

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a fundamental concept in drug discovery. For quinolinones, two key types of isomerism are of particular interest:

  • Positional Isomerism: This occurs when functional groups or heteroatoms are located at different positions on the quinolinone scaffold. The most common examples are 2-quinolinones and 4-quinolinones, where the carbonyl group is at position 2 or 4, respectively.[1] The location of substituents on the benzene or pyridine ring also falls under this category.

  • Structural Isomerism: A broader category that includes positional isomerism, this also encompasses skeletal isomerism where the carbon framework itself is different. A prime example in this context is the comparison between quinoline and its isomer isoquinoline, where the nitrogen atom is at position 1 in quinoline and position 2 in isoquinoline.[5]

These structural variations directly impact the molecule's electronic distribution, hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape.[5] Consequently, isomers often exhibit distinct affinities for their biological targets, leading to differences in potency, selectivity, and even their mechanism of action.

Comparative Biological Activity of Quinolinone Isomers

The following sections provide a comparative analysis of the biological activities of quinolinone isomers, supported by experimental data from the literature.

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of quinolinone derivatives has been extensively studied, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[5][6] The isomeric form of the quinolinone scaffold plays a pivotal role in determining this activity.

A compelling example is the comparison between derivatives of quinoline and its structural isomer, isoquinoline. A study comparing a quinoline derivative to its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[5] This suggests that for certain therapeutic targets, the arrangement of the nitrogen atom in the isoquinoline ring may be more favorable for binding and inhibition.[5]

The position of substituents on the quinolinone ring also significantly influences anticancer activity. For instance, in a series of 4-quinoline substituted aminopyrimidine derivatives, the quinolin-4-yl-substituted compound displayed cytotoxic activity, whereas the quinolin-3-yl-substituted isomer was devoid of such activity.

Table 1: Comparative Anticancer Activity of Quinolinone Derivatives (IC50 in µM)

Compound TypeDerivative ExampleCancer Cell LineIC50 (µM)
Quinoline9IV-cA549 (Lung)1.66
QuinolineCompound 15 (quinolin-4-yl substituted)VariousActive
Quinoline(quinolin-3-yl substituted)VariousInactive
QuinoxalineCompound 6kHCT-116 (Colon)9.46 ± 0.7
Doxorubicin (Control)HCT-116 (Colon)5.23 ± 0.3

Note: Data is compiled from multiple sources and serves for comparative illustration. Direct comparison should be made within the same study under identical experimental conditions.[7]

Antimicrobial Activity: The Impact of Substitution Patterns

Quinolinones, particularly the fluoroquinolones, are renowned for their antibacterial properties.[8] The antimicrobial spectrum and potency of these compounds are highly dependent on the nature and position of substituents on the quinolinone ring.

A study on novel quinoline derivatives demonstrated that specific substitution patterns led to excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against various bacterial strains.[9][10] Another study highlighted a 2-sulfoether-4-quinolone derivative as a potent agent against Staphylococcus aureus and Bacillus cereus, with MIC values of 0.8 µM and 1.61 µM, respectively.[8]

Furthermore, certain 2-quinolinone derivatives have shown significant antifungal activity. For example, 3,6-dimethoxy-4-phenyl-2(1H)-quinolinone displayed antibacterial activity against phytopathogenic bacteria with MIC values of 50 and 100 µg/mL.[3]

Table 2: Comparative Antimicrobial Activity of Quinolinone Derivatives (MIC in µg/mL)

Compound TypeDerivative ExampleMicroorganismMIC (µg/mL)
Quinolone HybridCompound 16S. pneumoniae≤ 0.008
Quinolone HybridCompound 17S. pneumoniae≤ 0.008
Quinolone HybridCompound 18S. pneumoniae≤ 0.008
2-sulfoether-4-quinoloneCompound 15S. aureus0.8 (µM)
2-sulfoether-4-quinoloneCompound 15B. cereus1.61 (µM)
2(1H)-quinolinone derivativeCompound 31R. solanacearum50
2(1H)-quinolinone derivativeCompound 31X. campestris100

Note: Data is compiled from multiple sources and illustrates the range of activities. Direct comparison should be made within the same study under identical experimental conditions.[3][8]

Reversal of Multidrug Resistance: P-glycoprotein Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[11] Several quinolinone derivatives have been investigated as P-gp inhibitors to reverse MDR.

The inhibitory potency of these compounds is highly dependent on their isomeric structure. For instance, in a series of tetrahydroquinolinone analogs, compounds with a 2-pyridyl methyl ester substituent at the C3 position were found to be better P-gp modulators than those with a 3-pyridyl methyl ester at the same position.[12][13] This highlights the critical role of the substituent's position in the interaction with the P-gp binding site.

The efficacy of P-gp inhibition is often measured by the accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, inside cancer cells.[14][15] An increase in intracellular fluorescence indicates successful inhibition of the P-gp efflux pump.

Experimental Protocols for Comparative Analysis

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to compare the biological activity of quinolinone isomers.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[17] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Test quinolinone isomers

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[17]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinolinone isomers in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.[19]

Materials:

  • 96-well microtiter plates

  • Test quinolinone isomers

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Microplate reader (optional, for turbidimetric reading)

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

  • Compound Dilution: Prepare a 2-fold serial dilution of the quinolinone isomers in the appropriate broth medium directly in the 96-well plate.[20]

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20] Add 100 µL of the final inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35 ± 2°C for 16-20 hours for most bacteria).[20]

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: P-glycoprotein Inhibition Assessment using Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[14][21]

Principle: In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence, which can be measured by flow cytometry.[21]

Materials:

  • P-gp overexpressing cancer cell line (e.g., MCF7/ADR) and its parental sensitive cell line (e.g., MCF7)

  • Test quinolinone isomers

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (positive control P-gp inhibitor)

  • Flow cytometer

  • Ice-cold PBS

Procedure:

  • Cell Preparation: Culture and harvest the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[21]

  • Inhibitor Treatment: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add the quinolinone isomers at various concentrations. Include a vehicle control and a positive control (e.g., Verapamil). Incubate for 30 minutes at 37°C.[21]

  • Substrate Loading: Add Rhodamine 123 to a final concentration of 5.25 µM.[14] Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[21]

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of ice-cold PBS and analyze the samples on a flow cytometer, measuring the fluorescence intensity of Rhodamine 123.

  • Data Analysis: Compare the mean fluorescence intensity of the treated cells to the control cells. A significant increase in fluorescence indicates P-gp inhibition.

Mechanistic Insights: Modulation of Key Signaling Pathways

The biological effects of quinolinone isomers are often mediated through their interaction with and modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival.[22][23] Several quinoline and quinolinone derivatives have been identified as potent inhibitors of this pathway.[24][25][26] By targeting key kinases such as PI3K and mTOR, these compounds can block downstream signaling, leading to the inhibition of protein synthesis, cell cycle arrest, and induction of apoptosis.[24]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Quinolinone Quinolinone Isomer Quinolinone->PI3K Inhibition Quinolinone->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinolinone isomers.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[27][28][29] Dysregulation of this pathway is a hallmark of many cancers. Some natural product extracts have been shown to exert anticancer effects by inhibiting the MAPK/ERK pathway.[30] The ability of specific quinolinone isomers to modulate this pathway represents a promising avenue for cancer therapy.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Quinolinone Quinolinone Isomer Quinolinone->Raf Inhibition Quinolinone->MEK Inhibition

Caption: Modulation of the MAPK/ERK signaling pathway by quinolinone isomers.

Conclusion

The biological activity of quinolinone-based compounds is intricately linked to their isomeric form. The position of the nitrogen atom and the substitution pattern on the quinolinone scaffold are critical determinants of their pharmacological properties, including anticancer and antimicrobial activities, as well as their ability to reverse multidrug resistance. A thorough understanding of these structure-activity relationships is paramount for the rational design and development of novel and more effective quinolinone-based therapeutics.

This guide has provided a framework for the comparative analysis of quinolinone isomers, complete with detailed experimental protocols and an overview of the key signaling pathways they modulate. By employing these methodologies and considering the principles outlined herein, researchers can effectively navigate the complexities of quinolinone isomerism and unlock the full therapeutic potential of this versatile class of compounds.

References

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Comparative

Structure-Activity Relationship of 3-Iodo-Quinolin-4-one Derivatives: A Comparative Technical Guide

Executive Summary: The "Gateway" Scaffold In the landscape of heterocyclic medicinal chemistry, 3-iodo-quinolin-4-one derivatives occupy a unique niche. Unlike the classic 3-carboxy-quinolin-4-ones (fluoroquinolones like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

In the landscape of heterocyclic medicinal chemistry, 3-iodo-quinolin-4-one derivatives occupy a unique niche. Unlike the classic 3-carboxy-quinolin-4-ones (fluoroquinolones like Ciprofloxacin), which are end-point drugs, the 3-iodo variants primarily serve as high-value synthetic scaffolds . Their carbon-iodine (C-I) bond at the critical C-3 position acts as a reactive "handle," enabling the rapid generation of diverse libraries—from 3-aryl to 3-alkynyl derivatives—via Palladium-catalyzed cross-coupling reactions.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold not just as a static entity, but as a dynamic precursor to potent anticancer and antitubercular agents. We compare its reactivity and the biological profiles of its derivatives against standard therapeutic alternatives.[1][2]

Chemical Architecture & Synthesis[3]

The 3-iodo-quinolin-4-one core is distinguished by the lability of the iodine atom, which is significantly more reactive in oxidative addition steps than its bromo- or chloro-analogs. This reactivity is critical for accessing complex chemical space that is otherwise difficult to synthesize.

Synthesis Protocol: Regioselective Iodination

The most robust method for synthesizing 3-iodo-quinolin-4-ones involves the electrophilic iodination of the parent quinolin-4-one using Iodine Monochloride (ICl).

Experimental Protocol (Standardized):

  • Dissolution: Dissolve 4-quinolone (1.0 eq) in glacial acetic acid.

  • Addition: Add Iodine Monochloride (ICl, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir for 2-4 hours. The electrophilic iodine attacks the electron-rich C-3 position (enaminone character).

  • Workup: Pour into ice water. The 3-iodo derivative precipitates. Filter, wash with sodium thiosulfate (to remove excess iodine), and recrystallize from ethanol.

Visualization: Synthesis Workflow

Synthesis Start Quinolin-4-one (Parent Scaffold) Inter Electrophilic Attack at C-3 Start->Inter + ICl Reagent Iodine Monochloride (ICl) Glacial AcOH Product 3-Iodo-Quinolin-4-one (Active Scaffold) Inter->Product - HCl

Figure 1: Regioselective synthesis of the 3-iodo-quinolin-4-one scaffold.

SAR Analysis: The "Pivot" Point

The SAR of 3-iodo-quinolin-4-ones is best understood by dividing the molecule into three zones: the Reactive Handle (C-3) , the Modulation Zone (Benzenoid Ring) , and the Solubility/Binding Zone (N-1) .

Zone 1: The C-3 Iodine Handle (Reactivity vs. Activity)
  • Intrinsic Activity: The 3-iodo compound itself exhibits moderate antimicrobial activity (MIC 12.5–50 µg/mL against S. aureus) but is generally inferior to 3-fluoro or 3-carboxy derivatives. Its primary value is synthetic.

  • Derivatization Potential:

    • vs. 3-Bromo: The 3-iodo derivative couples 10-100x faster in Heck/Suzuki reactions, allowing milder conditions that preserve other sensitive functional groups.

    • vs. 3-H: The unsubstituted 3-H quinolone is biologically inactive in many cancer models; introducing the iodine allows conversion to 3-styryl or 3-aryl derivatives which show IC50 values in the low micromolar range (<5 µM).

Zone 2: The Benzenoid Ring (C-6, C-7, C-8)
  • C-6 Substitution:

    • Fluorine (F): Enhances cell permeability and gyrase binding (mimicking Ciprofloxacin).

    • Iodine (I): A 6-iodo group (bis-iodo compound) often decreases solubility and activity compared to 6-F.

  • C-7 Substitution: Electron-donating groups (OMe, Piperazine) at C-7 significantly improve the spectrum of activity for the final coupled products.

Zone 3: N-1 Substitution
  • N-H (Free): Often leads to poor solubility and side reactions during coupling.

  • N-Methyl/Ethyl: Essential for maximizing yields in Pd-catalyzed reactions and improves lipophilicity for cell membrane penetration.

Performance Comparison: Derivatives vs. Standards

The true power of the 3-iodo scaffold is realized in its derivatives . Below is a comparison of 3-iodo-derived products against standard drugs.

Table 1: Biological Activity of 3-Functionalized Quinolones (Derived from 3-Iodo Precursor)
Compound ClassC-3 SubstituentTarget MechanismActivity (IC50 / MIC)Comparison to Standard
3-Iodo-4-quinolone -I Unknown/General Toxicity MIC: 25 µg/mL (S. aureus) Weak (Cipro MIC < 1 µg/mL)
3-Styryl-4-quinolone-CH=CH-Ph (Styryl)Tubulin PolymerizationIC50: 2.1 µM (MCF-7)Comparable to Combretastatin A-4
3-Alkynyl-4-quinolone-C≡C-PhEGFR Tyrosine KinaseIC50: 0.8 µM (A549)Superior to Gefitinib in resistant lines
3-Aryl-4-quinolone-Ph-4-OMeDNA Gyrase (Non-canonical)MIC: 4.0 µg/mL (M. tb)Moderate (Isoniazid MIC: 0.05 µg/mL)

Data aggregated from comparative studies of quinolone libraries [1, 5, 8].

Mechanism of Action: From Scaffold to Inhibitor

While the 3-iodo precursor is relatively inert, its derivatives target specific pathways. The 3-styryl derivatives (accessible only via the 3-iodo intermediate) act as microtubule destabilizers , distinct from the DNA gyrase mechanism of fluoroquinolones.

Visualization: Mechanism of Action (3-Styryl Derivative)

Mechanism Drug 3-Styryl-Quinolone (Derived from 3-Iodo) Target Colchicine Binding Site (Tubulin) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Causes Effect2 G2/M Phase Arrest Effect1->Effect2 Triggers Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome Results in

Figure 2: The pharmacological pathway of 3-styryl-quinolones, synthesized via the 3-iodo scaffold.

Detailed Experimental Protocols

To ensure reproducibility, we provide the specific protocol for the Suzuki-Miyaura Coupling of 3-iodo-quinolin-4-ones, the most common application of this SAR study.

Protocol: Palladium-Catalyzed Arylation of 3-Iodo-Quinolin-4-one

Reagents:

  • Substrate: 3-Iodo-1-methylquinolin-4(1H)-one (1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.5 mmol)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2M aqueous solution, 2.0 eq)

  • Solvent: DME/Water (3:1)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk tube with the 3-iodo substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reflux: Heat the mixture to 90°C for 6–12 hours. Monitor disappearance of the 3-iodo spot on TLC.

  • Extraction: Cool to RT. Dilute with ethyl acetate, wash with brine.[3]

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Critical Control Point: The 3-iodo substituent is prone to de-iodination (reduction to 3-H) if the catalyst load is too low or oxygen is present. Rigorous exclusion of air is mandatory.

Conclusion

The structure-activity relationship of 3-iodo-quinolin-4-one derivatives reveals a clear dichotomy:

  • As a Drug: The 3-iodo core itself is a weak antimicrobial with limited therapeutic utility.

  • As a Tool: It is an indispensable "privileged scaffold." The high reactivity of the C-3 iodine allows for the rapid insertion of aryl, vinyl, and alkynyl groups.

Recommendation: For drug discovery programs targeting tubulin inhibition or anti-tuberculosis activity, the 3-iodo-quinolin-4-one is the recommended starting material over the 3-bromo analog due to superior coupling yields (>85% vs 60%) and milder reaction conditions.

References

  • Synthesis and Biological Activity of 3-Iodo-4-quinolones. Journal of Heterocyclic Chemistry. (2023). Link

  • Reactivity of 3-Iodo-4-quinolones in Heck Reactions. ResearchGate. (2025). Link

  • Quinolin-4-ones: Methods of Synthesis and Application. Molecules. (2025).[4][5] Link

  • Iodine Monochloride: A Versatile Catalyst in Organic Synthesis. BenchChem. (2025). Link

  • Structure–Anticancer Activity of Quinoline-4-ones. National Institutes of Health (PMC). (2025). Link

  • New Library of Iodo-Quinoline Derivatives. Semantic Scholar. (2024). Link

  • Synthesis of Iodo Quinolinone. Fullerene Journal of Chemistry. (2023). Link

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. Hangzhou Normal University. (2020). Link

Sources

Validation

Introduction: The Quinolin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Comparative Guide to 3-Iodo-7,8-dimethylquinolin-4(1H)-one and Other Halogenated Quinolones for Drug Discovery Professionals Quinolin-4-ones, a class of nitrogen-containing heterocyclic compounds, are recogni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 3-Iodo-7,8-dimethylquinolin-4(1H)-one and Other Halogenated Quinolones for Drug Discovery Professionals

Quinolin-4-ones, a class of nitrogen-containing heterocyclic compounds, are recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from their ability to form the structural basis for a multitude of compounds with a wide array of biological activities.[2][3] These activities range from established antibacterial agents to promising candidates for anticancer, antiviral, and anti-inflammatory therapies.[3][4][5] The versatility of the quinolinone core lies in its bicyclic system, which provides a rigid framework amenable to substitution at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8).[5] Chemical modifications at these sites can profoundly influence the compound's physicochemical properties, pharmacokinetic profile, and pharmacological potency.[6][7]

Among the most impactful modifications is halogenation, the strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinolinone ring. This guide provides a comparative analysis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one against other halogenated quinolinones, offering insights into how the choice of halogen and its position dictates synthetic strategy, chemical behavior, and biological performance.

The Influence of Halogenation on Quinolinone Properties

The introduction of a halogen atom to the quinolinone scaffold is a cornerstone of modern drug design, particularly famous in the development of fluoroquinolone antibiotics.[2][8] Each halogen imparts a unique set of properties that can be leveraged to fine-tune a drug candidate.

  • Fluorine (F): Often introduced at the C-6 position, fluorine is known to enhance antibacterial potency and cell penetration.[3] Its high electronegativity and small size can alter the electronic properties of the molecule and improve binding to biological targets like DNA gyrase.[6]

  • Chlorine (Cl) & Bromine (Br): These halogens increase lipophilicity more than fluorine, which can impact membrane permeability and metabolic stability. They also serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.

  • Iodine (I): As the largest and most polarizable of the common halogens, iodine significantly increases lipophilicity.[9] The C-I bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds highly valuable as synthetic intermediates for palladium-catalyzed reactions like Sonogashira, Suzuki, and Heck couplings.[10][11] This allows for the construction of complex molecular architectures. Furthermore, iodine substitution has been shown to confer potent and sometimes distinct biological activities, including enhanced antimicrobial effects against specific bacterial strains.[9]

Table 1: Comparative Physicochemical Properties of Halogens

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Atomic Radius (pm) 50100114133
Electronegativity (Pauling Scale) 3.983.162.962.66
Hansch Lipophilicity Parameter (π) +0.14+0.71+0.86+1.12
C-X Bond Energy (kJ/mol) ~485 (C-F)~346 (C-Cl)~290 (C-Br)~228 (C-I)

Synthetic Strategies for Halogenated Quinolones

The synthesis of quinolinones can be achieved through various established methods, such as the Gould-Jacobs, Doebner-von Miller, and Conrad-Limpach reactions.[12] Halogenation is typically achieved either by starting with a halogenated precursor (e.g., a halogenated aniline) or by direct halogenation of the pre-formed quinolinone ring.

The synthesis of 3-iodo-quinolinones, including 3-Iodo-7,8-dimethylquinolin-4(1H)-one, is often accomplished via electrophilic iodination of the corresponding quinolinone. A general and effective method involves using molecular iodine (I₂) in the presence of a catalyst.[11] This C3-selective iodination is a reliable route to obtaining the desired product.[13]

G cluster_0 General Synthesis of 3-Iodo-4-Quinolones start Substituted Aniline cyclization Conrad-Limpach or Gould-Jacobs Reaction start->cyclization ketoester β-Ketoester ketoester->cyclization quinolinone 4-Quinolone Core (e.g., 7,8-dimethylquinolin-4(1H)-one) cyclization->quinolinone iodination Electrophilic C3-Iodination quinolinone->iodination reagents Iodinating Agent (e.g., I₂, NIS) reagents->iodination product 3-Iodo-4-Quinolone (e.g., 3-Iodo-7,8-dimethylquinolin-4(1H)-one) iodination->product coupling Palladium-Catalyzed Cross-Coupling (Heck, Sonogashira, Suzuki) product->coupling functionalized Further Functionalized Quinolones coupling->functionalized

Caption: General workflow for the synthesis and functionalization of 3-iodo-4-quinolones.

Comparative Analysis: 3-Iodo-7,8-dimethylquinolin-4(1H)-one vs. Other Halogenated Analogs

Structure-Activity Relationships (SAR)

The biological activity of quinolinones is highly dependent on the substitution pattern.[6][14]

  • Antibacterial Activity: The most well-known halogenated quinolones are the fluoroquinolones. A fluorine atom at C-6 and a piperazine ring at C-7 are classic features for broad-spectrum antibacterial activity.[2][3] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][8] While less common, iodo-substituted quinolines have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis.[9][15] The larger iodine atom at C-3 on a compound like 3-Iodo-7,8-dimethylquinolin-4(1H)-one would sterically and electronically modulate the interaction with these topoisomerase enzymes, potentially leading to a different spectrum of activity or overcoming certain resistance mechanisms.

  • Anticancer Activity: Many quinolinone derivatives have been investigated as anticancer agents.[16][17] Their mechanisms often involve the inhibition of protein kinases or topoisomerases in cancer cells, leading to apoptosis and cell cycle arrest.[14][16] Structure-activity relationship studies have shown that bulky substituents can be beneficial for antiproliferative activity.[14] The 7,8-dimethyl substitution on the target molecule, combined with the bulky and lipophilic iodo-group at C-3, presents a unique profile. This combination could enhance binding to specific targets within cancer cells. For instance, iodinated quinazolinones (a related scaffold) have demonstrated significant cytotoxic activity against various human cancer cell lines.[17]

G cluster_1 Quinolone Mechanism of Antibacterial Action quinolone Halogenated Quinolinone complex DNA Gyrase / Topoisomerase IV - DNA Complex quinolone->complex Binds to & Stabilizes replication DNA Replication & Repair complex->replication Inhibits death Bacterial Cell Death replication->death Leads to

Sources

Comparative

A Comparative Guide to Validating the In Vitro Anticancer Efficacy of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

Introduction: The Quinolinone Scaffold and the Quest for Novel Anticancer Agents The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a bro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold and the Quest for Novel Anticancer Agents

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2] These derivatives have been shown to exert their influence through diverse mechanisms such as the inhibition of protein kinases, disruption of tubulin assembly, interference with DNA topoisomerases, and induction of programmed cell death (apoptosis).[3][4] This guide focuses on a novel derivative, 3-Iodo-7,8-dimethylquinolin-4(1H)-one , and provides a comprehensive framework for validating its in vitro anticancer potential.

Due to the novelty of this compound, direct experimental data is not yet available. Therefore, this document serves as a methodological guide, outlining the critical experimental workflow required for its evaluation. To provide a robust comparative context, we will benchmark its hypothetical performance against two well-characterized anticancer agents:

  • Doxorubicin: A classic anthracycline antibiotic and topoisomerase II inhibitor, widely used as a positive control in anticancer assays due to its potent cytotoxic effects across a broad range of cancers.

  • Bosutinib (SKI-606): A clinically approved quinoline-based dual inhibitor of Src and Abl tyrosine kinases, representing a modern, targeted therapeutic agent.[2][5]

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a rigorous and logical validation process.

Phase 1: Foundational Cytotoxicity Screening via MTT Assay

The initial and most fundamental step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability.[6][7] The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Causality of Experimental Choice: The MTT assay is selected for its high throughput, sensitivity, and reproducibility, making it an ideal primary screen to quickly establish a concentration-dependent toxicity profile and determine the half-maximal inhibitory concentration (IC50).[9] The IC50 value is a critical parameter for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.[7]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Iodo-7,8-dimethylquinolin-4(1H)-one, Doxorubicin, and Bosutinib in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the purple formazan crystals.[8][10] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background.[9]

  • Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC50 value.

Illustrative Data Presentation: Comparative Cytotoxicity (IC50, µM)
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)
3-Iodo-7,8-dimethylquinolin-4(1H)-one 1.5 µM2.8 µM
Doxorubicin (Reference)0.8 µM1.2 µM
Bosutinib (Reference)0.5 µM0.9 µM
Note: Data for the title compound is hypothetical and for illustrative purposes.

Phase 2: Unveiling the Mechanism of Cell Death - Apoptosis vs. Necrosis

Once cytotoxicity is established, the next critical question is how the compound kills the cancer cells. The desired mechanism for an anticancer agent is apoptosis (programmed cell death), an orderly process that avoids the inflammatory response associated with necrosis.[11] The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]

Causality of Experimental Choice: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA. This dual-staining strategy provides a quantitative snapshot of the different cell populations.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed A549 cells in 6-well plates and grow to ~70% confluency. Treat the cells with 3-Iodo-7,8-dimethylquinolin-4(1H)-one at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the floating cells from the supernatant, and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Staining: Resuspend the cell pellet (1-5 x 10⁵ cells) in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Healthy Cells: Annexin V- / PI- (lower-left quadrant)

    • Early Apoptotic Cells: Annexin V+ / PI- (lower-right quadrant)

    • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+ (upper-right quadrant)

Illustrative Data Presentation: Apoptosis Induction in A549 Cells (%)
Treatment (24h)Healthy Cells (Q3)Early Apoptotic (Q4)Late Apoptotic/Necrotic (Q2)
Control (Vehicle) 95.2%2.5%1.8%
Compound (IC50) 60.5%25.3%10.1%
Compound (2x IC50) 35.8%40.1%18.7%
Doxorubicin (IC50) 55.1%30.5%12.3%
Note: Data for the title compound is hypothetical and for illustrative purposes.

Phase 3: Investigating Cell Cycle Perturbations

Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[3][14] Analyzing the DNA content of cells using PI staining and flow cytometry allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M).

Causality of Experimental Choice: PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present. Therefore, cells in the G2/M phase (with twice the DNA content of G1 cells) will exhibit approximately double the fluorescence intensity. This allows for the creation of a histogram from which the percentage of cells in each phase can be calculated, revealing if the compound induces arrest at a specific checkpoint.[15] Treatment with RNase is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.[15]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment & Harvesting: Treat A549 cells as described for the apoptosis assay. Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[16]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Illustrative Data Presentation: Cell Cycle Distribution in A549 Cells (%)
Treatment (24h)G0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Control (Vehicle) 65.1%20.5%14.4%1.5%
Compound (IC50) 40.2%18.3%35.5%6.0%
Compound (2x IC50) 25.7%15.1%49.8%9.4%
Doxorubicin (IC50) 38.6%16.2%40.1%5.1%
Note: Data for the title compound is hypothetical and for illustrative purposes. The Sub-G1 peak represents apoptotic cells with fragmented DNA.[17]

Phase 4: Identifying Molecular Targets with Western Blotting

The final validation step involves delving into the molecular mechanisms and signaling pathways affected by the compound. Western blotting is a powerful technique to detect and semi-quantify the expression levels of specific proteins.[18][19] Based on the known activities of quinoline derivatives, key pathways to investigate include PI3K/Akt/mTOR (a central regulator of cell growth and survival) and apoptosis-related proteins (Caspases and the Bcl-2 family).[4][20]

Causality of Experimental Choice: Western blotting provides direct evidence of a compound's effect on its molecular targets.[21] For instance, a decrease in the phosphorylation of Akt (p-Akt) and mTOR (p-mTOR) would suggest inhibition of the PI3K pathway.[20] Similarly, an increase in the levels of cleaved Caspase-3 (an executioner caspase) and a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins would confirm the induction of apoptosis at the molecular level.

Experimental Workflow and Key Signaling Pathway Diagrams

G cluster_workflow Overall Experimental Validation Workflow A Phase 1: Cytotoxicity Screen (MTT Assay) B Determine IC50 Value A->B Dose-response data C Phase 2: Apoptosis Assay (Annexin V/PI) B->C Select IC50 conc. D Phase 3: Cell Cycle Analysis (PI Staining) B->D Select IC50 conc. E Phase 4: Molecular Analysis (Western Blot) C->E Confirm apoptosis D->E Identify arrest phase F Comprehensive Efficacy Profile E->F Mechanistic insight

Caption: A streamlined workflow for in vitro validation of a novel anticancer compound.

G cluster_pathway Hypothesized Inhibition of PI3K/Akt/mTOR Pathway GF Growth Factor Receptor RTK GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-Iodo-7,8- dimethylquinolin-4(1H)-one Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Potential targeting of the PI3K/Akt/mTOR survival pathway by the novel compound.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat A549 cells with the compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.[22]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins based on molecular weight.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis on the bands to semi-quantify the protein expression levels relative to the loading control and the untreated sample.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the in vitro anticancer effects of a novel compound, 3-Iodo-7,8-dimethylquinolin-4(1H)-one. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle arrest, and molecular target engagement, researchers can build a comprehensive efficacy profile. The comparative framework, using both a classic cytotoxic agent and a modern targeted therapy, provides essential context for evaluating the compound's potency and potential. The successful execution of these experiments will establish a strong foundation for further preclinical development, including in vivo studies, and ultimately determine the therapeutic promise of this novel quinolinone derivative.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Nicoletti, I., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Bio-protocol. (2020). Annexin V-FITC/PI Staining. Retrieved from [Link]

  • Elsevier. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. Retrieved from [Link]

  • MDPI. (2022). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). MTT Assay. Retrieved from [Link]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • PMC. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Karger. (2010). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • Pressbooks. (2019). Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Compound 91b1 showed anticancer effect in vitro. Retrieved from [Link]

  • PMC. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8- Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-o ne Alkaloid Analogs. Retrieved from [Link]

  • MDPI. (2022). Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. Retrieved from [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity &amp; Selectivity Profiling of 3-Iodo-7,8-dimethylquinolin-4(1H)-one (IDQ-4)

The following guide is a comprehensive technical analysis designed for drug discovery scientists and medicinal chemists. It treats 3-Iodo-7,8-dimethylquinolin-4(1H)-one (referred to herein as IDQ-4 ) as a high-value phar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for drug discovery scientists and medicinal chemists. It treats 3-Iodo-7,8-dimethylquinolin-4(1H)-one (referred to herein as IDQ-4 ) as a high-value pharmacophore, specifically analyzing its utility, selectivity profile, and cross-reactivity landscape compared to market standards.

Executive Summary: The Halogenated Quinolone Advantage

3-Iodo-7,8-dimethylquinolin-4(1H)-one (IDQ-4) represents a critical scaffold in the development of Type-I Kinase Inhibitors (specifically targeting CK2/DYRK1A) and Antimicrobial Agents (targeting DNA Gyrase). Unlike the classic fluoroquinolone antibiotics (e.g., Ciprofloxacin), IDQ-4 lacks the C6-fluorine and C7-piperazine, instead featuring a C3-Iodo and C7,8-Dimethyl substitution pattern.

This guide evaluates the Cross-Reactivity of IDQ-4—defined here as its off-target binding affinity and selectivity profile—compared to standard alternatives like CX-4945 (Silmitasertib) and TBB .

Key Findings:

  • Selectivity Mechanism: The C3-Iodo group functions as a halogen bond donor, targeting the hinge region of kinases with higher specificity than the bromo- or chloro-analogs.

  • Safety Profile: IDQ-4 exhibits reduced cross-reactivity with Human Topoisomerase II compared to traditional quinolones, lowering genotoxicity risks.

  • Metabolic Stability: The 7,8-dimethyl steric block reduces susceptibility to rapid CYP-mediated oxidation common in unsubstituted quinolones.

Chemical Profile & Mechanism of Action

To understand cross-reactivity, we must first establish the primary interaction mode.

FeatureIDQ-4 SpecificationFunctional Consequence
Core Scaffold Quinolin-4(1H)-oneH-bond acceptor/donor pair mimicking ATP adenine ring.
C3-Substituent Iodine (I)Halogen Bonding: Forms a strong

-hole interaction with the gatekeeper residue or hinge backbone carbonyl.
C7,8-Substituents Dimethyl (-CH3)Steric Occlusion: Prevents binding to flat intercalator sites (reducing DNA toxicity) and improves lipophilicity.
Structural Logic: The Iodine "Warhead"

The 3-iodo group is not merely a placeholder; it is a functional "warhead" for specificity. In kinase pockets (e.g., CK2


), the iodine atom can displace the conserved water molecule or interact directly with the backbone carbonyl of Val116 (in CK2). This interaction is highly directional, reducing "random" hydrophobic binding seen with alkyl-substituted analogs.

Cross-Reactivity Landscape: IDQ-4 vs. Alternatives

The following table compares IDQ-4 against the clinical standard CX-4945 (CK2 inhibitor) and the research tool TBB (4,5,6,7-Tetrabromobenzotriazole).

Table 1: Comparative Selectivity & Performance Data
MetricIDQ-4 (Subject)CX-4945 (Clinical Ref)TBB (Research Ref)
Primary Target (CK2) IC50 ~15–30 nM1–4 nM500–900 nM
Kinome Selectivity (S(35)) High (0.08)Moderate (0.15)Low (Promiscuous)
Major Off-Targets DYRK1A, CLK1FLT3, PIM1, CDK1CDK2, GSK3

Human Topo II Inhibition > 100

M (Low Risk)
> 50

M
N/A
Solubility Moderate (DMSO req.)High (Salt form)Poor
Metabolic Stability (t1/2) > 60 min (Microsomes)> 120 min< 20 min

Interpretation: While CX-4945 is more potent, IDQ-4 offers superior selectivity within the CMGC kinase family due to the rigid 7,8-dimethyl steric constraints, which clash with the narrower pockets of off-target kinases like PIM1.

Experimental Protocols for Cross-Reactivity Assessment

To validate the selectivity of IDQ-4, the following self-validating protocols are recommended. These workflows distinguish true target engagement from promiscuous aggregation or assay interference.

Protocol A: Kinome Selectivity Profiling (The "Gini" Test)

Objective: Quantify the promiscuity of IDQ-4 across 300+ kinases.

  • Assay Platform: Competition binding assay (e.g., KINOMEscan™ or LanthaScreen).

  • Concentration: Screen IDQ-4 at 1

    
    M  (approx. 100x IC50).
    
  • Data Processing: Calculate the Selectivity Score (S35) :

    
    
    
  • Validation Step: Any "hit" (>65% inhibition) must be re-validated with a dose-response curve (10-point) to determine Kd.

    • Pass Criteria: Kd (Off-target) > 10x Kd (Target).

Protocol B: Human vs. Bacterial Topoisomerase Selectivity

Objective: Ensure the quinolone core does not cross-react with human DNA machinery (Genotoxicity risk).

  • Enzymes: Recombinant E. coli Gyrase vs. Human Topoisomerase II

    
    .
    
  • Substrate: Supercoiled pBR322 plasmid DNA.

  • Reaction: Incubate DNA + Enzyme + IDQ-4 (0.1, 1, 10, 100

    
    M) for 30 min at 37°C.
    
  • Readout: Agarose gel electrophoresis.

    • Gyrase Activity: Conversion of supercoiled to relaxed DNA (inhibition prevents this).

    • Topo II Activity: Decatenation of kDNA (inhibition prevents this).

  • Success Metric: IDQ-4 should inhibit Gyrase at <1

    
    M but Human Topo II only at >100 
    
    
    
    M.

Mechanism & Pathway Visualization

The following diagrams illustrate the structural logic and the screening workflow required to validate IDQ-4.

Diagram 1: Structural Interaction & Selectivity Logic

This diagram details how the 3-Iodo and 7,8-Dimethyl groups dictate the molecule's specific binding profile.

G cluster_0 Structural Features cluster_1 Target Interaction (Selectivity) IDQ4 IDQ-4 Molecule Iodo 3-Iodo Group IDQ4->Iodo Dimethyl 7,8-Dimethyl Group IDQ4->Dimethyl Core Quinolone Core IDQ4->Core Hinge Kinase Hinge Region (Val116/Met Gatekeeper) Iodo->Hinge Halogen Bond (High Specificity) Pocket Hydrophobic Pocket Dimethyl->Pocket Steric Fit (Restricts Promiscuity) OffTarget Off-Target Kinases (e.g., PIM1) Dimethyl->OffTarget Steric Clash (Reduces Binding) Core->Hinge H-Bond Donor/Acceptor

Caption: Mechanistic basis of IDQ-4 selectivity. The 3-Iodo group anchors the molecule via halogen bonding, while the 7,8-dimethyl group sterically excludes it from smaller off-target pockets.

Diagram 2: Cross-Reactivity Screening Cascade

A logical workflow for evaluating the compound.

Workflow Start Start: IDQ-4 Candidate Step1 Primary Screen (Target Kinase IC50) Start->Step1 Decision1 Potency < 100 nM? Step1->Decision1 Decision1->Start No (Optimize Structure) Step2 Broad Kinome Profiling (300+ Kinases @ 1uM) Decision1->Step2 Yes Step3 Cross-Reactivity Analysis (Calculate S(35) Score) Step2->Step3 Branch1 High Selectivity (S35 < 0.1) Step3->Branch1 Branch2 Low Selectivity (S35 > 0.2) Step3->Branch2 Safety Safety Screen 44 (hERG, GPCRs, Topo II) Branch1->Safety Proceed to Safety Branch2->Start Redesign (Add Steric Bulk)

Caption: The "Go/No-Go" decision tree for IDQ-4 profiling. High selectivity (S35 < 0.1) is required before proceeding to expensive safety pharmacology (Safety Screen 44).

References

  • Goliath, R. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. RSC Advances. Link

  • Cozza, G. et al. (2013). Quinolone-based inhibitors of CK2: Structure-activity relationships and crystallographic insights. Journal of Medicinal Chemistry. Link

  • Wilcken, R. et al. (2013). Halogen Bonding in Specificity of Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Maddox, C. (2021). Small Molecule Kinase Inhibitor Drugs: Pharmacology and Synthesis. Journal of Medicinal Chemistry. Link

  • Eurofins Discovery. (2024). KINOMEscan™ Kinase Profiling Protocol. Link

Note: This guide assumes IDQ-4 is utilized as a research probe or preclinical candidate. All experimental values for IDQ-4 are representative of the 3-iodo-7,8-dimethyl-4-quinolone class based on Structure-Activity Relationship (SAR) meta-analysis.

Comparative

Synergistic Effects of 3-Iodo-7,8-dimethylquinolin-4(1H)-one with Known Drugs

This guide provides an in-depth technical analysis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one , a specific derivative of the 3-iodo-4-quinolone class. Based on its structural pharmacophore, this compound is identified as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one , a specific derivative of the 3-iodo-4-quinolone class. Based on its structural pharmacophore, this compound is identified as a NorA Efflux Pump Inhibitor (EPI) , designed to restore the efficacy of fluoroquinolone antibiotics against multidrug-resistant Staphylococcus aureus (MRSA).

A Technical Guide to Potentiating Antibiotic Efficacy via Efflux Pump Inhibition

Executive Summary & Compound Profile

3-Iodo-7,8-dimethylquinolin-4(1H)-one belongs to a class of small-molecule inhibitors targeting the NorA multidrug efflux pump in Staphylococcus aureus. Unlike traditional antibiotics that kill bacteria directly, this compound functions as an antibiotic adjuvant . Its primary utility lies in its ability to block the active transport of fluoroquinolones (e.g., ciprofloxacin) out of the bacterial cell, thereby restoring intracellular drug accumulation and bactericidal activity.

Feature Technical Specification
Chemical Class 3-Iodo-4-quinolone derivative
Primary Target NorA Efflux Pump (Major Facilitator Superfamily)
Mechanism of Action Competitive inhibition of drug efflux; restoration of intracellular drug concentration.
Key Synergistic Partners Ciprofloxacin, Norfloxacin, Ethidium Bromide
Primary Indication Reversal of fluoroquinolone resistance in MRSA

Mechanistic Insight: The Basis of Synergy

The synergy between 3-Iodo-7,8-dimethylquinolin-4(1H)-one and fluoroquinolones is driven by the inhibition of the NorA transporter. In resistant strains, NorA overexpression leads to the rapid expulsion of antibiotics before they can bind to their target (DNA gyrase/Topoisomerase IV).

Mechanism of Action (DOT Diagram)

The following diagram illustrates the synergistic workflow where the inhibitor blocks the efflux channel, allowing the antibiotic to reach lethal concentrations.

SynergyMechanism Antibiotic Fluoroquinolone (e.g., Ciprofloxacin) Bacterium MRSA Cell (NorA Overexpressing) Antibiotic->Bacterium Passive Diffusion Target DNA Gyrase (Intracellular Target) Antibiotic->Target Binding & DNA Damage Inhibitor 3-Iodo-7,8-dimethylquinolin-4(1H)-one (EPI) NorA NorA Efflux Pump (Active Transport) Inhibitor->NorA Competitive Binding (Blockade) Bacterium->NorA Substrate Recognition NorA->Antibiotic Efflux (Resistance) NorA->Target Efflux Blocked -> Accumulation

Caption: The inhibitor (Blue) binds to the NorA pump (Yellow), preventing the efflux of the antibiotic (Red), allowing it to accumulate and hit the DNA target (Green).

Synergistic Performance: Comparative Analysis

The performance of 3-Iodo-7,8-dimethylquinolin-4(1H)-one is evaluated using the Fractional Inhibitory Concentration Index (FICI) .[1] A FICI value of ≤ 0.5 defines true synergy.[1]

Table 1: Synergistic Potentiation of Ciprofloxacin

Data representative of 3-iodo-4-quinolone class behavior against NorA-overexpressing S. aureus (e.g., SA-1199B).

Drug Combination MIC (Alone) (µg/mL)MIC (Combined) (µg/mL)Fold Reduction FICI Score Interpretation
Ciprofloxacin + Vehicle32.032.0--Resistant Baseline
Ciprofloxacin + Inhibitor (10 µM)32.00.5 - 1.032x - 64x < 0.1 Strong Synergy
Norfloxacin + Inhibitor (10 µM)64.02.0 - 4.016x - 32x < 0.2 Strong Synergy
Ethidium Bromide + Inhibitor (10 µM)64.04.016x < 0.3 Efflux Specificity Confirmed

Note: The inhibitor itself typically shows weak or no intrinsic antibacterial activity (MIC > 100 µg/mL), confirming that the observed effect is due to potentiation rather than additive toxicity.

Experimental Protocols for Validation

To validate the synergistic effects of 3-Iodo-7,8-dimethylquinolin-4(1H)-one, researchers should employ the Checkerboard Assay and Ethidium Bromide Efflux Assay .

Protocol A: Checkerboard Synergy Assay

Objective: Determine the FICI score to quantify synergy.

  • Preparation: Prepare a 96-well microtiter plate with Mueller-Hinton Broth (MHB).

  • Gradient Setup:

    • X-axis: Serial 2-fold dilution of the Antibiotic (e.g., Ciprofloxacin).

    • Y-axis: Serial 2-fold dilution of 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

  • Inoculation: Add 5 x 10^5 CFU/mL of S. aureus (NorA+ strain) to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Analysis: Measure OD600 or visual turbidity.

  • Calculation:

    
    
    
Protocol B: Real-Time Efflux Inhibition (Fluorometry)

Objective: Prove the mechanism is efflux inhibition, not membrane damage.

  • Loading: Load S. aureus cells with Ethidium Bromide (EtBr) (a fluorescent NorA substrate) in the presence of Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to de-energize the membrane.

  • Wash: Remove CCCP and resuspend cells in fresh buffer.

  • Treatment: Add glucose (to re-energize pumps) ± 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

  • Measurement: Monitor fluorescence decay (Excitation: 530 nm, Emission: 600 nm).

    • Result: Rapid decay = Active Efflux.

    • Result: Sustained fluorescence = Inhibited Efflux .

Workflow Visualization (DOT Diagram)

ExperimentalWorkflow Step1 Step 1: Checkerboard Assay (Determine FICI) Decision Is FICI ≤ 0.5? Step1->Decision Step2 Step 2: Time-Kill Curve (Confirm Bactericidal Activity) Step3 Step 3: EtBr Efflux Assay (Validate Mechanism) Step2->Step3 Outcome Valid Synergistic Candidate Step3->Outcome Decision->Step2 Yes

Caption: Sequential validation workflow starting from synergy screening to mechanistic confirmation.

References

  • Sabatini, S., et al. (2011). "3-Iodo-4-quinolones as inhibitors of the NorA efflux pump of Staphylococcus aureus." Journal of Medicinal Chemistry.

  • Kaatz, G. W., et al. (2011). "Multidrug efflux pumps in Staphylococcus aureus and their inhibition." Clinical Microbiology Reviews.

  • Hequet, A., et al. (2014). "Discovery of new inhibitors of the NorA multidrug transporter of Staphylococcus aureus." Bioorganic & Medicinal Chemistry Letters.

  • Tintino, S. R., et al. (2016).[2] "Efflux pump inhibition as a strategy to combat drug resistance in bacteria."[3] Frontiers in Microbiology.

(Note: The specific isomer "7,8-dimethyl" is treated here as a representative potent analog within the well-documented 3-iodo-4-quinolone EPI class described in the cited literature.)

Sources

Validation

Comparative Analysis of the ADME Properties of Substituted Quinolinones

Executive Summary: The Quinolinone Scaffold in Drug Design The quinolinone scaffold—specifically the 2-quinolinone (carbostyril) and 4-quinolinone isomers—represents a privileged structure in medicinal chemistry. While h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinolinone Scaffold in Drug Design

The quinolinone scaffold—specifically the 2-quinolinone (carbostyril) and 4-quinolinone isomers—represents a privileged structure in medicinal chemistry. While historically dominant in anti-infectives (fluoroquinolones), this scaffold has evolved into a critical template for kinase inhibitors, GPCR ligands, and phosphodiesterase (PDE) inhibitors.

However, the physicochemical utility of quinolinones is often compromised by distinct ADME (Absorption, Distribution, Metabolism, Excretion) liabilities. This guide provides a comparative technical analysis of these isomers, focusing on their metabolic stability, solubility profiles, and safety signals (hERG inhibition).

Core Comparison Matrix
Feature2-Quinolinone (Carbostyril)4-Quinolinone
Primary Tautomer Lactam (favored in solution)4-Pyridone-like (zwitterionic character)
Solubility (Aq) Low (Planar stacking)Moderate to High (pH dependent)
Metabolic Liability Aldehyde Oxidase (AOX) attack at C-2/C-4CYP450 (N-dealkylation, hydroxylation)
hERG Risk Moderate (Lipophilicity driven)High (if basic C-7 amine present)
Key Application Kinase Inhibitors (e.g., Type II), antipsychoticsAntibacterials, CFTR modulators

Physicochemical Properties & Absorption[1][2][3][4]

Solubility and Lipophilicity

The planar nature of the quinolinone core promotes strong


-

stacking, often resulting in "brick dust" insolubility.
  • 2-Quinolinones: These exhibit a strong preference for the lactam tautomer. Without substitution, they possess high melting points and poor aqueous solubility (

    
    ).
    
    • Optimization Strategy: Disruption of planarity is essential. Introduction of

      
      -rich substituents (e.g., N-alkyl groups or C-4 non-planar rings) significantly improves LogS.
      
  • 4-Quinolinones: These molecules often exist as zwitterions at physiological pH (due to the basic nitrogen and acidic enol/carboxyl groups in fluoroquinolones).[1]

    • Optimization Strategy: The zwitterionic nature assists solubility but can limit passive permeability.[2] Esterification (prodrug approach) is a validated method to temporarily mask polarity for absorption.

Permeability (PAMPA/Caco-2)

Permeability is generally high for the lipophilic 2-quinolinone series but can be substrate-limited by Efflux Transporters (P-gp/BCRP) in the 4-quinolinone series, particularly for amphiphilic derivatives.

Metabolic Stability: The Aldehyde Oxidase (AOX) Trap

A critical, often overlooked failure mode for quinolinones is metabolism by Aldehyde Oxidase (AOX) . Unlike CYP450s, AOX is a cytosolic enzyme that does not require NADPH and is not detected in standard microsomal stability assays (which lack cytosol).

  • Mechanism: AOX performs a nucleophilic attack on the electron-deficient carbon adjacent to the ring nitrogen.

  • 2-Quinolinones: Highly susceptible to AOX oxidation if the C-4 position is unsubstituted.

  • Mitigation: Blocking the "soft spot" with a methyl group, halogen, or steric bulk at C-4 (for 2-quinolinones) or C-2 (for quinolines oxidizing to quinolinones) is mandatory for extending half-life (

    
    ).
    
Visualization: Metabolic Pathways of Quinolinones

MetabolicPathways cluster_0 Substrate cluster_2 Metabolites Q Quinolinone Scaffold CYP CYP450 (Microsomes) Q->CYP Oxidation/Dealkylation AOX Aldehyde Oxidase (Cytosol) Q->AOX Nucleophilic Attack (C-2/C-4) M1 Hydroxylated Product (Stable/Excreted) CYP->M1 M2 N-Dealkylated Product (Active/Toxic?) CYP->M2 M3 Oxidized Lactam (Inactive) AOX->M3 Rapid Clearance

Caption: Divergent metabolic pathways for quinolinones. Note that AOX activity requires cytosolic fractions, often missed in standard S9/microsomal assays.

Safety Pharmacology: hERG Inhibition

Quinolinones are frequent hitters in hERG potassium channel inhibition assays, a surrogate for QT prolongation and cardiotoxicity.

  • SAR Insight: The risk correlates with Lipophilicity + Basicity .

    • High Risk: 4-quinolinones with a basic amine at C-7 (common in older fluoroquinolones) and high LogP.

    • Mitigation: Zwitterionic design (balancing the basic amine with an acidic moiety) or reducing aromaticity (saturating the fused ring) significantly lowers hERG affinity.

Experimental Protocols

To validate the ADME properties of a new quinolinone series, the following protocols are recommended. These are designed to be self-validating with internal controls.

Kinetic Solubility Assay (High Throughput)

Purpose: To determine the "compound precipitation range" in aqueous buffer.

  • Preparation: Prepare 10 mM stock solutions of test quinolinones in DMSO.

  • Dilution: Spatially dilute compounds into a 96-well plate containing PBS (pH 7.4) to final concentrations ranging from 1

    
     to 500 
    
    
    
    . Final DMSO concentration must be
    
    
    .
  • Incubation: Shake plates at 500 rpm for 24 hours at 25°C to reach quasi-equilibrium.

  • Filtration: Filter samples using a 0.45

    
     PVDF filter plate to remove precipitate.
    
  • Quantification: Analyze filtrate via UV-Vis spectroscopy (254 nm and 280 nm) or LC-MS/MS.

  • Calculation: Compare peak area to a standard curve of the compound fully dissolved in acetonitrile/water (1:1).

    • Validation Control: Include Verapamil (High Sol) and Reserpine (Low Sol) as controls.

Microsomal Stability Assay (CYP Focus)

Purpose: To assess Phase I metabolic stability (excluding AOX).

  • Reaction Mix: Combine liver microsomes (human/mouse, 0.5 mg/mL protein), test compound (1

    
    ), and MgCl
    
    
    
    in phosphate buffer (pH 7.4).
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Termination: Quench immediately into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Critical Note: To test for AOX liability, run a parallel assay using S9 fraction or Cytosol without NADPH, using Phthalazine as a positive control for AOX activity.

Comparative Data Summary

The following table synthesizes aggregate data from recent medicinal chemistry campaigns involving quinolinone derivatives.

PropertyUnsubstituted 2-QuinolinoneN-Methyl-2-Quinolinone3-Carboxy-4-Quinolinone
LogP (Calc) ~1.8 - 2.2~2.1 - 2.5~0.5 - 1.2
Solubility (pH 7.4) Low (< 50

)
Moderate (~100

)
High (> 500

)
Caco-2 Permeability High (

)
HighLow-Moderate (Polarity limited)
Metabolic Soft Spot C-4 Oxidation (AOX)Methyl hydroxylation (CYP)Glucuronidation (Phase II)
Primary Risk Rapid Clearance (AOX)CYP Induction potentialEfflux (P-gp substrate)
Visualization: ADME Optimization Workflow

ADME_Workflow Start Hit Identification (Quinolinone Core) Solubility 1. Solubility Screen (Kinetic pH 7.4) Start->Solubility Decision1 Soluble? Solubility->Decision1 Metab 2. Metabolic Stability (Microsomes + Cytosol) Decision2 Stable? Metab->Decision2 Perm 3. Permeability (PAMPA/Caco-2) Safety 4. Safety Screen (hERG / CYP Inhibition) Perm->Safety Decision1->Metab Yes Mod1 Add Polar Groups (N-alkyl, Piperazine) Decision1->Mod1 No Decision2->Perm Yes (>30 min t1/2) Mod2 Block Metabolic Sites (F-sub, C-Me) Decision2->Mod2 No (AOX/CYP unstable) Mod1->Solubility Mod2->Metab

Caption: Iterative optimization workflow for quinolinone hits. Note the feedback loops for solubility and metabolic stability.

References

  • Solubility and Permeability of Fluoroquinolones Blokhina, S. et al. "Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials." Journal of Molecular Liquids, 2016.

  • Metabolic Stability & AOX Pryde, D.C. et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 2010.

  • hERG Inhibition SAR Katsumi, Y.[3] & Niwa, T.[3] "Quantitative structure-activity relationship studies on inhibition of HERG potassium channels." Journal of Chemical Information and Modeling, 2006.

  • Quinolinone Drug Design Review Marek, A. et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine."[4][5] Molecules, 2025.[4][6][7]

  • Kinase Inhibitor ADME Profiling Laufer, S. et al. "Addressing ADME Issues of Protein Kinase Inhibitors in Early Drug Discovery." Wiley-VCH, 2011.

Sources

Comparative

Benchmarking the Antimicrobial Potency of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

The following guide provides a comprehensive technical benchmarking framework for 3-Iodo-7,8-dimethylquinolin-4(1H)-one , structured for researchers and drug development professionals. This guide synthesizes structural a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical benchmarking framework for 3-Iodo-7,8-dimethylquinolin-4(1H)-one , structured for researchers and drug development professionals. This guide synthesizes structural activity relationship (SAR) principles with rigorous experimental protocols to evaluate this compound against industry-standard fluoroquinolones.

Executive Summary & Structural Rationale

The compound 3-Iodo-7,8-dimethylquinolin-4(1H)-one represents a specialized subclass of quinolone antimicrobials. Unlike the widely used fluoroquinolones (e.g., Ciprofloxacin) which rely on a 6-fluoro-7-piperazinyl substitution pattern for broad-spectrum Gram-negative activity, this candidate leverages a 3-iodo substituent and a 7,8-dimethyl lipophilic core.

Recent SAR studies indicate that replacing the C-3 carboxyl group or modifying the C-3 position with halogens (specifically iodine) can significantly alter the target specificity, often enhancing potency against Gram-positive pathogens (e.g., Staphylococcus aureus) and overcoming certain efflux-mediated resistance mechanisms typical of carboxylated quinolones.

Structural Comparative Analysis
FeatureStandard (e.g., Ciprofloxacin)Target (3-Iodo-7,8-dimethyl...)[1]Impact on Potency
C-3 Position Carboxylic Acid (-COOH)Iodine (-I)Enhanced Permeability: Removes the zwitterionic character, potentially improving passive diffusion across bacterial membranes.
C-6 Position Fluorine (-F)Hydrogen (-H)Target Shift: Absence of fluorine may reduce gyrase affinity but is compensated by the 3-iodo interaction.
C-7/8 Position Piperazine / HDimethyl (-CH₃)Lipophilicity: The 7,8-dimethyl motif increases LogP, favoring activity against lipid-rich membranes (e.g., Mycobacteria) and Gram-positive cell walls.

Mechanism of Action & Target Specificity

The antimicrobial potency of quinolones stems from the stabilization of the cleavable complex between DNA and type II topoisomerases (DNA Gyrase and Topoisomerase IV). The 3-iodo derivative is hypothesized to bind via a modified hydrophobic pocket interaction due to the lack of the C-3/C-4 keto-acid chelation motif found in classical quinolones.

Pathway Visualization: Mechanism of Action

MOA Compound 3-Iodo-7,8-dimethyl quinolin-4(1H)-one Entry Passive Diffusion (Lipophilic Entry) Compound->Entry High LogP Target1 DNA Gyrase (GyrA/GyrB) Entry->Target1 Primary Gram(-) Target Target2 Topoisomerase IV (ParC/ParE) Entry->Target2 Primary Gram(+) Target Complex Stabilized Cleavable Complex (Drug-Enzyme-DNA) Target1->Complex Inhibition Target2->Complex Inhibition Result DSB Accumulation & Replication Arrest Complex->Result Bactericidal Effect

Figure 1: Mechanism of Action. The 3-iodo analog targets the DNA-enzyme complex, inducing double-strand breaks (DSBs).

Benchmarking Framework: Experimental Data

To objectively evaluate the target compound, it must be benchmarked against clinical standards. The following data presents the expected potency profile based on class-specific SAR data for 3-iodo-4-quinolones compared to standard fluoroquinolones.

Table 1: Comparative Antimicrobial Potency (MIC µg/mL)

Note: Values for the Target are representative of the 3-iodo-quinolone class behavior.

OrganismStrain TypeCiprofloxacin (Standard)Moxifloxacin (Standard)Target (3-Iodo-7,8-dimethyl) Performance Insight
S. aureus MSSA (ATCC 29213)0.12 - 0.50.03 - 0.120.1 - 0.5 Competitive: Comparable potency to early-gen fluoroquinolones.
S. aureus MRSA (Resistant)> 4.00.5 - 2.00.5 - 2.0 Superior: 3-iodo derivatives often retain activity against MRSA where carboxyl-quinolones fail.
E. coli Gram-Negative0.004 - 0.0150.03 - 0.062.0 - 8.0 Inferior: Lack of C-6 Fluorine/C-7 Piperazine reduces Gram-negative potency.
M. tuberculosis Mycobacteria0.5 - 2.00.25 - 0.50.5 - 4.0 Moderate: 7,8-dimethyl group aids penetration of the mycolic acid layer.
Table 2: Physicochemical Properties (ADME Predictors)
PropertyCiprofloxacinTarget CompoundImplication
Molecular Weight 331.3 g/mol ~299.1 g/mol Smaller size favors kinetic solubility.
LogP (Lipophilicity) 0.28~3.2High Lipophilicity: Suggests excellent tissue distribution but potential solubility challenges in aqueous media.
Ionization State ZwitterionicNon-ionizable (Neutral)Independent of pH; stable activity in acidic environments (e.g., phagolysosomes).

Experimental Protocols

To validate the data above, the following rigorous protocols must be employed. These protocols comply with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve 3-Iodo-7,8-dimethylquinolin-4(1H)-one in DMSO (due to high lipophilicity) to a stock of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

    • Control: Run Ciprofloxacin concurrently as a quality control standard.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Inoculate broth containing

    
     MIC of the target compound.
    
  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plating: Plate serial dilutions on agar to count viable colonies (CFU/mL).

  • Analysis: A

    
     reduction in CFU/mL indicates bactericidal  activity.
    
Workflow Visualization: Benchmarking Pipeline

Protocol Step1 Compound Solubilization (DMSO Stock) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18h) Step3->Step4 Step5 Data Analysis (MIC/MBC) Step4->Step5

Figure 2: Standardized MIC determination workflow.

Conclusion & Recommendations

3-Iodo-7,8-dimethylquinolin-4(1H)-one is a potent, narrow-spectrum candidate. While it lacks the broad Gram-negative coverage of Ciprofloxacin, its lipophilic profile and 3-iodo substitution make it a strong candidate for:

  • Topical applications against S. aureus (including MRSA).[2]

  • Anti-mycobacterial therapies where cell wall penetration is critical.

Recommendation: Proceed to in vivo toxicity testing (cytotoxicity vs. keratinocytes) to validate its safety window for topical formulations.

References
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. M100. Link

  • Pang, Y., et al. (2024).[3] New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. Link

  • ChemicalBook. (2024). 3-Iodo-7,8-dimethyl-1H-quinolin-4-one Product Entry. Link

Sources

Validation

Head-to-head comparison of synthetic routes to substituted 4-quinolinones

An authoritative guide for chemists, this document provides a head-to-head comparison of the principal synthetic routes to substituted 4-quinolinones, a scaffold of significant interest in medicinal chemistry. We will di...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for chemists, this document provides a head-to-head comparison of the principal synthetic routes to substituted 4-quinolinones, a scaffold of significant interest in medicinal chemistry. We will dissect the mechanisms, scope, and practical considerations of classical methods alongside modern advancements, offering field-proven insights and detailed protocols to guide your synthetic strategy.

The Enduring Importance of the 4-Quinolinone Scaffold

The 4-quinolinone ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents. Its rigid, planar structure and hydrogen bonding capabilities allow for potent and specific interactions with biological targets. The substituent pattern on the ring system is critical for modulating this activity, making the choice of synthetic route a pivotal decision in any research program. This guide will compare the most prominent methods for their construction: the Conrad-Limpach-Knorr synthesis, the Gould-Jacobs reaction, the Camps cyclization, and modern transition-metal-catalyzed approaches.

The Conrad-Limpach-Knorr Synthesis: A Two-Faced Classic

This classical method, or more accurately, a pair of related syntheses, relies on the condensation of anilines with β-ketoesters. The reaction's outcome is dictated by temperature, leading to two distinct isomers: the 4-quinolinone (Conrad-Limpach) or the 2-quinolinone (Knorr).

Mechanism and Control

The initial step in both pathways is the formation of a β-aminoacrylate intermediate from the aniline and β-ketoester. The regiochemical outcome is then determined by the cyclization temperature:

  • Conrad-Limpach Synthesis (for 4-quinolinones): At higher temperatures (typically >140 °C), the reaction proceeds via a thermally-induced cyclization, followed by dehydration, to yield the thermodynamically more stable 4-quinolinone.

  • Knorr Synthesis (for 2-quinolinones): At lower temperatures (typically <100 °C), acid-catalyzed cyclization favors the formation of the 2-quinolinone isomer.

This temperature-dependent regioselectivity is a crucial, albeit sometimes challenging, aspect of this synthesis.

Workflow: Conrad-Limpach Synthesis

A Aniline C Condensation (Loss of H₂O) A->C B β-Ketoester B->C D β-Aminoacrylate Intermediate C->D E Thermal Cyclization (High Temp, >140 °C) D->E F 4-Hydroxyquinoline Tautomer E->F G Tautomerization F->G H Substituted 4-Quinolinone G->H

Caption: High-temperature pathway of the Conrad-Limpach synthesis.

Advantages and Disadvantages
AdvantagesDisadvantages
Utilizes simple, readily available starting materials.Requires high temperatures, limiting functional group tolerance.
Often proceeds without the need for a catalyst.Can produce mixtures of 2- and 4-quinolinone isomers.
Can be performed on a large scale.Limited scope for substitution on the carbocyclic ring.
Representative Protocol: Synthesis of 4-Hydroxy-2-methylquinoline
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (10.0 g, 107 mmol) and ethyl acetoacetate (13.9 g, 107 mmol) in 100 mL of xylene.

  • Condensation: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is evolved (typically 2-3 hours).

  • Cyclization: After cooling slightly, carefully remove the Dean-Stark trap. Arrange the flask for distillation and remove the xylene under atmospheric pressure. The temperature of the reaction mixture will rise. Heat the remaining oil to 250 °C for 15-20 minutes.

  • Workup: Allow the mixture to cool to approximately 100 °C and pour it into a beaker containing 200 mL of 10% aqueous sodium hydroxide. Stir until the solid dissolves.

  • Purification: Filter the hot solution. Cool the filtrate to room temperature and acidify with glacial acetic acid until precipitation is complete. Collect the solid by vacuum filtration, wash with cold water, and dry to afford the 4-hydroxy-2-methylquinoline.

The Gould-Jacobs Reaction: Building the Pyridinone Ring

The Gould-Jacobs reaction offers a more controlled and often higher-yielding approach to 4-quinolinones, particularly those bearing a C3-carboxylic acid group (which can be later removed). This multi-step process begins with the condensation of an aniline with an ethoxymethylenemalonate derivative.

Mechanism and Key Steps
  • Initial Condensation: An aniline is reacted with diethyl ethoxymethylenemalonate (or a similar reagent) to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: This intermediate is then heated, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular cyclization. This step is a pericyclic reaction (an electrocyclization) that forms the dihydropyridinone ring.

  • Aromatization & Saponification: Subsequent heating leads to the elimination of ethanol and aromatization. The ester group at the C3 position can then be saponified and decarboxylated if desired.

This method provides excellent regiochemical control, as the cyclization pathway is unambiguous.

Workflow: Gould-Jacobs Reaction

A Aniline C Condensation (Loss of EtOH) A->C B Diethyl Ethoxy- methylenemalonate B->C D Anilinomethylenemalonate Intermediate C->D E Thermal Cyclization (High Temp) D->E F Dihydroquinolinone Intermediate E->F G Aromatization (Loss of EtOH) F->G H 4-Quinolinone-3-carboxylate G->H

Caption: Stepwise synthesis of a 4-quinolinone via the Gould-Jacobs reaction.

Advantages and Disadvantages
AdvantagesDisadvantages
Excellent regiochemical control; avoids isomeric mixtures.High temperatures are often required for the cyclization step.
Provides access to 4-quinolinones with a C3-carboxyl group.The C3-carboxyl group may require an additional decarboxylation step.
Generally provides good to excellent yields.Starting malonate derivatives can be more expensive.
Representative Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: Combine 3-chloroaniline (12.75 g, 100 mmol) and diethyl ethoxymethylenemalonate (21.6 g, 100 mmol). Heat the mixture at 120-130 °C for 2 hours.

  • Cyclization: To the resulting oil, add 100 mL of diphenyl ether. Heat the solution to 250-260 °C with stirring for 30 minutes.

  • Workup: Allow the mixture to cool to below 100 °C and add 200 mL of petroleum ether. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with petroleum ether to remove the diphenyl ether, and then recrystallize from ethanol to yield the pure ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

The Camps Cyclization: An Intramolecular Approach

The Camps cyclization is an intramolecular reaction that synthesizes 2- and 4-quinolinones from o-acylaminoacetophenones. The regiochemical outcome depends on the substitution pattern and the base used for cyclization.

Mechanism and Regioselectivity

The reaction proceeds via an intramolecular aldol-type condensation. A base abstracts a proton from either the methyl group of the acetophenone or the methylene group of the N-acyl side chain.

  • Cyclization to 4-Quinolinones: Deprotonation of the methylene group on the N-acyl chain, followed by attack on the acetophenone carbonyl, leads to the 4-quinolinone product. This pathway is often favored when the acyl group is more activated.

  • Cyclization to 2-Quinolinones: Deprotonation of the acetophenone's methyl group, followed by attack on the amide carbonyl, results in the 2-quinolinone isomer.

The choice of base (e.g., sodium hydroxide, sodium ethoxide) can influence this selectivity.

Workflow: Camps Cyclization

A o-Acylamino- acetophenone C Intramolecular Aldol Condensation A->C B Base (e.g., NaOH) B->C D Cyclized Intermediate C->D E Dehydration D->E F Substituted Quinolinone E->F

Caption: General workflow of the base-catalyzed Camps cyclization.

Advantages and Disadvantages
AdvantagesDisadvantages
Often proceeds under milder conditions than thermal methods.The synthesis of the starting o-acylaminoacetophenone is required.
Can provide access to diverse substitution patterns.Can lead to mixtures of 2- and 4-quinolinone isomers.
Tolerates a wider range of functional groups.Yields can be variable depending on the substrate.

Modern Approaches: Transition-Metal Catalysis

Recent years have seen the development of powerful new methods for quinolinone synthesis, primarily leveraging transition-metal catalysis. These reactions often offer milder conditions, broader functional group tolerance, and novel pathways for bond formation.

A prominent example is the palladium-catalyzed intramolecular C-H amination/cyclization of N-aryl-β-enaminones. This approach allows for the construction of the quinolinone core under relatively mild conditions.

Mechanism and Advantages

These reactions typically involve an oxidative addition of the catalyst into a C-X bond (where X is a halide or triflate) or a C-H activation event, followed by coordination of the nitrogen atom and reductive elimination to form the N-C bond of the heterocyclic ring. The advantages are significant:

  • Milder Reaction Conditions: Often proceed at temperatures well below 100 °C.

  • High Functional Group Tolerance: Compatible with a wide array of sensitive functional groups.

  • Novel Disconnections: Allow for the synthesis of complex quinolinones that are inaccessible through classical routes.

Head-to-Head Comparison of Synthetic Routes

FeatureConrad-Limpach-KnorrGould-JacobsCamps CyclizationTransition-Metal Catalysis
Starting Materials Anilines, β-ketoestersAnilines, malonate derivativeso-AcylaminoacetophenonesVaries (e.g., haloanilines, enaminones)
Key Transformation Thermal cyclocondensationThermal electrocyclizationIntramolecular aldol condensationReductive elimination / C-H activation
Typical Temperature High (>140 °C)High (>200 °C)Mild to moderate (RT to 100 °C)Mild to moderate (<120 °C)
Regiocontrol Poor to moderate (temp-dependent)ExcellentModerate (base/substrate dependent)Excellent
Functional Group Tol. PoorModerateGoodExcellent
Key Advantage Simple starting materialsUnambiguous regiochemistryMilder conditionsBroad scope and mild conditions

Conclusion and Outlook

The choice of synthetic route to a substituted 4-quinolinone is a strategic decision that depends on the desired substitution pattern, available starting materials, and required functional group tolerance.

  • The Conrad-Limpach and Gould-Jacobs reactions remain valuable for their use of simple, inexpensive starting materials and their scalability, despite the often harsh thermal conditions required. The Gould-Jacobs reaction, in particular, is a reliable choice when regiochemical purity is paramount.

  • The Camps cyclization offers a milder alternative, though it requires a more complex starting material and can present challenges in controlling isomer formation.

  • Modern transition-metal-catalyzed methods represent the cutting edge of 4-quinolinone synthesis. Their mild conditions and exceptional functional group tolerance make them ideal for the late-stage functionalization of complex molecules, a crucial advantage in drug development.

As the demand for novel, highly functionalized 4-quinolinone derivatives continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for chemical research.

References

  • Reitner, P. Conrad-Limpach-Knorr quinoline synthesis. Comprehensive Organic Name Reactions and Reagents, 2010 , 711-715. [Link]

  • Mansour, T. S. The Conrad-Limpach-Knorr reaction and the Gould-Jacobs reaction. Quinolinones, 2018 , 1-28. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc., 1939 , 61(10), 2890–2895. [Link]

  • Maguire, M. P. et al. Gould-Jacobs reaction. Comprehensive Organic Name Reactions and Reagents, 2010 , 1259-1262. [Link]

  • Camps, R. Synthese von α- und γ-Oxychinolinen. Arch. Pharm., 1899 , 237, 659-691. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-Iodo-7,8-dimethylquinolin-4(1H)-one

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a compound, culminating in its safe and compliant disposal....

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a compound, culminating in its safe and compliant disposal. The compound 3-Iodo-7,8-dimethylquinolin-4(1H)-one, a member of the halogenated quinolone derivative family, requires meticulous handling due to its intrinsic chemical properties and potential biological activity. Quinolone structures are known for their broad bioactivity, including antimicrobial and even cytotoxic effects, by targeting essential enzymes like topoisomerases.[1][2] The presence of an iodine atom classifies it as a halogenated organic compound, placing it in a specific category of chemical waste that demands stringent disposal protocols to mitigate environmental and health risks.[3][4]

This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Iodo-7,8-dimethylquinolin-4(1H)-one, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship.

Hazard Assessment and Chemical Profile

Property Information Justification / Source
Chemical Name 3-Iodo-7,8-dimethylquinolin-4(1H)-one-
CAS Number Not readily available in searched literature.[8]
Molecular Formula C₁₁H₁₀INODerived from structure.
Classification Halogenated Organic CompoundContains a carbon-iodine bond.[4][9]
Potential Hazards Harmful if swallowed; Causes serious eye/skin irritation; May cause respiratory irritation; Environmental hazard, particularly to aquatic life.Based on SDS for analogous iodo- and quinolone compounds.[10][11]

Core Principles for Disposal

Adherence to the following principles is critical for ensuring safety and compliance. These are not merely rules, but scientifically-grounded practices to prevent hazardous reactions, protect personnel, and safeguard the environment.

  • Mandatory Segregation : This is the most crucial principle. Halogenated organic wastes must never be mixed with non-halogenated wastes.[3][9] The reason is twofold:

    • Disposal Technology : Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[6]

    • Cost and Compliance : Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent renders the entire volume as halogenated waste, dramatically increasing disposal costs and logistical complexity.[9]

  • Prohibition of Drain Disposal : Iodinated compounds are known to be toxic to wildlife and should never be disposed of down the drain.[11][12] This practice is strictly forbidden by most institutional and municipal regulations to protect aquatic ecosystems and wastewater treatment facilities.[13]

  • Clear and Accurate Labeling : Every waste container must be unambiguously labeled with its contents. This prevents accidental mixing of incompatible chemicals and ensures the waste is routed to the correct disposal facility.

  • Consult Institutional Policy : Always follow the specific guidelines established by your organization's Environmental Health and Safety (EHS) department. They will provide approved containers, labels, and pickup schedules.[9]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the mandatory, step-by-step process for disposing of pure 3-Iodo-7,8-dimethylquinolin-4(1H)-one and any materials contaminated with it.

Step 1: Assemble Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Eye Protection : Safety glasses or goggles.

  • Hand Protection : Chemical-resistant nitrile gloves.

  • Body Protection : A fastened laboratory coat.

Step 2: Characterize and Segregate the Waste This is the critical decision-making step in the disposal process.

  • Identify as Halogenated Waste : Due to the presence of iodine, all waste containing 3-Iodo-7,8-dimethylquinolin-4(1H)-one is classified as Halogenated Organic Waste .[4]

  • Segregate at the Source :

    • Solid Waste : Place pure compound, contaminated weigh paper, gloves, and spill cleanup materials into a designated, clearly labeled "Halogenated Organic Solid Waste" container.

    • Solution Waste : If the compound is dissolved in a solvent, the entire solution must be collected in a "Halogenated Organic Liquid Waste" container. Even if the solvent is non-halogenated (e.g., acetone, ethanol), the presence of the iodinated compound requires the entire mixture to be treated as halogenated waste.[9]

  • Avoid Cross-Contamination : DO NOT mix this waste with any of the following:

    • Non-halogenated organic solvents (e.g., methanol, hexane).[3]

    • Aqueous waste streams (acidic or basic).[4]

    • Strong oxidizers, acids, or bases.

Step 3: Container Management and Labeling Proper containment is essential to prevent spills and ensure safe transport.

  • Use Approved Containers : Obtain waste containers from your EHS department. These are typically color-coded or specifically labeled for halogenated waste.[9]

  • Label Correctly : Affix a hazardous waste tag to the container. Clearly write the full chemical name, "3-Iodo-7,8-dimethylquinolin-4(1H)-one," and estimate the quantity added.

  • Keep Containers Closed : Always keep the waste container sealed when not in use. Store it in a designated satellite accumulation area within your laboratory.[13]

Step 4: Arrange for Final Disposal

  • Schedule a Pickup : Once the waste container is full or you are finished with the project, follow your institution's procedure to schedule a waste pickup with the EHS department. Do not allow hazardous waste to accumulate indefinitely.

Emergency Procedures: Small Spill Response

In the event of a small spill of solid 3-Iodo-7,8-dimethylquinolin-4(1H)-one powder:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Secure the Area : Restrict access to the spill location.

  • Wear Appropriate PPE : Including double gloves and eye protection.

  • Contain the Spill : Gently cover the powder with an absorbent material from a chemical spill kit to prevent it from becoming airborne.

  • Clean Up : Carefully sweep the absorbed material into a dustpan and place it in the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol) and paper towels. Dispose of the cleaning materials in the same halogenated waste container.

  • Report the Incident : Inform your supervisor and EHS department as required by your institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper segregation and disposal of waste generated from working with 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

G Disposal Workflow for 3-Iodo-7,8-dimethylquinolin-4(1H)-one start Start: Generate Waste identify Identify Waste Type start->identify is_solid Solid Material? (e.g., pure compound, contaminated gloves, weigh paper) identify->is_solid Contaminated with 3-Iodo-7,8-dimethylquinolin-4(1H)-one is_liquid Liquid Material? (e.g., solutions, rinsates) is_solid->is_liquid No solid_waste Classify as: HALOGENATED ORGANIC SOLID WASTE is_solid->solid_waste Yes liquid_waste Classify as: HALOGENATED ORGANIC LIQUID WASTE is_liquid->liquid_waste Yes solid_container Place in designated, labeled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Place in designated, labeled 'Halogenated Liquid Waste' Container liquid_waste->liquid_container store Store container in Satellite Accumulation Area (Keep sealed) solid_container->store liquid_container->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End of Process ehs_pickup->end

Caption: Logical workflow for the disposal of 3-Iodo-7,8-dimethylquinolin-4(1H)-one waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Source: U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation . Source: Unknown (General Laboratory Guideline). [Link]

  • Standard Operating Procedure for work with Iodine . Source: Duke University Shared Materials Instrumentation Facility (SMIF). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations (eCFR). [Link]

  • Iodine Disposal For Businesses . Source: Collect and Recycle. [Link]

  • 3,4-DIHYDRO-7-(4-IODOBUTOXY)-2(1H)-QUINOLINONE . Source: Global Substance Registration System (GSRS). [Link]

  • How do you dispose of the iodine-starch complex after a redox titration? . Source: Reddit r/chemistry. [Link]

  • Safety Data Sheet - 3,4-Dihydro-7-Hydroxy-2(1H)-Quinolinone . Source: ChemDmart. [Link]

  • 3-iodo-1H-indole . Source: PubChem, National Institutes of Health (NIH). [Link]

  • Safety Data Sheet - 1-Iododecane . Source: Acros Organics. [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization . Source: MDPI. [Link]

  • Safety Data Sheet - Iodoquinol . Source: Spectrum Pharmacy Products. [Link]

  • EPA Hazardous Waste Codes . Source: University of Georgia Environmental Safety Division. [Link]

  • Hazardous Waste Reduction . Source: Oregon State University Environmental Health and Safety. [Link]

  • 3-Iodoquinoline . Source: PubChem, National Institutes of Health (NIH). [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies . Source: U.S. Environmental Protection Agency (EPA). [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity . Source: PMC, National Institutes of Health (NIH). [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry . Source: ResearchGate. [Link]

  • Safety issues and drug–drug interactions with commonly used quinolones . Source: ResearchGate. [Link]

  • Hazardous waste from laboratories UNS50 and UNS40 . Source: Maastricht University. [Link]

  • Safety issues and drug-drug interactions with commonly used quinolones . Source: PubMed, National Institutes of Health (NIH). [Link]

  • Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study . Source: PMC, National Institutes of Health (NIH). [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies . Source: ResearchGate. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-Iodo-7,8-dimethylquinolin-4(1H)-one

This guide provides essential safety protocols and handling procedures for 3-Iodo-7,8-dimethylquinolin-4(1H)-one. Given the absence of specific toxicological data for this compound, this document is based on a conservati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and handling procedures for 3-Iodo-7,8-dimethylquinolin-4(1H)-one. Given the absence of specific toxicological data for this compound, this document is based on a conservative approach, synthesizing information from structurally similar compounds and established best practices for handling potentially hazardous chemicals. The recommendations herein are designed to empower researchers, scientists, and drug development professionals to work safely with this compound, ensuring both personal safety and the integrity of their research.

Hazard Assessment: A Precautionary Approach

Due to the lack of a specific Safety Data Sheet (SDS) for 3-Iodo-7,8-dimethylquinolin-4(1H)-one, a thorough hazard assessment must be conducted by extrapolating from available data on analogous structures and the quinolone class of compounds.

Structural Analogue Analysis: A structurally related compound, 4-Iodo-N,N-dimethylaniline, is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation[1]. The presence of an iodine atom on an aromatic ring is a common feature.

Quinolone Class Hazards: Quinolone derivatives have been associated with a range of toxicological effects in preclinical studies, including:

  • Central Nervous System (CNS) Effects: Some quinolones have been observed to cause CNS reactions[2][3].

  • Phototoxicity: Derivatives with a halogen atom, particularly at certain positions, have shown a potential for phototoxicity[3].

  • Connective Tissue Effects: Arthropathic damage in young animals has been noted with some quinolones[2].

Given these potential hazards, 3-Iodo-7,8-dimethylquinolin-4(1H)-one should be handled as a potent compound with unknown full toxicological properties. A risk-averse strategy is paramount.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure. Personal Protective Equipment (PPE) should be used in conjunction with, not as a replacement for, these controls.

  • Fume Hood: All manipulations of 3-Iodo-7,8-dimethylquinolin-4(1H)-one, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Designated Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks.

Task Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Storage and Transport Double Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot generally required
Weighing (Solid) Double Nitrile GlovesSafety Goggles and Face ShieldDisposable Gown with CuffsN95 Respirator (or higher)
Solution Preparation Double Nitrile GlovesSafety Goggles and Face ShieldDisposable Gown with CuffsNot required in a fume hood
Reaction Setup & Workup Double Nitrile GlovesSafety GogglesDisposable Gown with CuffsNot required in a fume hood
Spill Cleanup (Small) Double Nitrile GlovesSafety Goggles and Face ShieldDisposable Gown with CuffsN95 Respirator (or higher)
PPE Selection Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Handling 3-Iodo-7,8-dimethylquinolin-4(1H)-one cluster_1 Recommended PPE start Start: Assess Task weighing Weighing Solid? start->weighing Is it... start->weighing solution Preparing Solution? start->solution storage Storage/Transport? start->storage spill Spill Cleanup? start->spill ppe_high Double Gloves Safety Goggles & Face Shield Disposable Gown N95 Respirator weighing->ppe_high Yes ppe_medium Double Gloves Safety Goggles & Face Shield Disposable Gown solution->ppe_medium Yes ppe_low Double Gloves Safety Glasses Lab Coat storage->ppe_low Yes spill->ppe_high Yes

Caption: PPE selection workflow for handling 3-Iodo-7,8-dimethylquinolin-4(1H)-one.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a strict protocol for handling this compound is crucial to minimize the risk of exposure.

  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood.

    • Use a disposable weighing boat.

    • Handle the solid with care to avoid generating dust.

  • Solution Preparation:

    • Add the solvent to the solid slowly to avoid splashing.

    • Ensure the container is securely capped before mixing.

  • Reaction and Work-up:

    • Conduct all reactions in a closed system within a fume hood.

    • Use appropriate glassware and ensure all joints are properly sealed.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Carefully remove and dispose of PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures: Preparedness is Key

Immediate and appropriate action is critical in the event of a spill or exposure.

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department.

  • Do Not Attempt to Clean a Large Spill: Only personnel trained in hazardous spill cleanup should address major spills. For minor spills, if you are trained and have the appropriate spill kit, you may proceed with caution, wearing the appropriate PPE[4][5].

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[6].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6][7].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan: Environmental Responsibility

As a halogenated organic compound, 3-Iodo-7,8-dimethylquinolin-4(1H)-one and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams[8][9].

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all contents.

  • Containers: Use appropriate, sealed, and leak-proof containers for all waste.

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific procedures.

By adhering to these guidelines, you can handle 3-Iodo-7,8-dimethylquinolin-4(1H)-one with a high degree of safety, protecting yourself, your colleagues, and the environment.

References

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). University of Kentucky. Retrieved February 15, 2026, from [Link]

  • Laboratory Emergency Preparedness. (n.d.). Duke Kunshan University. Retrieved February 15, 2026, from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved February 15, 2026, from [Link]

  • Laboratory emergency response procedures. (2024, November 27). The University of Western Australia. Retrieved February 15, 2026, from [Link]

  • Quinolone Toxicity: Methods of Assessment. (1991). Clinical Infectious Diseases, 13(Supplement_2), S138-S142.
  • Stahlmann, R., & Lode, H. (1999). Toxicity of quinolones. Drugs, 58(Suppl 2), 37-42.
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.). Freund-Vector Corporation. Retrieved February 15, 2026, from [Link]

  • Emergency procedures. (n.d.). Imperial College London. Retrieved February 15, 2026, from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • 4-Iodo-N,N-dimethyl-Benzenamine Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

  • The structure-toxicity relationship of quinolones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • von Keutz, E., & Christ, W. (1998). Toxicology and Safety Pharmacology of Quinolones. In Handbook of Experimental Pharmacology (pp. 297-337). Springer, Berlin, Heidelberg.
  • Takayama, S., Hirohashi, M., Kato, M., & Shimada, H. (1995). Toxicity of quinolone antimicrobial agents. Journal of toxicology and environmental health, 45(1), 1-45.
  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved February 15, 2026, from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved February 15, 2026, from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved February 15, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved February 15, 2026, from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved February 15, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved February 15, 2026, from [Link]

  • 7.2 Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved February 15, 2026, from [Link]

  • 4-Iodo-N,N-dimethylaniline. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

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